molecular formula C9H10N2O4 B167367 H-DL-Phe(4-NO2)-OH CAS No. 1991-83-9

H-DL-Phe(4-NO2)-OH

货号: B167367
CAS 编号: 1991-83-9
分子量: 210.19 g/mol
InChI 键: GTVVZTAFGPQSPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-nitrophenylalanine is a C-nitro compound. It derives from a phenylalanine.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVZTAFGPQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862482
Record name 4-Nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-40-9, 1991-83-9, 949-99-5
Record name 4-Nitro-DL-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2922-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-DL-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: WNR D1YZVQ
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC148865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2922-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-DL-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Phe(4-NO2)-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-NO2)-OH, chemically known as 4-Nitro-DL-phenylalanine, is a non-proteinogenic amino acid derivative of phenylalanine. Its structure incorporates a nitro group at the para position of the phenyl ring, a modification that imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4-Nitro-DL-phenylalanine. Furthermore, it delves into its emerging role in immunology, specifically in overcoming self-tolerance and inducing targeted immune responses, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identification

The structure of 4-Nitro-DL-phenylalanine is characterized by a phenylalanine backbone with a nitro group (NO2) attached to the fourth carbon of the benzene (B151609) ring.

Molecular Structure:

Caption: T-cell dependent induction of autoimmunity by p-nitrophenylalanine.

Experimental Workflow for Immunogenicity Studies

Investigating the immunogenic properties of proteins containing 4-Nitro-DL-phenylalanine typically follows a structured workflow.

Immunogenicity_Workflow Experimental Workflow for Immunogenicity Assessment start Start: Synthesize Protein with p-NO2-Phe immunize Immunize Model Organism (e.g., mouse) start->immunize collect Collect Serum Samples (time course) immunize->collect elisa ELISA to Detect Autoantibodies (IgG) collect->elisa tcell_assay T-Cell Proliferation Assay (e.g., ELISpot) collect->tcell_assay characterize Characterize Antibody (Isotype, Affinity) elisa->characterize tcell_assay->characterize end End: Assess Immunogenicity and Mechanism characterize->end

Caption: Workflow for assessing the immunogenicity of modified proteins.

Conclusion

This compound is a versatile synthetic amino acid with well-defined chemical and physical properties. Its straightforward synthesis and the availability of modern analytical techniques for its characterization make it an accessible tool for researchers. The most compelling aspect of 4-Nitro-DL-phenylalanine lies in its ability to modulate the immune system. The capacity to break self-tolerance and elicit a specific antibody response opens up new avenues for the development of targeted immunotherapies. This technical guide serves as a foundational resource for scientists and professionals in drug development who are interested in harnessing the unique properties of this compound for their research endeavors.

Spectroscopic Profile of H-DL-Phe(4-NO2)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic amino acid derivative, H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine). The information presented herein is essential for the characterization, identification, and quality control of this compound in research and drug development settings. This document includes available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR chemical shifts for this compound are not consistently reported in publicly accessible literature. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons compared to unsubstituted phenylalanine. Researchers should anticipate downfield shifts for the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-α~3.8 - 4.2dd~5-8
H-β~3.0 - 3.4m-
Aromatic H (ortho to NO₂)~8.1 - 8.3d~8-9
Aromatic H (meta to NO₂)~7.4 - 7.6d~8-9

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ) ppm
C=O (Carboxyl)~170 - 175
C-α~55 - 60
C-β~35 - 40
Aromatic C (ipso to CH₂)~145 - 150
Aromatic C (ortho to NO₂)~123 - 125
Aromatic C (meta to NO₂)~130 - 132
Aromatic C (para to CH₂, ipso to NO₂)~147 - 152

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups, most notably the nitro group, the amino acid backbone, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2500BroadO-H stretch (carboxylic acid), N-H stretch (amino acid zwitterion)
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850MediumAliphatic C-H stretch
~1710 - 1680StrongC=O stretch (carboxylic acid)
~1600 - 1580MediumN-H bend (amino group)
~1525StrongAsymmetric NO₂ stretch[1]
~1345StrongSymmetric NO₂ stretch[1]
~1500, ~1450Medium-WeakAromatic C=C stretch

Note: The nitro group stretches are particularly useful for identification. The symmetric stretching frequency of the nitro group in L-4-nitrophenylalanine has been shown to be a sensitive probe of the local environment.[2][3]

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
211.0713[M+H]⁺ (protonated molecular ion)
165[M+H - NO₂]⁺
137Further fragmentation
74Common fragment for amino acids

Note: Data is based on electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve 5-10 mg of This compound in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in spectrometer transfer->instrument setup Set up experiment: - Lock on solvent signal - Shim for homogeneity - Tune and match probe instrument->setup acquire Acquire ¹H and ¹³C spectra (e.g., zg30 for ¹H, zgpg30 for ¹³C with proton decoupling) setup->acquire process Process raw data: - Fourier transform - Phase correction - Baseline correction acquire->process reference Reference spectra (e.g., to residual solvent peak or internal standard like TSP) process->reference analyze Analyze spectra: - Peak picking - Integration (¹H) - Assign chemical shifts reference->analyze end End analyze->end

Figure 1: NMR Spectroscopy Workflow.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial. For D₂O, a small amount of a suitable acid or base may be needed to aid dissolution. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: A standard proton experiment (e.g., Bruker's zg30 pulse program) is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A standard carbon experiment with proton decoupling (e.g., Bruker's zgpg30 pulse program) is used. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TSP for D₂O).

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing start Start mix Grind 1-2 mg of This compound with ~100 mg of dry KBr powder start->mix press Press the mixture in a die under high pressure to form a transparent pellet mix->press instrument Place the KBr pellet in the sample holder of the FTIR spectrometer press->instrument background Collect a background spectrum of air instrument->background sample Collect the sample spectrum background->sample process Ratio the sample spectrum against the background spectrum sample->process analyze Analyze the spectrum: - Identify characteristic absorption bands - Assign bands to functional groups process->analyze end End analyze->end

Figure 2: IR Spectroscopy Workflow (KBr Pellet Method).

Methodology:

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. First, a background spectrum of the empty sample compartment (air) is collected. Then, the sample spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis start Start dissolve Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727)/water) start->dissolve infuse Infuse the sample solution into the ESI source of the mass spectrometer dissolve->infuse acquire_ms1 Acquire a full scan (MS1) spectrum to identify the molecular ion infuse->acquire_ms1 acquire_ms2 Select the molecular ion and perform tandem MS (MS/MS) to obtain fragmentation data acquire_ms1->acquire_ms2 process Process the raw data acquire_ms2->process analyze Analyze the spectra: - Determine the m/z of the molecular ion and fragments - Propose fragmentation pathways process->analyze end End analyze->end

Figure 3: Mass Spectrometry Workflow (ESI-MS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent system suitable for electrospray ionization (ESI), such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, ion trap, time-of-flight (TOF), or hybrid instrument.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Full Scan (MS1): A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): The molecular ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.

  • Data Analysis: The mass spectra are analyzed to identify the m/z values of the parent ion and its fragments. This information is used to confirm the molecular weight and to elucidate the structure of the molecule by interpreting the fragmentation pattern.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

Spectro_Logic cluster_techniques Spectroscopic Techniques cluster_info Information Obtained compound This compound (Unknown Structure) MS Mass Spectrometry compound->MS IR IR Spectroscopy compound->IR NMR NMR Spectroscopy (¹H, ¹³C) compound->NMR MW Molecular Weight & Fragmentation Pattern MS->MW FG Functional Groups Present (e.g., -NO₂, -COOH, -NH₂) IR->FG Connectivity Connectivity of Atoms (Carbon-Hydrogen Framework) NMR->Connectivity Structure Confirmed Structure of This compound MW->Structure FG->Structure Connectivity->Structure

Figure 4: Logical Flow of Structural Elucidation.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data remains somewhat elusive in public domains, the provided information and protocols offer a robust starting point for in-house characterization and analysis.

References

An In-Depth Technical Guide on the Biological Activity of 4-nitro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-nitro-DL-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of 4-nitro-DL-phenylalanine, focusing on its synthesis, potential as an enzyme inhibitor, and its observed antimicrobial and cytotoxic effects. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to serve as a valuable resource for researchers and professionals in drug development and biochemical research.

Introduction

4-nitro-DL-phenylalanine is a non-proteinogenic amino acid characterized by the presence of a nitro group at the para position of the phenyl ring. This modification significantly alters its electronic and steric properties compared to native phenylalanine, leading to a range of biological interactions. It is utilized as a versatile building block in peptide synthesis and serves as an intermediate in the development of novel therapeutics, particularly for neurological disorders.[1][2][3] Its chromophoric nature also makes it a useful tool in various biochemical assays for studying enzyme kinetics and protein structure-activity relationships.[1][4] This guide will delve into the known biological activities of 4-nitro-DL-phenylalanine, with a focus on its inhibitory potential against key enzymes, its antimicrobial properties, and its effects on cell viability.

Physicochemical and Toxicological Profile

A summary of the key physicochemical properties of 4-nitro-DL-phenylalanine is presented in Table 1. Toxicological data is limited, with the primary hazard identified as acute oral toxicity.[5][6]

Table 1: Physicochemical Properties of 4-nitro-DL-phenylalanine

PropertyValueReference(s)
Molecular Formula C₉H₁₀N₂O₄[5][6]
Molecular Weight 210.19 g/mol [5][6]
Appearance Beige powder[7]
Melting Point 236-237 °C (decomposes)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Acute Toxicity (Oral) Toxic if swallowed (GHS Category 3)[5][6]

Synthesis of 4-nitro-DL-phenylalanine

The synthesis of 4-nitrophenylalanine can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common method for the synthesis of L-4-nitrophenylalanine is the nitration of L-phenylalanine using a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[8]

Enzymatic Synthesis

Phenylalanine ammonia (B1221849) lyases (PALs) have been utilized for the synthesis of 4-nitro-L-phenylalanine from 4-nitrocinnamic acid. Immobilized PALs have demonstrated excellent conversion rates (89% ± 5%) in continuous flow systems, offering a more sustainable and efficient alternative to chemical synthesis.[9]

Biological Activities

Enzyme Inhibition

The structural similarity of 4-nitro-DL-phenylalanine to phenylalanine, tyrosine, and tryptophan suggests its potential as an inhibitor of the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[10] These enzymes are critical for various metabolic pathways, and their inhibition can have significant physiological effects.[11][12]

  • Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in the biosynthesis of catecholamines, TH is a key target in neurological research.[16] Inhibition of TH by structural analogs is a known regulatory mechanism.[17][18][19]

  • Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in serotonin (B10506) biosynthesis.[20] Phenylalanine and its analogs have been shown to influence TPH activity.[10][21][22][23]

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for 4-nitro-DL-phenylalanine against common bacterial strains like Escherichia coli and Staphylococcus aureus are not extensively documented, derivatives of phenylalanine have demonstrated antimicrobial properties.[24][25][26][27] The proposed mechanism for some phenylalanine-containing antimicrobial peptides involves disruption of the bacterial cell membrane.[28]

Cytotoxic and Anticancer Potential

The cytotoxic effects of 4-nitro-DL-phenylalanine and its derivatives have been explored against various cancer cell lines. While direct IC50 values for the DL-form are scarce, related nitro-substituted compounds have shown significant cytotoxicity. For instance, (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one, a chalcone (B49325) derivative, exhibited noticeable cytotoxicity against HeLa human cervical cancer cells.[2] Other nitro-substituted hydroxynaphthanilides have demonstrated potent antiproliferative effects on human cancer cell lines, with IC50 values in the low micromolar range.[29]

The potential mechanisms underlying the cytotoxic effects of such compounds include the induction of apoptosis. Phenylalanine itself has been shown to induce mitochondria-mediated apoptosis in cortical neurons through the RhoA/Rho-associated kinase (ROCK) pathway.[6] The apoptotic cascade involves the activation of caspases and can be influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][12][28][30][31][32][33][34][35] Furthermore, high concentrations of phenylalanine have been shown to inhibit the mitochondrial respiratory chain.[19][36][37]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of 4-nitro-DL-phenylalanine.

Phenylalanine Hydroxylase Inhibition Assay

This protocol is adapted from established methods for measuring PAH activity.[14][15]

Objective: To determine the inhibitory effect of 4-nitro-DL-phenylalanine on phenylalanine hydroxylase activity.

Materials:

  • Purified phenylalanine hydroxylase (PAH)

  • L-phenylalanine (substrate)

  • Tetrahydrobiopterin (B1682763) (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium (B1175870) sulfate

  • HEPES buffer (pH 7.0)

  • 4-nitro-DL-phenylalanine (inhibitor)

  • Trichloroacetic acid (TCA) for quenching the reaction

  • HPLC system for tyrosine quantification

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, catalase, DTT, ferrous ammonium sulfate, and BH₄.

  • Add varying concentrations of 4-nitro-DL-phenylalanine to the reaction mixture.

  • Pre-incubate the mixture with PAH at a controlled temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding L-phenylalanine.

  • After a specific time, quench the reaction with TCA.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for the amount of tyrosine produced using HPLC.

  • Calculate the rate of reaction and determine the inhibitory constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC).[7][26][27][36][38]

Objective: To determine the MIC of 4-nitro-DL-phenylalanine against specific bacterial strains.

Materials:

  • 4-nitro-DL-phenylalanine

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 4-nitro-DL-phenylalanine in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the wells containing the serially diluted compound with the bacterial suspension.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[1][2]

Objective: To determine the cytotoxic effect of 4-nitro-DL-phenylalanine on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-nitro-DL-phenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of 4-nitro-DL-phenylalanine (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the biological activity of 4-nitro-DL-phenylalanine.

phenylalanine_metabolism Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Serotonin Serotonin 4_Nitro_Phe 4-Nitro-DL- Phenylalanine 4_Nitro_Phe->PAH Potential Inhibition 4_Nitro_Phe->TH Potential Inhibition 4_Nitro_Phe->TPH Potential Inhibition PAH->Tyrosine Hydroxylation TH->L_DOPA TPH->Serotonin

Potential inhibitory targets of 4-nitro-DL-phenylalanine.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Nitro_Phe 4-Nitro-DL-Phenylalanine (Potential Inducer) Bcl2 Bcl-2 (Anti-apoptotic) Nitro_Phe->Bcl2 Down-regulation? Bax Bax (Pro-apoptotic) Nitro_Phe->Bax Up-regulation? Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized role in apoptosis induction.

experimental_workflow cluster_assays In Vitro Assays start Start synthesis Synthesis of 4-Nitro-DL-Phenylalanine start->synthesis characterization Physicochemical Characterization synthesis->characterization in_vitro In Vitro Biological Assays characterization->in_vitro data_analysis Data Analysis and Interpretation in_vitro->data_analysis enzyme_inhibition Enzyme Inhibition (PAH, TH, TPH) antimicrobial Antimicrobial (MIC determination) cytotoxicity Cytotoxicity (MTT Assay) in_vivo In Vivo Studies (Future Work) in_vivo->data_analysis data_analysis->in_vivo conclusion Conclusion data_analysis->conclusion

General workflow for investigating biological activity.

Conclusion and Future Directions

4-nitro-DL-phenylalanine presents a compelling profile for further investigation in drug discovery and development. Its potential to inhibit key enzymes in neurotransmitter biosynthesis pathways warrants detailed kinetic studies to determine its potency and mode of inhibition. While preliminary data on related compounds suggest antimicrobial and cytotoxic activities, comprehensive screening of 4-nitro-DL-phenylalanine against a broad panel of bacterial strains and cancer cell lines is necessary to establish its efficacy.

Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, including its impact on specific signaling pathways involved in apoptosis and cell cycle regulation. In vivo pharmacokinetic and toxicological studies will be crucial to assess its therapeutic potential and safety profile. The development of more efficient and stereoselective synthetic methods for its enantiomers will also be vital for structure-activity relationship studies. Overall, 4-nitro-DL-phenylalanine represents a promising scaffold for the development of novel therapeutic agents, and this guide provides a solid foundation for future research endeavors in this area.

References

A Technical Guide to the Research Applications of p-Nitro-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitro-DL-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in various scientific and biomedical research fields. Its unique chemical structure, featuring a nitro group on the phenyl ring, imparts distinct properties that make it a valuable tool for researchers. This technical guide provides an in-depth overview of the synthesis, properties, and diverse research applications of p-nitro-DL-phenylalanine, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Chemical Synthesis and Properties

p-Nitro-DL-phenylalanine is typically synthesized through the nitration of DL-phenylalanine. Several methods have been reported, with variations in reaction conditions and yields.

Synthesis Protocols

Table 1: Comparison of Chemical Synthesis Methods for p-Nitrophenylalanine

MethodReactantsReaction ConditionsYieldReference
Mixed Acid Nitration (Batch Reactor)L-phenylalanine, Concentrated H₂SO₄, Concentrated HNO₃Volume ratio of H₂SO₄ to HNO₃ of 2:1, 0°C, 3 hours65.2%[1]
Mixed Acid Nitration (Tubular Reactor)L-phenylalanine, Concentrated H₂SO₄, Concentrated HNO₃Volume ratio of H₂SO₄ to HNO₃ of 2:1, 50°C, 5 minutes80.9%[1]
Nitration with HNO₃/H₂SO₄L-phenylalanine, 90% HNO₃, 95-98% H₂SO₄0°C, dropwise addition of HNO₃, followed by stirring for 10-15 minutes50-55% (after recrystallization)

Experimental Protocol: Mixed Acid Nitration (Batch Reactor)

  • Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ (95-98%) at 0°C.

  • Slowly add 3.0 ml of HNO₃ (90%) dropwise to the stirring solution while maintaining the temperature at approximately 0°C.

  • After the addition is complete, continue stirring for 10-15 minutes.

  • Pour the reaction mixture over about 200 ml of ice and dilute to approximately 700 ml with water.

  • Heat the solution to a boil and neutralize with about 80 g of PbCO₃.

  • Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions, followed by another filtration.

  • Reduce the filtrate volume to one-third by evaporation.

  • Filter the solid that forms and wash it with 95% ethanol.

  • Recrystallize the product from boiling water to obtain p-nitrophenylalanine with a yield of 50-55%.

Biochemical and Pharmaceutical Applications

p-Nitro-DL-phenylalanine and its isomers serve as versatile tools and intermediates in biochemical research and drug development.

Probing Protein Structure and Function

The nitro group of p-nitrophenylalanine can act as a spectroscopic probe, allowing researchers to study protein structure, dynamics, and interactions.

  • Fluorescence Quenching: p-Nitrophenylalanine can quench the intrinsic fluorescence of tryptophan residues in a distance-dependent manner. This property is utilized to study protein folding and conformational changes. The efficiency of quenching can be quantified using the Stern-Volmer equation:

    F₀/F = 1 + Ksv[Q]

    Where:

    • F₀ is the fluorescence intensity in the absence of the quencher.

    • F is the fluorescence intensity in the presence of the quencher.

    • Ksv is the Stern-Volmer quenching constant.

    • [Q] is the concentration of the quencher (p-nitrophenylalanine).

  • Infrared (IR) Probe: The symmetric stretching frequency of the nitro group in p-nitrophenylalanine is sensitive to the local environment within a protein. This allows it to be used as an IR probe to investigate local protein environments. For instance, a red-shift in the ¹⁴NO₂ symmetric stretching frequency has been observed when L-4-nitrophenylalanine is moved from a solvent-exposed to a partially buried position within a protein.[2][3]

Experimental Workflow: Site-Specific Incorporation and Spectroscopic Analysis

cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis Engineered_tRNA_Synthetase Engineered tRNA Synthetase Gene Plasmid_Vector Expression Plasmid Engineered_tRNA_Synthetase->Plasmid_Vector Target_Protein_Gene Target Protein Gene (with amber codon) Target_Protein_Gene->Plasmid_Vector E_coli_Transformation Transform E. coli Plasmid_Vector->E_coli_Transformation Cell_Culture Culture cells with p-nitro-DL-phenylalanine E_coli_Transformation->Cell_Culture Protein_Induction Induce Protein Expression Cell_Culture->Protein_Induction Protein_Purification Purify Target Protein Protein_Induction->Protein_Purification Spectroscopy Fluorescence or IR Spectroscopy Protein_Purification->Spectroscopy Data_Analysis Analyze Quenching or Spectral Shift Spectroscopy->Data_Analysis

Workflow for incorporating p-nitrophenylalanine into a protein for spectroscopic studies.

Pharmaceutical Intermediate and Drug Development

p-Nitro-DL-phenylalanine is a valuable building block in the synthesis of pharmaceuticals, particularly for neurological disorders.[4][5] While specific drug examples directly using the DL-racemate are not prominently documented in publicly available literature, its constituent enantiomers (D- and L-p-nitrophenylalanine) are of significant interest. The nitro group can be a precursor to an amino group via reduction, opening pathways to a wide range of derivatives.

Unnatural amino acids, including nitro-phenylalanine derivatives, are increasingly used in drug discovery to enhance the stability, selectivity, and activity of drug molecules.[]

Peptide Synthesis

Fmoc-protected p-nitrophenylalanine is used in solid-phase peptide synthesis (SPPS) to incorporate this non-canonical amino acid into peptide chains. This allows for the creation of peptides with modified properties for various research purposes, including the study of enzyme-substrate interactions and the development of peptide-based therapeutics.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, such as Fmoc-p-nitro-DL-phenylalanine, into a peptide chain on a solid support resin.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink Amide resin for C-terminal amide) in a suitable solvent like dichloromethane (B109758) (DCM).[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).[8]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • Dissolve the Fmoc-p-nitro-DL-phenylalanine and a coupling agent (e.g., HCTU) in DMF.[8]

    • Add an activating base (e.g., DIPEA) to the mixture.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Fmoc-p-nitro- DL-phenylalanine (HCTU/DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

General workflow for solid-phase peptide synthesis incorporating Fmoc-p-nitro-DL-phenylalanine.

De Novo Biosynthesis

Researchers have successfully engineered Escherichia coli to produce p-nitro-L-phenylalanine de novo from glucose. This biosynthetic pathway offers a "greener" alternative to chemical synthesis. The pathway involves the expression of genes for the biosynthesis of p-amino-L-phenylalanine (pA-Phe) along with an N-oxygenase gene to generate the nitro group.[9]

Table 2: Quantitative Data from de novo Biosynthesis of p-Nitro-L-phenylalanine in E. coli

ParameterValueConditionsReference
Maximum Titer819 µMRich defined media, shake-flask conditions[9]
Final Titer (Optimized)820 ± 130 µMRich defined media, shake-flask experiments[10]

Experimental Protocol: General Steps for de novo Biosynthesis

  • Strain Engineering: Construct an E. coli strain co-expressing the necessary genes for the pA-Phe biosynthesis pathway and a suitable N-oxygenase.

  • Culture Conditions: Grow the engineered E. coli strain in a defined medium supplemented with glucose.

  • Induction: Induce the expression of the biosynthetic pathway genes at an appropriate cell density.

  • Fermentation: Continue the fermentation under controlled conditions (e.g., temperature, pH, aeration) to allow for the production of p-nitro-L-phenylalanine.

  • Quantification: Monitor the production of p-nitro-L-phenylalanine in the culture medium using analytical techniques such as HPLC.

Role in Signaling Pathways

While p-nitro-DL-phenylalanine itself is not a direct signaling molecule, high concentrations of its parent compound, phenylalanine, have been shown to induce apoptosis in cortical neurons through the activation of the RhoA/Rho-associated kinase (ROCK) signaling pathway.[] This has implications for understanding the neuropathology of phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine. The RhoA/ROCK pathway is a critical regulator of the cytoskeleton, and its overactivation can lead to detrimental cellular changes.

Signaling Pathway: Phenylalanine-Induced Neuronal Apoptosis

Phe High Phenylalanine Concentration RhoA_GTP RhoA-GTP (Active) Phe->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates pMLC Phosphorylated MLC ROCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) Apoptosis Mitochondria-mediated Apoptosis pMLC->Apoptosis Leads to

References

H-DL-Phe(4-NO2)-OH: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-NO2)-OH, chemically known as DL-4-nitrophenylalanine, is a racemic mixture of the D- and L-isomers of the non-proteinogenic amino acid 4-nitrophenylalanine. This phenylalanine derivative, characterized by a nitro group at the para position of the phenyl ring, serves as a versatile tool in biochemistry and drug development. While the racemic mixture is commercially available, its applications in biological systems predominantly leverage the specific stereochemistry of its individual isomers, particularly L-4-nitrophenylalanine. This guide provides an in-depth overview of the biochemical uses of this compound and its isomers, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways and workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in biochemical research.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[1][2]
Molecular Weight 210.19 g/mol [1][2]
Appearance White to yellow solid[1][2]
Solubility Soluble in 1 M NaOH[1][2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1][2]

Core Biochemical Applications

The unique chemical properties imparted by the nitro group make 4-nitrophenylalanine a valuable tool for probing and manipulating biological systems. The primary applications are centered around the L-isomer, L-4-nitrophenylalanine.

Cysteine Protease Inhibition

L-4-nitrophenylalanine can be incorporated into dipeptidyl nitroalkene compounds, which act as potent inhibitors of cysteine proteases like cruzain and cathepsin L.[3] The nitro group influences the electronic properties of the molecule, contributing to its binding affinity within the enzyme's active site.

CompoundTarget ProteaseInhibition Constant (Kᵢ) (nM)
Dipeptidyl nitroalkene with L-4-nitrophenylalanine at P2Cruzain2.28
Dipeptidyl nitroalkene with L-4-nitrophenylalanine at P2Human Cathepsin L3.88

Data extracted from a study on dipeptidyl nitroalkene inhibitors.[3]

Probing Enzyme-Substrate Interactions with Phenylalanine Ammonia Lyase (PAL)
Fluorescence Quenching for Probing Protein Structure and Dynamics

L-4-nitrophenylalanine acts as an efficient quencher of intrinsic tryptophan fluorescence in a distance-dependent manner.[5] This property allows it to be used as a molecular probe to study protein conformation, folding, and intermolecular interactions. The quenching mechanism can be analyzed using the Stern-Volmer equation to determine the quenching constant.

QuencherFluorophoreStern-Volmer Constant (Kₛᵥ) (M⁻¹)Quenching Mechanism
Oxamate (similar electronic properties to nitro group)Tryptophan16Photoinduced Electron Transfer
Pyruvate (similar electronic properties to nitro group)Tryptophan20Photoinduced Electron Transfer

Data for isoelectronic molecules are presented to illustrate the quenching potential.[6]

Infrared Probe for Investigating Local Protein Environments

The nitro group of L-4-nitrophenylalanine possesses a unique symmetric stretching frequency in the infrared (IR) spectrum.[7][8] This vibrational frequency is sensitive to the local electrostatic environment within a protein, making it a powerful site-specific IR probe.

Environment ChangeObserved Spectral Shift
From solvent-exposed to partially buried position in sfGFP7.7 cm⁻¹ red-shift of the ¹⁴NO₂ symmetric stretching frequency

Data from a study incorporating L-4-nitrophenylalanine into superfolder green fluorescent protein (sfGFP).[7][8]

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from the synthesis of L-4-nitrophenylalanine.[9]

Materials:

  • DL-Phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (NaOH) or other suitable base for neutralization

Procedure:

  • In a flask submerged in an ice bath, dissolve DL-phenylalanine in concentrated sulfuric acid with stirring.

  • Slowly add concentrated nitric acid dropwise to the solution, maintaining the temperature at or below 0°C.

  • After the addition is complete, continue stirring for an additional 10-15 minutes.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralize the solution to a pH of approximately 5-6 using a suitable base (e.g., concentrated NaOH solution), ensuring the temperature is kept low.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • Recrystallize the product from hot water to obtain purified this compound.

Site-Specific Incorporation of L-4-Nitrophenylalanine into Proteins via Amber Codon Suppression

This protocol outlines the general steps for incorporating L-4-nitrophenylalanine at a specific site in a protein expressed in mammalian cells.[10]

Materials:

  • Expression vector for the protein of interest

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for L-4-nitrophenylalanine

  • Mammalian cell line (e.g., HEK293T)

  • Transfection reagent

  • Cell culture medium

  • L-4-nitrophenylalanine

Procedure:

  • Plasmid Construction:

    • Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis.

    • Co-transfect the mammalian cells with the mutated protein expression vector and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Cell Culture and Transfection:

    • Culture the mammalian cells under standard conditions.

    • Perform the co-transfection using a suitable transfection reagent.

  • Induction of Unnatural Amino Acid Incorporation:

    • Supplement the cell culture medium with L-4-nitrophenylalanine at a final concentration of 1 mM.

  • Protein Expression and Purification:

    • Allow the cells to express the protein for 24-48 hours.

    • Harvest the cells and purify the protein containing L-4-nitrophenylalanine using standard protein purification techniques (e.g., affinity chromatography).

Cysteine Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds containing L-4-nitrophenylalanine against cysteine proteases.[3]

Materials:

  • Purified cysteine protease (e.g., cruzain, cathepsin L)

  • Fluorogenic substrate for the protease (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT)

  • Inhibitor compound containing L-4-nitrophenylalanine

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the inhibitor dilution (or buffer for control), and the purified enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

FTIR Difference Spectroscopy to Probe Local Protein Environment

This protocol outlines the steps for using FTIR difference spectroscopy to study conformational changes around an incorporated L-4-nitrophenylalanine residue.[7][8]

Materials:

  • Purified protein with and without the incorporated L-4-nitrophenylalanine probe

  • Buffer solution transparent in the IR region of interest (e.g., D₂O-based buffer)

  • FTIR spectrometer with a temperature-controlled sample cell

  • Method to trigger a conformational change (e.g., light source for a photoreceptor, addition of a ligand)

Procedure:

  • Sample Preparation:

    • Exchange the protein buffer to a D₂O-based buffer to minimize water absorption in the amide I region.

    • Concentrate the protein to a suitable concentration for IR measurements (typically 1-5 mM).

  • FTIR Measurement:

    • Load the protein sample into the temperature-controlled IR cell.

    • Record a reference spectrum of the protein in its initial state.

    • Trigger the conformational change (e.g., by a light flash or ligand injection).

    • Record spectra at different time points after the trigger.

  • Data Analysis:

    • Calculate the difference spectra by subtracting the reference spectrum from the spectra recorded after the trigger.

    • Analyze the difference bands in the region of the nitro group's symmetric stretch (around 1348 cm⁻¹) to monitor changes in the local environment of the L-4-nitrophenylalanine probe.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

protease_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Serial Dilution Pre-incubation Pre-incubation Serial Dilution->Pre-incubation Enzyme Solution Enzyme Solution Enzyme Solution->Pre-incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate Rates Calculate Rates Fluorescence Reading->Calculate Rates IC50 Determination IC50 Determination Calculate Rates->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for Cysteine Protease Inhibition Assay.

uaa_incorporation_workflow cluster_molecular_biology Molecular Biology cluster_cell_culture Cell Culture & Expression cluster_purification Protein Purification & Analysis Site-directed Mutagenesis (TAG) Site-directed Mutagenesis (TAG) Vector Preparation Vector Preparation Site-directed Mutagenesis (TAG)->Vector Preparation Co-transfection Co-transfection Vector Preparation->Co-transfection Supplement Medium with pNO2Phe Supplement Medium with pNO2Phe Co-transfection->Supplement Medium with pNO2Phe Protein Expression Protein Expression Supplement Medium with pNO2Phe->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Chromatography Chromatography Cell Lysis->Chromatography Protein Analysis (e.g., MS) Protein Analysis (e.g., MS) Chromatography->Protein Analysis (e.g., MS)

Caption: Workflow for Unnatural Amino Acid Incorporation.

pal_pathway L-Phenylalanine L-Phenylalanine PAL PAL L-Phenylalanine->PAL Substrate trans-Cinnamic Acid trans-Cinnamic Acid PAL->trans-Cinnamic Acid Product Phenylpropanoid Pathway Phenylpropanoid Pathway trans-Cinnamic Acid->Phenylpropanoid Pathway

Caption: Phenylalanine Ammonia Lyase (PAL) Catalyzed Reaction.

References

A Technical Guide to H-DL-Phe(4-NO2)-OH: Synthesis, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine), a key building block in pharmaceutical and biochemical research. This document details commercially available supplier information and purity levels, outlines common experimental protocols for its synthesis and analysis, and illustrates its utility in drug discovery and development workflows.

Supplier and Purity Information

The purity of this compound is a critical parameter for its successful application in research and development. Commercially available sources provide this compound in high purity, suitable for sensitive applications. The following table summarizes the purity information from various suppliers.

SupplierProduct NamePurityCAS Number
MedChemExpressThis compound99.60%[1]2922-40-9[2][3]
Weifang Wehibest Supply Chain Co.,Ltd.This compound.H2O98%/99%[4]2922-40-9[4]
Chem-Impex4-Nitro-L-phenylalanine≥ 98% (HPLC)[5]949-99-5[5]

Experimental Protocols

Synthesis of 4-Nitro-DL-phenylalanine

A common method for the synthesis of 4-nitrophenylalanine is through the nitration of phenylalanine. The following protocol is based on established chemical synthesis methods for the L-isomer, which can be adapted for the DL-racemic mixture.[6]

Materials:

  • DL-Phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Reaction vessel (e.g., batch or tubular reactor)[6]

  • Purification system (e.g., crystallization)

Procedure:

  • Cooling: Chill a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath to 0°C. A common volume ratio is 2:1 of H₂SO₄ to HNO₃.[6]

  • Addition of Phenylalanine: Slowly add DL-phenylalanine to the cooled acid mixture while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to proceed for a set time. In a batch reactor, this could be around 3 hours.[6] The use of a tubular reactor can significantly reduce the reaction time to as little as 5 minutes and potentially increase the yield by minimizing the formation of by-products.[6]

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to precipitate the 4-Nitro-DL-phenylalanine.

  • Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent to obtain the final product.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase HPLC. The following is a general methodology that can be adapted for specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 column (e.g., Atlantis C18)[7]

  • UV detector

  • Mass spectrometer (for HPLC-MS)

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • A gradient elution is often employed, where the proportion of the organic solvent is increased over time to ensure the separation of the main compound from any impurities.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a dilute basic solution).[2][3] Prepare the sample to be analyzed in the same solvent.

  • Injection: Inject a small volume of the sample onto the HPLC column.

  • Elution and Detection: Elute the sample through the column using the defined mobile phase gradient. Monitor the eluent using a UV detector at a wavelength where 4-Nitro-DL-phenylalanine has strong absorbance. If using mass spectrometry, the eluent is introduced into the mass spectrometer for detection.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

4-Nitro-DL-phenylalanine and its isomers are valuable tools in several areas of scientific research and pharmaceutical development.[5][8][9] They serve as:

  • Pharmaceutical Intermediates: Key building blocks in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological disorders.[8][9]

  • Building Blocks for Peptides and Proteins: Incorporation of this unnatural amino acid into peptides can alter their structure, stability, and biological activity.[5][8]

  • Tools in Biochemical Research: Used to study protein-protein interactions and enzyme kinetics.[5][8]

The following diagrams illustrate the logical workflows for the synthesis and application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start DL-Phenylalanine nitration Nitration (H2SO4/HNO3) start->nitration quenching Quenching (Ice) nitration->quenching purification Purification (Crystallization) quenching->purification product This compound purification->product Application_Workflow cluster_application Drug Discovery and Development Workflow start This compound peptide_synthesis Peptide Synthesis start->peptide_synthesis small_molecule_synthesis Small Molecule Synthesis start->small_molecule_synthesis biochemical_assays Biochemical Assays (Enzyme Kinetics, Protein Interactions) peptide_synthesis->biochemical_assays small_molecule_synthesis->biochemical_assays lead_compound Lead Compound Identification biochemical_assays->lead_compound preclinical_studies Preclinical Studies lead_compound->preclinical_studies clinical_development Clinical Development preclinical_studies->clinical_development

References

Crystal Structure of 4-nitro-DL-phenylalanine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the crystal structure of 4-nitro-phenylalanine bromide, a derivative of 4-nitro-DL-phenylalanine. Due to the limited availability of public crystallographic data for the free amino acid, this guide focuses on the well-characterized chiral bromide salts, 4-nitro-D-phenylalanine bromide (4NDPAB) and 4-nitro-L-phenylalanine bromide (4NLPAB), which offer significant insights into the structural properties of this compound class.

Introduction

4-nitro-DL-phenylalanine is a synthetic amino acid derivative with potential applications in peptide synthesis and as a building block for novel pharmaceutical compounds. Its nitro group introduces unique electronic and steric properties that can influence molecular interactions and biological activity. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design and materials science. This guide summarizes the key crystallographic data and experimental protocols for the bromide salts of the D and L enantiomers of 4-nitrophenylalanine, which have been studied for their nonlinear optical (NLO) properties.[1]

Crystallographic Data

The crystal structures of 4-nitro-D-phenylalanine bromide (4NDPAB) and 4-nitro-L-phenylalanine bromide (4NLPAB) have been determined by single-crystal X-ray diffraction. As enantiomers, their crystal structures are mirror images and thus share the same unit cell parameters and space group. The data presented below is for 4NDPAB, which crystallizes in a non-centrosymmetric space group, a prerequisite for second-order NLO properties.[1][2]

Unit Cell Parameters
ParameterValue[1]
FormulaC₉H₁₁BrN₂O₄
Formula Weight291.10
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.5160(4)
b (Å)7.3849(5)
c (Å)14.1907(10)
α (°)90
β (°)91.216(3)
γ (°)90
Volume (ų)577.93(7)
Z2
Structure and Packing

The asymmetric unit of the crystal structure contains two 4-nitro-phenylalanine cations and two bromide anions.[1] The chiral cations and bromide anions are interconnected through a network of four intermolecular hydrogen bonds. The molecules self-assemble along a 2₁-screw axis. A notable feature of the crystal packing is the parallel arrangement of the π-conjugated phenyl rings, which is believed to contribute to the material's strong second harmonic generation (SHG) and large birefringence.[1]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural determination of 4-nitro-D/L-phenylalanine bromide.

Synthesis and Crystallization of 4NDPAB and 4NLPAB

The synthesis of 4NDPAB and 4NLPAB is a straightforward acid-base reaction.

Materials:

  • 4-nitro-D-phenylalanine or 4-nitro-L-phenylalanine

  • Hydrobromic acid (HBr, 48% aqueous solution)

Procedure: [1]

  • Dissolve 5 mmol (1.050 g) of 4-nitro-d(l)-phenylalanine in 10 mL of 48% hydrobromic acid.

  • Stir the mixture at room temperature for 10 minutes.

  • Allow the solution to stand undisturbed for several weeks.

  • Transparent, pale-yellow, sheet-like crystals will form.

  • The crystals can be collected, with a reported yield of 62%.

Crystal Structure Determination

The determination of the crystal structure involves single-crystal X-ray diffraction analysis.

Instrumentation:

  • Single-crystal X-ray diffractometer

Workflow:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-nitro-phenylalanine bromide crystallization Slow Evaporation Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure synthesis_characterization_workflow cluster_characterization Characterization start Start: 4-nitro-d/l-phenylalanine synthesis Reaction with HBr start->synthesis crystallization Slow Crystallization synthesis->crystallization crystals Single Crystals of 4NDPAB / 4NLPAB crystallization->crystals scxrd Single-Crystal XRD crystals->scxrd pxrd Powder XRD crystals->pxrd ftir FTIR Spectroscopy crystals->ftir thermal Thermal Analysis (TGA/DSC) crystals->thermal data_analysis data_analysis scxrd->data_analysis Structure Determination

References

Methodological & Application

Application Notes and Protocols: Solubility of H-DL-Phe(4-NO2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of H-DL-Phe(4-NO2)-OH, a derivative of the amino acid phenylalanine. Due to the limited availability of direct quantitative solubility data in the public domain, this guide focuses on providing a robust experimental protocol for determining its solubility in various laboratory solvents.

Introduction

This compound, also known as DL-4-Nitrophenylalanine, is a synthetic amino acid derivative. Its unique structure, incorporating a nitro group on the phenyl ring, makes it a compound of interest in various research areas, including peptide synthesis and as a potential pharmacological agent. Understanding its solubility is a critical first step in any experimental design, from in vitro assays to formulation development.

Solubility Data

SolventTemperature (°C)SolubilityConcentration (mM)
1 M NaOHNot Specified25 mg/mL[1][2][3]118.94 mM[1][2][3]
WaterNot SpecifiedData Not AvailableData Not Available
EthanolNot SpecifiedData Not AvailableData Not Available
MethanolNot SpecifiedData Not AvailableData Not Available
DMSONot SpecifiedData Not AvailableData Not Available
DMFNot SpecifiedData Not AvailableData Not Available

Note: The lack of comprehensive data underscores the importance of experimental determination of solubility for specific research applications.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4][5] This method is considered a gold standard for its reliability.

3.1. Materials

  • This compound (solid powder)

  • Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF), HPLC grade or equivalent

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Analytical balance

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

    • Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining undissolved particles.[4]

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

    • Analyze the filtered saturated solution under the same analytical conditions.

    • Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

3.3. Data Reporting

The solubility should be reported in standard units such as mg/mL or moles per liter (M) at the specified temperature.

Visualizations

To aid in the understanding of the experimental process and potential applications, the following diagrams are provided.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Determine concentration from calibration curve E->F G Report solubility (mg/mL or M) F->G

Figure 1: Experimental workflow for determining solubility using the shake-flask method.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Inhibitor Phe(4-NO2)-Derivative Inhibitor->Kinase2 Inhibits

Figure 2: Hypothetical signaling pathway where a derivative of Phe(4-NO2) acts as an inhibitor.

References

Protocol for dissolving H-DL-Phe(4-NO2)-OH for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of H-DL-Phe(4-NO2)-OH, a derivative of the amino acid phenylalanine, for various experimental applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your research results.

Compound Information

This compound, also known as 4-Nitro-DL-phenylalanine, is a synthetic amino acid derivative.[1] It is commonly utilized in peptide synthesis, biochemical assays for enzyme inhibition and protein structure analysis, and as an intermediate in pharmaceutical research.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄[1][3]
Molecular Weight 210.19 g/mol [3]
Appearance White to yellow/beige crystalline solid[1][3][4]
Melting Point 236-237 °C (decomposes)[1][5]
Solubility Limited in water.[1] Soluble in 1 M NaOH (25 mg/mL), DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[3]

Experimental Protocols

The choice of solvent for preparing a stock solution of this compound is critical and depends on the downstream experimental application. Below are two primary protocols for dissolving this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in Alkaline Solution

This protocol is suitable for preparing a concentrated stock solution that can be diluted into a buffered experimental system.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh out 25 mg of the compound.

  • Weigh the compound: Carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of 1 M NaOH to the tube. For a 25 mg/mL solution, this would be 1 mL.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • For complete dissolution, place the tube in an ultrasonic bath.[3]

    • Adjust the pH to 12 with 1 M NaOH if necessary to achieve full solubility.[3]

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Protocol 2: Preparation of a Stock Solution in DMSO for Biological Experiments

This is the recommended protocol for applications such as cell culture-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on your desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL of a 10 mM stock solution: 0.010 mol/L x 0.001 L x 210.19 g/mol x 1000 mg/g = 2.10 mg.

  • Weigh the compound: Accurately weigh the calculated mass and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add the desired volume of anhydrous DMSO to the tube (e.g., 1 mL).

  • Dissolve the compound: Vortex the tube thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important Considerations for Cell Culture:

  • When preparing working solutions from a DMSO stock, dilute the stock solution in the cell culture medium.

  • To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[3]

  • It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.[3]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for preparing this compound for a cell culture experiment.

experimental_workflow start Start: this compound Powder weigh Weigh Compound (Analytical Balance) start->weigh Calculate Mass dissolve_dmso Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve_dmso Transfer to Tube stock_solution 10 mM Stock Solution in DMSO dissolve_dmso->stock_solution storage Store Aliquots (-20°C / -80°C) stock_solution->storage dilute Dilute in Culture Medium storage->dilute Prepare for Experiment working_solution Working Solution (e.g., 100 µM) dilute->working_solution Stepwise Dilution (Final DMSO <0.5%) cell_treatment Treat Cells in Culture working_solution->cell_treatment end Endpoint Assay cell_treatment->end

Caption: Workflow for preparing this compound working solution for cell culture.

The logical relationship for choosing the appropriate solvent based on the experimental context is depicted below.

solvent_selection start Experiment Type? biochemical Biochemical Assay (High Concentration Needed) start->biochemical High Conc. cell_culture Cell-Based Assay start->cell_culture Biological alkaline Use 1 M NaOH (Protocol 1) biochemical->alkaline dmso Use DMSO (Protocol 2) cell_culture->dmso

Caption: Solvent selection guide for this compound.

References

Application Notes and Protocols for the Incorporation of H-DL-Phe(4-NO2)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful incorporation of the non-canonical amino acid H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The presence of the electron-withdrawing nitro group on the phenyl ring presents unique considerations during peptide synthesis, which are addressed in the subsequent sections. These guidelines are intended to offer a comprehensive resource for researchers in peptide chemistry, drug discovery, and materials science.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
Appearance White to off-white powder[1]
Solubility Soluble in aqueous base, limited solubility in organic solvents.
pKa (α-COOH) ~2.2Estimated
pKa (α-NH₂) ~9.1Estimated

Solid-Phase Peptide Synthesis (SPPS) Strategy

The most common and efficient method for incorporating this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[2] This approach utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection of other amino acids in the sequence.

Workflow for Fmoc-based SPPS

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-DL-Phe(4-NO2)-OH Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride/DIEA) Washing2->Capping If coupling incomplete Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Capping->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Figure 1: General workflow for incorporating Fmoc-DL-Phe(4-NO2)-OH via SPPS.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-DL-Phe(4-NO2)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Precipitation: Cold diethyl ether.

Protocol for Coupling of Fmoc-DL-Phe(4-NO2)-OH

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-DL-Phe(4-NO2)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIEA (0.6 mmol, 6 eq.) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 2 minutes. The solution should turn a yellowish color.

    • Add the activated amino acid solution to the resin-containing reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads.

    • A negative Kaiser test (yellow beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive (blue/purple beads), a second coupling (double coupling) is recommended. Repeat step 3.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Quantitative Data on Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating the sterically hindered and electronically deactivated Fmoc-DL-Phe(4-NO2)-OH.

Coupling ReagentTypical Equivalents (AA:Reagent:Base)Typical Coupling Time (min)Relative Efficiency for Hindered ResiduesNotes
HBTU/DIEA 3:2.9:660-120HighA standard and effective choice.
HATU/DIEA 3:2.9:645-90Very HighOften used for difficult couplings due to the formation of a more reactive OAt-ester.[3]
DIC/HOBt 3:3:090-180ModerateA cost-effective option, but generally slower. Can be prone to side reactions if not handled carefully.
PyBOP/DIEA 3:3:660-120HighA good alternative to HBTU, especially for preventing racemization.

Note: The electron-withdrawing nitro group can decrease the nucleophilicity of the carboxylate, potentially slowing down the activation step. Therefore, using a more potent activating agent like HATU or allowing for longer coupling times may be beneficial.

Cleavage and Deprotection Protocol
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution to about 1-2 mL under a stream of nitrogen.

    • Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum.

Characterization and Purification

Purification

The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A typical gradient of water and acetonitrile, both containing 0.1% TFA, is used for elution.

Characterization

The purity and identity of the final peptide should be confirmed by:

  • Analytical RP-HPLC: To assess the purity of the peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide.[4] It is important to note that peptides containing nitroaromatic groups can sometimes show unexpected fragmentation patterns in mass spectrometry, such as the loss of oxygen atoms.[5][6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of Fmoc-DL-Phe(4-NO2)-OH. Insufficient activation.Perform a double coupling. Use a more potent coupling reagent like HATU. Increase the coupling time.
Low Yield Incomplete coupling at one or more steps. Premature cleavage from the resin.Optimize coupling conditions for each amino acid. Ensure the linker is stable to the synthesis conditions.
Side Reactions The nitro group is generally stable under SPPS conditions, but strong reducing conditions should be avoided.Use standard Fmoc-SPPS conditions. Avoid reagents that could reduce the nitro group.

Biological and Research Applications

The incorporation of 4-nitrophenylalanine into peptides has been explored for various applications:

  • Enzyme Substrates: The p-nitroanilide of a peptide can be a chromogenic substrate for proteases. Cleavage of the amide bond releases p-nitroaniline, which can be detected spectrophotometrically.

  • Immunomodulation: Peptides containing p-nitrophenylalanine have been shown to enhance the immunogenicity of T helper cell epitopes, which has implications for vaccine development.[7]

  • Biophysical Probes: The nitro group can serve as a spectroscopic probe to study peptide conformation and interactions.

Signaling Pathway Example (Hypothetical)

While no specific signaling pathway is universally attributed to peptides containing this compound, they can be designed to interact with various cellular targets. For example, a peptide antagonist could block a receptor-ligand interaction.

Signaling_Pathway Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Peptide Peptide with Phe(4-NO2) Peptide->Receptor Blocks Response Cellular Response Signaling->Response

Figure 2: Hypothetical mechanism of a peptide antagonist containing 4-nitrophenylalanine.

Conclusion

The incorporation of this compound into peptide sequences is a straightforward process using standard Fmoc-based SPPS protocols. However, careful consideration of coupling conditions is necessary to overcome the potential for reduced reactivity due to the electron-withdrawing nitro group. By employing potent coupling reagents and monitoring the reaction progress, peptides containing this valuable non-canonical amino acid can be synthesized in good yield and purity for a variety of research and development applications.

References

Application Notes and Protocols for the Use of 4-nitro-DL-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid 4-nitro-DL-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of 4-nitrophenylalanine can serve various purposes in peptide and drug development, including its use as a spectroscopic probe, a component in photo-cleavable linkers, or to enhance the biological activity of peptides.[1][2][3] This document outlines the necessary materials, detailed experimental protocols, potential challenges, and key considerations for researchers working with this unique amino acid.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The incorporation of unnatural amino acids, such as 4-nitro-DL-phenylalanine, offers a powerful tool to modify the physicochemical properties and biological functions of peptides. The nitro group on the phenyl ring of 4-nitrophenylalanine can be utilized for further chemical modifications or to modulate interactions with biological targets.[1][2]

This document details the standard Fmoc/tBu strategy for SPPS, which provides a robust and versatile methodology for peptide synthesis.[4] The protocols provided are based on established SPPS practices and are tailored for the successful incorporation of Fmoc-4-nitro-L-phenylalanine.

Materials and Reagents

Successful SPPS requires high-quality reagents and solvents. The following is a general list of materials needed for the incorporation of 4-nitro-DL-phenylalanine.

Reagent/MaterialGradeSupplier ExampleNotes
Fmoc-4-nitro-L-phenylalanine≥97.0% (HPLC)Sigma-AldrichStore at 2-8°C.
Rink Amide MBHA resin or Wang resin100-200 meshSigma-AldrichChoice depends on desired C-terminus (amide or carboxylic acid).
N,N-Dimethylformamide (DMF)Peptide synthesis grade---Main solvent for washing and coupling steps.
Dichloromethane (DCM)ACS grade---Used for resin swelling and washing.
Piperidine (B6355638)Reagent grade---For Fmoc deprotection (typically a 20% solution in DMF).
N,N'-Diisopropylethylamine (DIPEA)Peptide synthesis grade---Base for coupling reactions.
Coupling Reagents (select one)
HBTU/HOBtPeptide synthesis grade---Standard and efficient coupling reagent combination.[5]
HATUPeptide synthesis grade---Highly efficient, especially for sterically hindered couplings.
DIC/HOBtPeptide synthesis grade---Cost-effective option with low risk of side reactions.
Cleavage Cocktail
Trifluoroacetic acid (TFA)Reagent grade---Main component for cleavage and deprotection.
Triisopropylsilane (TIS)Reagent grade---Scavenger to prevent side reactions.
WaterDeionized---Component of the cleavage cocktail.
Diethyl ether (cold)ACS grade---For peptide precipitation.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing 4-nitro-phenylalanine. These can be adapted for automated peptide synthesizers.

Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin in a reaction vessel and add DMF to swell the resin for at least 30 minutes.

  • Initial Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine/DMF solution for 20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove residual piperidine.

Amino Acid Coupling

The following protocol is for a standard coupling using HBTU/HOBt.[5]

  • Activation of Fmoc-4-nitro-L-phenylalanine: In a separate vial, dissolve Fmoc-4-nitro-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

Chain Elongation

Repeat the Fmoc deprotection (Step 1) and amino acid coupling (Step 2) cycles for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 1.

Cleavage and Deprotection
  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). A commonly used general cleavage cocktail is Reagent K, which consists of TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data

The efficiency of each step in SPPS is crucial for the final yield and purity of the peptide. The following table summarizes expected performance metrics for the incorporation of 4-nitro-phenylalanine.

ParameterTypical ValueMethod of Determination
Resin Loading 0.3 - 0.8 mmol/gFmoc cleavage UV spectrophotometry
Coupling Efficiency >99%Kaiser Test (qualitative), HPLC analysis of a cleaved aliquot (quantitative)
Overall Crude Peptide Yield Sequence-dependent, typically 50-70%Gravimetric analysis after cleavage and precipitation
Purity of Crude Peptide Sequence-dependent, typically 60-80%RP-HPLC analysis

Potential Side Reactions and Considerations

While the nitro group of 4-nitrophenylalanine is generally stable under standard Fmoc-SPPS conditions, researchers should be aware of potential side reactions.

  • Reduction of the Nitro Group: Strong reducing conditions should be avoided during the synthesis and cleavage steps to prevent the reduction of the nitro group to an amino group. Standard TFA cleavage cocktails with common scavengers like TIS are generally safe.

  • Piperidine Adduct Formation: Although less common, the formation of a piperidinyl adduct with the aromatic ring is a theoretical possibility during prolonged exposure to piperidine. Following the recommended deprotection times minimizes this risk.

  • Racemization: As with any amino acid, there is a risk of racemization during the activation and coupling steps. The use of coupling reagents with additives like HOBt or HOAt helps to suppress this side reaction.

Visualizing the Workflow and a Potential Application

SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating 4-nitro-DL-phenylalanine.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Wash1 Wash (DMF/DCM) Fmoc_Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-4-nitro-Phe-OH + Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF/DCM) Fmoc_Deprotection2->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

General workflow for SPPS of a 4-nitrophenylalanine-containing peptide.
Example Application: Enhancing T-Helper Cell Activation

Peptides containing 4-nitrophenylalanine have been shown to enhance the immunogenicity of T-helper (Th) cell epitopes.[3] This suggests a potential application in vaccine development and cancer immunotherapy. The following diagram illustrates a simplified hypothetical signaling pathway for Th cell activation by an antigen-presenting cell (APC) presenting a peptide with 4-nitrophenylalanine.

Th_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_Th_Cell T-helper Cell MHCII MHC class II Peptide Peptide with 4-nitro-Phe CD4 CD4 MHCII->CD4 Co-receptor Binding TCR T-Cell Receptor (TCR) Peptide->TCR Binding Signaling Intracellular Signaling Cascade TCR->Signaling CD4->Signaling Activation Th Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

Enhanced T-helper cell activation by a 4-nitrophenylalanine-containing peptide.

Conclusion

The incorporation of 4-nitro-DL-phenylalanine into peptides via Fmoc-SPPS is a straightforward process that can yield novel peptides with unique properties for research and drug development. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize and purify peptides containing this valuable non-proteinogenic amino acid. The provided workflows and diagrams serve as a guide to both the practical synthesis and a potential immunological application of these modified peptides.

References

Application of p-Nitro-dl-Phenylalanine Derivatives in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitro-dl-phenylalanine and its derivatives are invaluable tools in the field of enzyme kinetics, serving as chromogenic substrates and specific inhibitors for various enzymes. The presence of the p-nitrophenyl group allows for direct and continuous monitoring of enzyme activity through spectrophotometry, as its cleavage results in the formation of p-nitrophenol or p-nitroaniline, which absorb light at a characteristic wavelength. This application note provides detailed protocols and kinetic data for the use of p-nitrophenylalanine derivatives in the study of two key enzymes: α-chymotrypsin and alkaline phosphatase.

I. α-Chymotrypsin Assay using N-Succinyl-L-phenylalanine-p-nitroanilide

α-Chymotrypsin, a serine protease, plays a crucial role in the digestion of proteins by preferentially cleaving peptide bonds adjacent to aromatic amino acids.[1][2][3][4] N-Succinyl-L-phenylalanine-p-nitroanilide serves as a specific chromogenic substrate for chymotrypsin (B1334515), where its hydrolysis releases p-nitroaniline, a yellow-colored product that can be quantified at 410 nm.[5][6]

Kinetic Parameters

The following table summarizes the kinetic parameters for the hydrolysis of N-Succinyl-L-phenylalanine-p-nitroanilide by a chymotrypsin-like serine protease from Thermoplasma volcanium.

Enzyme SourceSubstrateKm (mM)Vmax (µmol·mL-1·min-1)
Thermoplasma volcanium proteaseN-Succinyl-L-phenylalanine-p-nitroanilide2.20.045

Table 1: Kinetic parameters for a chymotrypsin-like serine protease. Data sourced from[7].

Experimental Protocol: Chymotrypsin Activity Assay

This protocol outlines the steps to determine the kinetic parameters of α-chymotrypsin using N-Succinyl-L-phenylalanine-p-nitroanilide.

Materials:

  • α-Chymotrypsin solution (e.g., from bovine pancreas)

  • N-Succinyl-L-phenylalanine-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer capable of reading at 410 nm

  • Cuvettes or 96-well plate

Procedure:

  • Substrate Stock Solution Preparation: Dissolve N-Succinyl-L-phenylalanine-p-nitroanilide in DMSO to prepare a concentrated stock solution (e.g., 100 mM).

  • Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.12 mM to 1.2 mM) for the kinetic analysis.[7]

  • Enzyme Preparation: Prepare a solution of α-chymotrypsin in the Tris-HCl buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Pipette the appropriate volume of each working substrate solution into separate cuvettes or wells of a 96-well plate.

    • Add the Tris-HCl buffer to bring the volume to the desired final reaction volume minus the volume of the enzyme solution to be added.

    • Equilibrate the substrate solutions to the desired reaction temperature (e.g., 37°C).

  • Initiation of Reaction: Add a small volume of the α-chymotrypsin solution to each cuvette/well to initiate the reaction. Mix gently but thoroughly.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 410 nm over time using the spectrophotometer. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm).[6]

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]).[7]

Experimental Workflow

Chymotrypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate_Stock Prepare Substrate Stock Solution Working_Solutions Prepare Working Substrate Solutions Substrate_Stock->Working_Solutions Assay_Setup Set up Assay (Substrate + Buffer) Working_Solutions->Assay_Setup Enzyme_Prep Prepare Enzyme Solution Initiate_Reaction Initiate Reaction (Add Enzyme) Enzyme_Prep->Initiate_Reaction Assay_Setup->Initiate_Reaction Data_Acquisition Monitor Absorbance at 410 nm Initiate_Reaction->Data_Acquisition Calculate_Velocity Calculate Initial Velocities Data_Acquisition->Calculate_Velocity Plot_Data Plot v₀ vs. [S] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km & Vmax Plot_Data->Determine_Kinetics

Workflow for Chymotrypsin Kinetic Assay.

II. Alkaline Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (B84403) and L-Phenylalanine

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH.[8][9] p-Nitrophenyl phosphate (pNPP) is a widely used chromogenic substrate for ALP, yielding the yellow product p-nitrophenol upon hydrolysis.[10][11] L-phenylalanine is known to be a specific, uncompetitive inhibitor of certain ALP isoenzymes, particularly intestinal and placental ALPs.[10][12][13][14][15]

Kinetic Parameters

The following table presents kinetic data for the inhibition of calf intestinal alkaline phosphatase (CIAP) by L-phenylalanine and its derivative.

EnzymeInhibitorKi (mM)Inhibition Type
Calf Intestinal Alkaline PhosphataseL-Phenylalanine1.1Uncompetitive
Calf Intestinal Alkaline PhosphataseDansyl-L-phenylalanine2.3Uncompetitive

Table 2: Inhibition constants for calf intestinal alkaline phosphatase. Data sourced from[14].

Experimental Protocol: Alkaline Phosphatase Inhibition Assay

This protocol describes the determination of the inhibitory effect of L-phenylalanine on alkaline phosphatase activity.

Materials:

  • Alkaline Phosphatase (e.g., calf intestinal) solution

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • L-Phenylalanine solution (inhibitor)

  • Alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 10.0)[10]

  • Spectrophotometer capable of reading at 405 nm

  • 96-well plate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPP in the alkaline buffer.

    • Prepare a stock solution of L-phenylalanine in the alkaline buffer. From this, create a series of dilutions to test a range of inhibitor concentrations.

    • Prepare a working solution of alkaline phosphatase in the alkaline buffer.

  • Assay Setup in a 96-well plate:

    • Control Wells: Add ALP solution and alkaline buffer.

    • Inhibitor Wells: Add ALP solution and L-phenylalanine solution to achieve the desired final concentrations.

    • Blank Wells: Add alkaline buffer only for background subtraction.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[16]

  • Initiate the Reaction: Add the pNPP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a suitable time (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.[16]

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color from the p-nitrophenol product is proportional to the enzyme activity.[16]

  • Calculate IAP Activity and Inhibition:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each L-phenylalanine concentration compared to the control (no inhibitor).

    • To determine the inhibition constant (Ki), perform the assay at various substrate (pNPP) and inhibitor (L-phenylalanine) concentrations.

    • Analyze the data using a Dixon plot (1/v vs. [I]) or by fitting the data to the appropriate inhibition model equation (e.g., for uncompetitive inhibition).

Logical Relationship of Inhibition

ALP_Inhibition_Pathway E Alkaline Phosphatase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S p-Nitrophenyl Phosphate (S) ES->E - S P p-Nitrophenol (P) ES->P + E ESI Enzyme-Substrate-Inhibitor Complex (ESI, Inactive) ES->ESI + I I L-Phenylalanine (I) ESI->ES - I

Uncompetitive inhibition of Alkaline Phosphatase.

III. Role in Signaling Pathways and Drug Development

α-Chymotrypsin

As a key digestive enzyme, chymotrypsin's primary role is not within a classical intracellular signaling pathway. However, its activity is crucial for protein breakdown and nutrient absorption, processes that indirectly influence numerous signaling pathways related to metabolism and cell growth. In drug development, synthetic substrates like N-Succinyl-L-phenylalanine-p-nitroanilide are vital for high-throughput screening of chymotrypsin inhibitors, which have potential therapeutic applications in conditions characterized by excessive protease activity, such as pancreatitis.

Alkaline Phosphatase

Alkaline phosphatase is involved in a variety of cellular processes, including the regulation of protein phosphorylation, cell growth, and apoptosis.[8] By dephosphorylating key signaling molecules, ALP can modulate their activity and influence downstream signaling events. For instance, intestinal alkaline phosphatase plays a critical role in gut homeostasis by detoxifying bacterial components like lipopolysaccharide (LPS), thereby preventing inflammatory signaling cascades.[16] L-phenylalanine, as a specific inhibitor of intestinal ALP, is a valuable research tool to investigate these pathways and to study the effects of IAP dysregulation in inflammatory conditions.[16] The development of specific ALP isoenzyme inhibitors is an active area of research for therapeutic intervention in diseases such as inflammatory bowel disease and metabolic syndrome.[16][17]

Conclusion

p-Nitro-dl-phenylalanine and its derivatives are versatile and indispensable reagents for enzyme kinetic studies. The chromogenic properties of these compounds facilitate straightforward and robust assay development for enzymes like α-chymotrypsin and alkaline phosphatase. The detailed protocols and kinetic data provided herein serve as a comprehensive resource for researchers and professionals in drug discovery and development, enabling the accurate characterization of enzyme activity and the identification of novel inhibitors.

References

Application Notes and Protocols for the Synthesis of Custom Peptides Containing 4-Nitro-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. 4-nitro-phenylalanine (Phe(4-NO₂)) is a versatile non-proteinogenic amino acid that serves as a valuable building block in custom peptide synthesis.[1] Its unique properties, including its role as an effective fluorescence quencher and its potential for post-synthesis modification, make it a valuable tool in drug discovery and biochemical research.[2][3] These application notes provide detailed protocols for the solid-phase synthesis of custom peptides containing 4-nitro-phenylalanine, with a focus on its application in Förster Resonance Energy Transfer (FRET) based enzyme assays.

Key Applications of 4-Nitro-phenylalanine in Peptides

The introduction of a 4-nitro-phenylalanine residue into a peptide sequence can serve several purposes:

  • Fluorescence Quenching: The nitro group on the phenyl ring makes 4-nitro-phenylalanine an efficient quencher of fluorescence, particularly for fluorophores like 2-aminobenzoyl (Abz).[3][4][5] This property is extensively utilized in the design of FRET-based protease substrates for high-throughput screening and enzyme kinetics studies.[1][6]

  • Infrared Probe: The nitro group's distinct infrared absorption allows 4-nitro-phenylalanine to be used as a vibrational probe to study peptide conformation and dynamics.[2]

  • Precursor for 4-Amino-phenylalanine: The nitro group can be selectively reduced to an amino group post-synthesis, yielding 4-amino-phenylalanine. This allows for site-specific labeling with probes or conjugation to other molecules.

Data Presentation: Synthesis and Characterization of a Model FRET Peptide

To illustrate the synthesis and expected outcomes, we present data for a model FRET peptide substrate for a generic protease. The peptide, with the sequence Abz-Ala-Pro-Phe-Phe(4-NO₂)-Ala-NH₂, incorporates the fluorophore Abz at the N-terminus and the quencher 4-nitro-phenylalanine internally.

ParameterValueMethod/Notes
Synthesis Scale 0.1 mmolBased on initial resin loading.
Resin Rink Amide MBHATo yield a C-terminal amide.
Coupling Efficiency (per step) >99%Monitored by Kaiser test. For complex sequences or longer peptides, lower efficiencies may be observed.[7][8]
Crude Peptide Yield 75-85%This is the yield of the crude peptide after cleavage and precipitation.
Final Peptide Purity >95%Determined by RP-HPLC at 220 nm after purification.[9][10][11]
Molecular Weight (Expected) 859.9 g/mol C₄₄H₄₉N₉O₉
Molecular Weight (Observed) 860.0 [M+H]⁺By Mass Spectrometry (ESI-MS).
RP-HPLC Conditions C18 column, gradient of acetonitrile (B52724) in water with 0.1% TFA.A typical gradient would be 5-95% B over 30 minutes.[12]
Excitation Wavelength (λex) 320 nmFor the Abz fluorophore.[4]
Emission Wavelength (λem) 420 nmFor the Abz fluorophore.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a FRET Peptide Containing 4-Nitro-phenylalanine

This protocol details the manual synthesis of the model FRET peptide Abz-Ala-Pro-Phe-Phe(4-NO₂)-Ala-NH₂ using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.1 mmol scale)

  • Fmoc-Ala-OH

  • Fmoc-Phe(4-NO₂)-OH

  • Fmoc-Phe-OH

  • Fmoc-Pro-OH

  • Fmoc-Ala-OH

  • 2-Aminobenzoic acid (Abz)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (starting with Fmoc-Ala-OH) and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours.

    • Perform a Kaiser test to ensure complete coupling (a negative result indicates completion). If the test is positive, continue coupling for another hour or perform a capping step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO₂)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Ala-OH.

  • N-terminal Abz Labeling:

    • After the final Fmoc deprotection, wash the resin thoroughly.

    • Couple 2-aminobenzoic acid (Abz) using the same procedure as for the amino acids.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by preparative reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Enzymatic Assay Using the FRET Peptide

This protocol describes a general procedure for measuring protease activity using the synthesized FRET peptide.

Materials:

  • Purified FRET peptide (Abz-Ala-Pro-Phe-Phe(4-NO₂)-Ala-NH₂)

  • Protease of interest

  • Assay buffer (specific to the protease)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide in a suitable solvent (e.g., DMSO) and determine its concentration by UV-Vis spectrophotometry.

    • Prepare a stock solution of the protease in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the FRET peptide to each well to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Initiate the reaction by adding the protease to the wells. Include a negative control without the enzyme.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (320 nm) and emission (420 nm) wavelengths.[4]

    • Monitor the increase in fluorescence over time at a constant temperature.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction can be determined from the linear portion of the curve.

    • Enzyme kinetics parameters (Km and Vmax) can be calculated by measuring the initial rates at various substrate concentrations.

Visualizations

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Steps Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Kaiser_Test Kaiser Test (Check for completion) Coupling->Kaiser_Test Wash2 Washing (DMF/DCM) Wash2->Deprotection Next Amino Acid N_Terminal_Labeling N-terminal Labeling (e.g., Abz) Wash2->N_Terminal_Labeling Kaiser_Test->Wash2 Final_Wash Final Washing and Drying N_Terminal_Labeling->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Pure Peptide Lyophilization->Final_Peptide

Caption: Experimental workflow for the synthesis of a custom peptide containing 4-nitro-phenylalanine.

Caption: Mechanism of a FRET-based enzyme assay using a peptide with a fluorophore and a quencher.

References

Application Notes and Protocols for the Analytical Detection of H-DL-Phe(4-NO2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of H-DL-Phe(4-NO2)-OH (4-nitro-DL-phenylalanine) in various sample matrices. The protocols are intended to serve as a comprehensive guide for researchers in analytical chemistry, biochemistry, and pharmaceutical development.

Introduction

This compound is a synthetic derivative of the amino acid phenylalanine. Its structure, featuring a nitro group on the phenyl ring, imparts unique chemical and physical properties that are leveraged in various research applications. It is utilized as an internal standard in analytical methods and as a UV-active tag in peptide synthesis and purity assessments.[1] Accurate and precise analytical methods are crucial for its quantification in research and development settings.

This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for its basic characterization using UV-Vis spectrophotometry is provided.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development, including the selection of appropriate solvents and analytical conditions.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₄PubChem CID: 65089
Molecular Weight 210.19 g/mol PubChem CID: 65089
Appearance Beige to yellow powder-
Melting Point 236-237 °C (decomposes)-
Solubility Soluble in 1 M NaOH, DMSO, and other organic solvents. Limited solubility in water.MedChemExpress
pKa (Predicted) ~2.2 (carboxyl), ~9.5 (amino)-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The nitro group in the molecule provides a strong chromophore, allowing for sensitive UV detection.

Objective: To quantify this compound in a given sample. This protocol is adaptable for both achiral and chiral separations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Appropriate chiral column for enantiomeric separation (e.g., teicoplanin-based or cyclodextrin-based)

  • Standard C18 column for achiral analysis (e.g., 150 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Achiral Analysis):

ParameterCondition
Column C18 reverse-phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL

Chromatographic Conditions (Chiral Separation):

For the separation of D- and L-enantiomers, a chiral stationary phase is required. The following conditions are a starting point and may require optimization.

ParameterCondition
Column Teicoplanin-based chiral column (e.g., Chirobiotic T)
Mobile Phase Acetonitrile/Water (e.g., 75/25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 23 °C
Detection Wavelength 274 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Biological Samples (e.g., Plasma, Serum):

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Cell Culture Media:

    • Centrifuge the cell culture media at 2000 x g for 10 minutes to remove cells and debris.

    • Dilute the supernatant with the initial mobile phase as needed to fall within the calibration range.

    • Filter through a 0.22 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Objective: To achieve highly sensitive and selective quantification of this compound in biological samples.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Materials and Reagents:

  • Same as for HPLC-UV analysis.

  • Internal Standard (IS): A stable isotope-labeled analog of phenylalanine (e.g., L-Phenylalanine-d5) is recommended for optimal accuracy.

LC Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 211.1
Product Ions (Q3) m/z 165.1 (quantifier), m/z 119.1 (qualifier)
Collision Energy To be optimized for the specific instrument
Internal Standard (Phe-d5) Q1: m/z 171.1, Q3: m/z 125.1

Sample Preparation: Follow the same sample preparation procedures as for HPLC-UV analysis. For quantitative analysis, spike the samples with the internal standard at a known concentration prior to protein precipitation.

Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using the same method.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for a quick estimation of the concentration of this compound in pure solutions and for determining its molar absorptivity.

Objective: To determine the absorption spectrum and estimate the concentration of this compound in a pure solvent.

Instrumentation:

  • UV-Vis Spectrophotometer

Materials and Reagents:

  • This compound reference standard

  • Solvent (e.g., Ethanol or a buffered aqueous solution)

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Record the absorbance spectra of the solutions from 200 to 400 nm using the solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax). Based on structurally similar compounds like 4-nitrophenol, the λmax is expected to be around 274 nm.

  • Construct a calibration curve by plotting absorbance at λmax versus concentration.

  • Determine the concentration of an unknown sample by measuring its absorbance and using the calibration curve. The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Cell Media) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection UV Detection (274 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample_lcms Sample (with Internal Standard) Precipitation_lcms Protein Precipitation Sample_lcms->Precipitation_lcms Centrifugation_lcms Centrifugation Precipitation_lcms->Centrifugation_lcms Supernatant_lcms Supernatant Transfer Centrifugation_lcms->Supernatant_lcms Dilution_lcms Dilution Supernatant_lcms->Dilution_lcms Injection_lcms Injection Dilution_lcms->Injection_lcms Separation_lcms LC Separation (C18 Column) Injection_lcms->Separation_lcms Ionization_lcms ESI+ Separation_lcms->Ionization_lcms Detection_lcms MS/MS Detection (MRM) Ionization_lcms->Detection_lcms Integration_lcms Peak Area Ratio Detection_lcms->Integration_lcms Calibration_lcms Calibration Curve Integration_lcms->Calibration_lcms Quantification_lcms Quantification Calibration_lcms->Quantification_lcms

References

Application Notes and Protocols: Utilizing H-DL-Phe(4-NO2)-OH for the Investigation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying novel therapeutic targets. H-DL-Phe(4-NO2)-OH, a non-canonical amino acid, and its derivatives, particularly p-nitrophenylalanine (pNO2-Phe), offer a versatile tool for elucidating the intricacies of these interactions. When incorporated into proteins, pNO2-Phe can act as a sensitive biophysical probe, enabling researchers to investigate PPIs with high precision. This application note details the use of p-nitrophenylalanine as a genetically encoded fluorescence quenching probe to study the binding interface and dynamics of protein complexes.

p-Nitrophenylalanine's utility stems from its ability to efficiently quench the intrinsic fluorescence of tryptophan (Trp) residues in a distance-dependent manner.[1] By strategically placing a Trp residue on one interacting protein and genetically incorporating pNO2-Phe on its binding partner, the proximity and changes in distance between the two proteins upon interaction can be monitored. This provides a powerful method for quantifying binding affinities and mapping interaction surfaces. Furthermore, the nitro group on pNO2-Phe can serve as an infrared probe, offering insights into the local protein environment.[2][3][4]

While this compound is a racemic mixture, the L-enantiomer, L-4-nitrophenylalanine, is the biologically active form for genetic incorporation. This compound can serve as a starting material for the enzymatic synthesis of L-4-nitrophenylalanyl-tRNA or for the chemical synthesis of peptides containing this non-canonical amino acid.

Key Applications

  • Quantitative Analysis of PPIs: Determine binding affinities (Kd) and kinetics of protein-protein interactions.

  • Mapping of Interaction Surfaces: Identify key residues at the binding interface by observing changes in fluorescence quenching upon mutagenesis.

  • High-Throughput Screening (HTS): Develop robust assays for screening small molecule libraries that disrupt or stabilize PPIs.

  • Conformational Change Studies: Monitor conformational changes within a protein complex that alter the distance between the pNO2-Phe probe and a Trp residue.

Data Presentation

The following table represents hypothetical data from a fluorescence quenching experiment designed to measure the binding affinity between Protein A and Protein B. In this experiment, Protein A contains a tryptophan residue at the binding interface, and Protein B has been engineered to contain p-nitrophenylalanine at a proximal site. The quenching of Trp fluorescence upon binding of Protein B is measured at increasing concentrations of Protein B.

Concentration of Protein B (µM)Tryptophan Fluorescence Intensity (a.u.)% Quenching
010000
0.19505
0.580020
1.065035
2.540060
5.025075
10.015085
20.011089

From this data, a binding curve can be generated to calculate the dissociation constant (Kd).

Experimental Protocols

Protocol 1: Genetic Incorporation of p-Nitrophenylalanine into a Protein of Interest

This protocol outlines the general steps for incorporating p-nitrophenylalanine into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the evolved p-nitrophenylalanyl-tRNA synthetase (pNO2-PheRS) and its cognate tRNA (tRNAPyl).

  • This compound

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography resin

  • Standard protein purification buffers

Methodology:

  • Co-transformation: Transform the E. coli expression strain with both the plasmid for the protein of interest and the plasmid for the pNO2-PheRS/tRNAPyl pair.

  • Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression: Dilute the overnight culture into a larger volume of LB medium containing 1 mM this compound and antibiotics. Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-18 hours.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation and purify the pNO2-Phe-containing protein using Ni-NTA affinity chromatography.

  • Verification: Confirm the incorporation of pNO2-Phe by mass spectrometry.

Protocol 2: Fluorescence Quenching Assay for PPI Analysis

This protocol describes how to perform a fluorescence quenching assay to measure the interaction between two proteins, one containing a Trp residue and the other containing pNO2-Phe.

Materials:

  • Purified Protein A (containing a Trp residue)

  • Purified Protein B (containing pNO2-Phe)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer

  • 96-well black microplate

Methodology:

  • Preparation of Protein Solutions: Prepare a stock solution of Protein A at a fixed concentration (e.g., 1 µM) in the assay buffer. Prepare a series of dilutions of Protein B in the same buffer.

  • Assay Setup: In a 96-well black microplate, add a fixed volume of the Protein A solution to each well.

  • Titration: Add increasing concentrations of Protein B to the wells containing Protein A. Include a control well with only Protein A.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the tryptophan fluorescence intensity in each well using a fluorometer. The excitation wavelength should be around 295 nm, and the emission should be monitored at around 350 nm.

  • Data Analysis: Calculate the percentage of fluorescence quenching for each concentration of Protein B relative to the control well (Protein A only). Plot the percentage of quenching against the concentration of Protein B and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.

Visualizations

experimental_workflow cluster_synthesis Probe Preparation cluster_assay PPI Assay This compound This compound Genetic Incorporation Genetic Incorporation This compound->Genetic Incorporation Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Protein_with_pNO2Phe Protein with pNO2-Phe Genetic Incorporation->Protein_with_pNO2Phe Peptide_Probe Peptide Probe Peptide Synthesis->Peptide_Probe Fluorescence Quenching Assay Fluorescence Quenching Assay Protein_with_pNO2Phe->Fluorescence Quenching Assay Protein_with_Trp Protein with Tryptophan Protein_with_Trp->Fluorescence Quenching Assay Data Analysis Data Analysis Fluorescence Quenching Assay->Data Analysis Kd Determination Kd Determination Data Analysis->Kd Determination

Caption: Experimental workflow for studying PPIs using p-nitrophenylalanine.

signaling_pathway Protein A Protein A Protein B Protein B Protein A->Protein B Interaction Protein C Protein C Protein B->Protein C Activation Downstream Signaling Downstream Signaling Protein C->Downstream Signaling Inhibitor (e.g., pNO2-Phe peptide) Inhibitor (e.g., pNO2-Phe peptide) Inhibitor (e.g., pNO2-Phe peptide)->Protein B Inhibition

Caption: Hypothetical signaling pathway illustrating PPI inhibition.

logical_relationship cluster_principles Principle of Fluorescence Quenching cluster_application Application to PPIs Trp Tryptophan (Fluorophore) Distance Distance Trp->Distance pNO2Phe p-Nitrophenylalanine (Quencher) pNO2Phe->Distance Quenching Quenching Distance->Quenching < 10 Å Protein A-Trp Protein A with Trp Binding Binding Protein A-Trp->Binding Protein B-pNO2Phe Protein B with pNO2-Phe Protein B-pNO2Phe->Binding Fluorescence Decrease Fluorescence Decrease Binding->Fluorescence Decrease Interaction

Caption: Logical relationship of fluorescence quenching in PPI studies.

References

Application Notes and Protocols: 4-Nitro-DL-phenylalanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-nitro-DL-phenylalanine in cell culture-based research and drug development. Detailed protocols for key applications are provided to facilitate experimental design and execution.

Application Note 1: Site-Specific Incorporation of 4-Nitrophenylalanine into Proteins for Functional Studies

4-Nitro-L-phenylalanine (pNO2F), the L-enantiomer of the DL-racemic mixture, is a non-canonical amino acid that can be genetically encoded and site-specifically incorporated into proteins in mammalian cells. This powerful technique allows for the introduction of a unique chemical moiety that can serve as a spectroscopic probe to investigate protein structure, dynamics, and interactions within the cellular environment.

Key Applications:

  • Infrared (IR) Spectroscopy: The nitro group of pNO2F has a distinct vibrational frequency that is sensitive to its local environment, making it an effective IR probe for studying protein structure and dynamics.

  • Fluorescence Quenching: pNO2F can act as a fluorescence quencher, particularly for tryptophan residues and fluorescent proteins like Green Fluorescent Protein (GFP). This property can be exploited to study protein conformational changes and protein-protein interactions through Förster Resonance Energy Transfer (FRET).[1]

  • Probing Protein-Protein Interactions: By incorporating pNO2F at a specific site, researchers can create a FRET acceptor for a donor fluorophore (e.g., GFP) on another protein of interest, enabling the study of their interaction in live cells.

Protocol: Site-Specific Incorporation of p-Nitro-L-phenylalanine into a Target Protein in Mammalian Cells

This protocol is based on the amber codon suppression methodology. It involves the co-transfection of mammalian cells with three plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired incorporation site, a second encoding an evolved aminoacyl-tRNA synthetase that specifically recognizes pNO2F, and a third encoding a suppressor tRNA that reads the amber codon.

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO)

  • Complete cell culture medium

  • Plasmid encoding the target protein with a TAG codon at the site of interest

  • Plasmid encoding the evolved p-nitrophenylalanyl-tRNA synthetase (pNO2F-RS)

  • Plasmid encoding the suppressor tRNA (e.g., tRNACUA)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • 4-Nitro-L-phenylalanine (pNO2F) stock solution (e.g., 100 mM in 0.1 M NaOH, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies for Western blotting (against the target protein and/or a tag)

Procedure:

  • Cell Seeding:

    • One day before transfection, seed the mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • In separate tubes, dilute the three plasmids (target protein-TAG, pNO2F-RS, and suppressor tRNA) in Opti-MEM. A typical ratio is 1:1:1, with a total of 2.5 µg of DNA per well of a 6-well plate.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

    • During the incubation, replace the cell culture medium with fresh, pre-warmed complete medium.

    • Add the DNA-transfection reagent complex dropwise to each well.

  • Induction of Protein Expression with pNO2F:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 4-6 hours, replace the medium with fresh complete medium supplemented with 1 mM 4-nitro-L-phenylalanine. As a negative control, have a parallel well with no pNO2F added.

  • Cell Harvest and Lysis:

    • After 24-48 hours of incubation with pNO2F, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Verification of Incorporation:

    • Collect the supernatant containing the protein lysate.

    • Analyze the protein expression by Western blotting. A full-length protein band in the presence of pNO2F and a truncated product (or no product) in the absence of pNO2F indicates successful incorporation.

    • For more rigorous confirmation, mass spectrometry can be used to identify the incorporated pNO2F at the specified site.

G Workflow for Site-Specific Incorporation of pNO2F cluster_0 Plasmid Preparation cluster_1 Cell Culture & Transfection cluster_2 Protein Expression & Analysis pTarget Target Protein Gene (with TAG codon) transfect Co-transfect Plasmids pTarget->transfect pRS pNO2F-RS Gene pRS->transfect ptRNA Suppressor tRNA Gene ptRNA->transfect seedCells Seed Mammalian Cells seedCells->transfect add_pNO2F Add 4-Nitro-L-phenylalanine transfect->add_pNO2F expression Protein Expression (24-48h) add_pNO2F->expression harvest Cell Harvest & Lysis expression->harvest analysis Western Blot / Mass Spec harvest->analysis

Caption: Workflow for incorporating p-nitrophenylalanine into proteins.

Application Note 2: Assessing the Cytotoxic Potential of 4-Nitro-DL-phenylalanine

Evaluating the cytotoxicity of any compound is a critical first step in its characterization for biological applications. While specific IC50 values for 4-nitro-DL-phenylalanine are not extensively reported in the literature, its structural similarity to other nitroaromatic compounds and phenylalanine analogs suggests that it may exert concentration-dependent effects on cell viability and proliferation. The following protocol describes a standard MTT assay to determine the cytotoxic effects of 4-nitro-DL-phenylalanine on a given cell line.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, Jurkat)

  • Complete cell culture medium

  • 4-Nitro-DL-phenylalanine

  • Sterile PBS

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of 4-nitro-DL-phenylalanine in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

Quantitative Data Summary (Structurally Similar Compounds)

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
(E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-oneHeLaMTT48~25
4'-hydroxy-3-(p-chlorophenyl)-chalconeJurkatNot SpecifiedNot Specified< 10
Phenylalanine1321N1 (astrocytoma)DNA Synthesis24> 5000

Note: The data for the chalcone (B49325) derivatives suggest that the presence of a nitrophenyl group can contribute to cytotoxic activity. The high IC50 for phenylalanine indicates that the core amino acid structure is not inherently toxic at typical experimental concentrations.

Application Note 3: Probing Protein-Protein Interactions using p-Nitrophenylalanine as a FRET Acceptor

The fluorescence quenching ability of p-nitrophenylalanine (pNO2F) makes it an excellent tool for studying protein-protein interactions (PPIs) in live cells using Förster Resonance Energy Transfer (FRET). When pNO2F is incorporated into a protein in close proximity (1-10 nm) to a fluorescent protein donor, such as Green Fluorescent Protein (GFP), energy transfer can occur from the excited GFP to pNO2F, resulting in a decrease in the donor's fluorescence intensity and lifetime. This change in fluorescence can be used to monitor the association and dissociation of the two proteins.

Protocol: Live-Cell FRET Assay to Monitor Protein-Protein Interaction

This protocol outlines a method to measure the interaction between two proteins, "Protein A" and "Protein B," in live mammalian cells. Protein A is fused to GFP (the FRET donor), and Protein B has pNO2F (the FRET acceptor) incorporated at a specific site.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Plasmid encoding Protein A-GFP fusion

  • Plasmids for pNO2F incorporation into Protein B (as described in Protocol 1)

  • 4-Nitro-L-phenylalanine (pNO2F)

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped for live-cell imaging and FRET measurements (e.g., with appropriate filter sets for donor and acceptor, and capabilities for sensitized emission or fluorescence lifetime imaging microscopy - FLIM).

Procedure:

  • Cell Preparation and Transfection:

    • Seed cells on glass-bottom imaging dishes.

    • Co-transfect the cells with the plasmids encoding Protein A-GFP and the components for pNO2F incorporation into Protein B (Protein B-TAG, pNO2F-RS, and suppressor tRNA).

    • After 4-6 hours, replace the medium with fresh medium containing 1 mM pNO2F.

    • Incubate for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging:

    • Before imaging, replace the culture medium with an appropriate imaging buffer (e.g., phenol (B47542) red-free DMEM).

    • Mount the dish on the fluorescence microscope stage, maintaining the cells at 37°C and 5% CO2.

  • FRET Measurement (Sensitized Emission Method):

    • Identify cells co-expressing both Protein A-GFP and Protein B (with incorporated pNO2F).

    • Acquire three images of the cells:

      • Donor Image: Excite at the donor's excitation wavelength (e.g., ~488 nm for GFP) and collect emission at the donor's emission wavelength (e.g., ~510 nm).

      • Acceptor Image: Excite at the acceptor's excitation wavelength (if applicable, though pNO2F is a dark quencher) and collect emission at the acceptor's emission wavelength.

      • FRET Image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

    • Correct the FRET image for spectral bleed-through from the donor emission and direct excitation of the acceptor.

    • Calculate the FRET efficiency. An increase in the corrected FRET signal indicates interaction between Protein A and Protein B.

  • Data Analysis:

    • Quantify the FRET efficiency in different cellular compartments or under different experimental conditions (e.g., before and after stimulation with a ligand that is expected to modulate the PPI).

    • As controls, express Protein A-GFP alone, or co-express Protein A-GFP with Protein B that does not have pNO2F incorporated, to measure baseline fluorescence and bleed-through.

G Principle of FRET with pNO2F cluster_0 No Interaction cluster_1 Interaction GFP_no_int Protein A-GFP emission_no_int GFP Emission (~510 nm) GFP_no_int->emission_no_int pNO2F_no_int Protein B-pNO2F excitation_no_int Excitation (488 nm) excitation_no_int->GFP_no_int GFP_int Protein A-GFP FRET FRET GFP_int->FRET quenched_emission Quenched GFP Emission GFP_int->quenched_emission pNO2F_int Protein B-pNO2F excitation_int Excitation (488 nm) excitation_int->GFP_int FRET->pNO2F_int

Caption: FRET between GFP and p-nitrophenylalanine.

References

Application Notes and Protocols: H-DL-Phe(4-NO2)-OH as a Vibrational Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-NO2)-OH, particularly its L-enantiomer, L-4-nitrophenylalanine, serves as a powerful and sensitive vibrational probe for investigating local protein environments. The nitro group (-NO2) possesses a symmetric stretching vibration that is sensitive to the polarity and electrostatic environment of its surroundings. By site-specifically incorporating this unnatural amino acid into a protein, researchers can gain valuable insights into protein structure, dynamics, and interactions using vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The changes in the vibrational frequency of the nitro group act as a reporter on the local environment within the protein.[1][2]

These application notes provide a summary of the key spectroscopic data, detailed experimental protocols for the incorporation of this compound into proteins and subsequent spectroscopic analysis, and visualizations of the experimental workflow.

Data Presentation

The utility of this compound as a vibrational probe is underscored by the measurable shifts in its nitro group's stretching frequencies in response to different environments. This data is crucial for interpreting spectroscopic results obtained from proteins incorporating this probe.

Table 1: Infrared Absorption Frequencies of the Nitro Group in Aromatic Compounds

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Medium-StrongThis band is particularly sensitive to the local environment.

Data compiled from general infrared spectroscopy resources.[3][4][5]

Table 2: Experimentally Observed Shift in the Symmetric Nitro Stretch of L-4-Nitrophenylalanine Incorporated into Superfolder Green Fluorescent Protein (sfGFP)

Position in sfGFPEnvironment¹⁴NO₂ Symmetric Stretch (cm⁻¹)Key Finding
Solvent ExposedHydrophilicReferenceA significant redshift is observed when the probe moves to a more buried, hydrophobic environment.[1][2]
Partially BuriedHydrophobicRed-shifted by 7.7 cm⁻¹This demonstrates the sensitivity of the probe to its local environment.[1][2]

Experimental Protocols

I. Site-Specific Incorporation of L-4-Nitrophenylalanine into Proteins

The most common method for incorporating unnatural amino acids like L-4-nitrophenylalanine into proteins is through amber codon suppression in a suitable expression system, such as E. coli.[1][2][3][6] This requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG amber codon at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate suppressor tRNA for L-4-nitrophenylalanine (e.g., pDule2-pCNF).

  • L-4-nitrophenylalanine

  • Standard cell culture media (e.g., LB broth) and antibiotics

  • Inducing agent (e.g., IPTG)

  • Protein purification equipment (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the amber codon) and the plasmid carrying the synthetase/tRNA pair.

  • Culture Growth:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The following day, inoculate a larger volume of expression medium with the starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Add L-4-nitrophenylalanine to the culture to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the protein of interest from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography).

    • Verify the incorporation of L-4-nitrophenylalanine and the purity of the protein using SDS-PAGE and mass spectrometry.

II. Sample Preparation for FTIR Spectroscopy

Proper sample preparation is critical for obtaining high-quality FTIR spectra of proteins.

Materials:

  • Purified protein containing L-4-nitrophenylalanine

  • Buffer of choice (preferably with low IR absorbance in the region of interest)

  • D₂O for buffer exchange (optional, to remove the amide I band overlap)

  • FTIR spectrometer with a suitable detector (e.g., MCT)

  • IR-transparent windows (e.g., CaF₂) and a sample cell with a defined path length.

  • Lyophilizer

Protocol:

  • Buffer Exchange: Exchange the protein into the desired buffer for FTIR analysis using dialysis or a desalting column.

  • Concentration: Concentrate the protein sample to a high concentration, typically >3 mg/mL, to ensure a good signal-to-noise ratio.[7]

  • Lyophilization (for solid-state analysis or reconstitution):

    • Freeze-dry the protein sample to a powder. This can help in preparing samples in non-aqueous environments or for reconstitution in D₂O-based buffers.

  • Sample Loading (for transmission FTIR):

    • Assemble the FTIR sample cell with the desired path length (e.g., 25-100 µm).

    • Carefully load the protein solution into the cell, ensuring no air bubbles are present.

  • Sample Preparation for Attenuated Total Reflectance (ATR)-FTIR:

    • Clean the ATR crystal thoroughly.

    • Apply a small volume of the concentrated protein solution directly onto the crystal surface and allow the solvent to evaporate to form a thin film.

III. FTIR Data Acquisition and Analysis

Protocol:

  • Background Spectrum: Collect a background spectrum of the buffer alone under the same conditions as the sample spectrum.

  • Sample Spectrum: Collect the FTIR spectrum of the protein sample. A typical spectral range is 4000 to 1000 cm⁻¹. For focusing on the nitro group vibrations, a narrower scan around 1600-1200 cm⁻¹ is appropriate.

  • Data Processing:

    • Subtract the buffer spectrum from the sample spectrum to obtain the protein's absorbance spectrum.

    • Perform baseline correction and other necessary spectral processing.

    • Identify the peak corresponding to the symmetric nitro stretch of L-4-nitrophenylalanine (typically in the 1360-1290 cm⁻¹ region).[4]

    • Analyze the peak position, intensity, and bandwidth to infer changes in the local environment of the probe.

Visualizations

Experimental_Workflow cluster_biochemistry Biochemical Preparation cluster_spectroscopy Spectroscopic Analysis Plasmid Preparation Plasmid Preparation Co-transformation Co-transformation Plasmid Preparation->Co-transformation Gene of Interest (TAG) + Synthetase/tRNA Plasmid Cell Culture Cell Culture Co-transformation->Cell Culture E. coli Induction Induction Cell Culture->Induction Add L-4-nitrophenylalanine & IPTG Protein Expression Protein Expression Induction->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification Purity & Incorporation Check Purity & Incorporation Check Protein Purification->Purity & Incorporation Check SDS-PAGE, Mass Spec Buffer Exchange & Concentration Buffer Exchange & Concentration Purity & Incorporation Check->Buffer Exchange & Concentration Proceed if successful Sample Preparation Sample Preparation Buffer Exchange & Concentration->Sample Preparation >3 mg/mL FTIR Data Acquisition FTIR Data Acquisition Sample Preparation->FTIR Data Acquisition Transmission or ATR Spectral Analysis Spectral Analysis FTIR Data Acquisition->Spectral Analysis Buffer Subtraction, Peak Analysis

Caption: Workflow for the incorporation of L-4-nitrophenylalanine and subsequent FTIR analysis.

Probe_Principle Probe L-4-Nitrophenylalanine -NO2 group Environment1 Solvent Exposed (Hydrophilic) Probe->Environment1 incorporation in Environment2 Buried (Hydrophobic) Probe->Environment2 incorporation in Spectrum1 Higher Wavenumber (e.g., ν₁) Environment1->Spectrum1 results in Spectrum2 Lower Wavenumber (e.g., ν₁ - Δν) Environment2->Spectrum2 results in

Caption: Principle of using L-4-nitrophenylalanine as a vibrational probe.

Concluding Remarks

This compound is a valuable tool for probing the microenvironments within proteins. The sensitivity of its nitro group's vibrational frequencies to the local electrostatic field and polarity allows for the detection of subtle conformational changes, protein-ligand interactions, and the characterization of binding pockets. The protocols outlined above provide a framework for the successful application of this probe in vibrational spectroscopy studies. While the focus here has been on FTIR spectroscopy, the principles are also applicable to Raman spectroscopy, although the Raman signals of the nitro group may be weaker and require resonance enhancement techniques for optimal detection. Further research to expand the library of solvent-dependent vibrational frequencies and to explore its application in time-resolved spectroscopy will continue to enhance the utility of this compound as a versatile probe in protein science and drug development.

References

Troubleshooting & Optimization

Improving solubility of H-DL-Phe(4-NO2)-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-DL-Phe(4-NO2)-OH, focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: this compound, also known as 4-nitro-DL-phenylalanine, has limited solubility in neutral aqueous solutions due to the presence of the hydrophobic nitrophenyl group. Like other amino acids, its solubility is significantly influenced by the pH of the solution. At its isoelectric point (pI), the molecule exists as a zwitterion with no net electrical charge, leading to strong intermolecular interactions and reduced solubility. To achieve solubilization, it is necessary to adjust the pH to a point where the molecule is predominantly in a charged, more soluble form.

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: The solubility of this compound is highly dependent on the pH of the solution. While it is poorly soluble in neutral water, its solubility increases significantly in alkaline conditions. For instance, it has been reported to be soluble in 1 M Sodium Hydroxide (NaOH) at a concentration of 25 mg/mL, achieved by adjusting the pH to 12 and using ultrasonication.[1]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is directly related to its ionization state, which is governed by the pH of the solution and the pKa values of its ionizable groups (the carboxylic acid and the amino group).

  • At low pH (pH < pKa1): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge.

  • At isoelectric point (pI): The carboxylic acid group is deprotonated (-COO-) and the amino group is protonated (-NH3+), resulting in a neutral zwitterion with minimal solubility.

  • At high pH (pH > pKa2): The carboxylic acid group is deprotonated (-COO-) and the amino group is deprotonated (-NH2), resulting in a net negative charge and increased solubility.

Q4: What are the predicted pKa values for this compound?

Q5: Can I use co-solvents to improve the solubility of this compound?

A5: Yes, the use of water-miscible organic co-solvents such as ethanol, propylene (B89431) glycol, or DMSO can help to increase the solubility of hydrophobic compounds like this compound. However, the compatibility of the co-solvent with your experimental system must be considered. For many biological applications, pH adjustment is the preferred method for solubilization in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

Root Cause: The pH of the buffer is likely near the isoelectric point (pI) of this compound, where its solubility is at a minimum.

Solution:

  • Primary Method: pH Adjustment. The most effective method to dissolve this compound is to increase the pH of the solution.

    • Recommended Protocol: Start by preparing a stock solution at a high pH and then neutralizing it to the desired final pH if your experiment allows.

    • Step-by-step:

      • Weigh the desired amount of this compound powder.

      • Add a small amount of 1 M NaOH to the powder to create a paste.

      • Gradually add your aqueous buffer while stirring and monitoring the pH.

      • Continue to add 1 M NaOH dropwise until the solid is completely dissolved. A target pH of 10-12 is often effective.[1]

      • If needed for your experiment, you can then carefully adjust the pH back towards your target pH using a dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate if the pH gets too close to the pI.

  • Alternative Method: Use of Co-solvents. If pH adjustment is not suitable for your experiment, you can try using a co-solvent.

    • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF).

    • Procedure: First, dissolve the this compound in a minimal amount of the organic co-solvent. Then, slowly add this solution to your aqueous buffer with vigorous stirring.

    • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

  • Physical Methods to Aid Dissolution.

    • Sonication: Sonicating the solution can help to break down solid aggregates and accelerate dissolution.[1]

    • Vortexing: Vigorous vortexing can also aid in the dissolution process.

    • Warming: Gently warming the solution may increase solubility, but be cautious of potential degradation of the compound at elevated temperatures.

Quantitative Data Summary
CompoundSolventpHConcentrationMethod
This compound1 M NaOH1225 mg/mL (118.94 mM)Ultrasonic and pH adjustment[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound by pH Adjustment

Objective: To prepare a concentrated stock solution of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • 1 M Sodium Hydroxide (NaOH)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • pH meter

  • Stir plate and stir bar

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to achieve the desired stock solution concentration.

  • Weigh the calculated amount of this compound and place it in a suitable container.

  • Add approximately 80% of the final desired volume of the aqueous buffer.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding 1 M NaOH until the this compound is fully dissolved. The pH will likely be in the range of 10-12.

  • If necessary, use a sonicator to aid dissolution.

  • Once fully dissolved, add the remaining buffer to reach the final volume.

  • If required for the experimental application, carefully back-titrate the solution to the desired final pH using a dilute acid (e.g., 0.1 M HCl). Monitor for any signs of precipitation.

  • Sterilize the solution by filtration through a 0.22 µm filter if required.

  • Store the stock solution as recommended (e.g., at -20°C or -80°C for long-term storage).

Visualizations

G cluster_0 Troubleshooting Workflow start Start: this compound does not dissolve check_ph Is the buffer pH neutral (e.g., 7.4)? start->check_ph high_ph Primary Method: Increase pH check_ph->high_ph Yes co_solvent Alternative Method: Use Co-solvent check_ph->co_solvent No, or pH change is not an option add_naoh Add 1M NaOH dropwise while stirring high_ph->add_naoh dissolved_q1 Is the compound dissolved? add_naoh->dissolved_q1 success Success: Solution Prepared dissolved_q1->success Yes physical_methods Consider Physical Aids: Sonication or gentle heating dissolved_q1->physical_methods No dissolve_dmso Dissolve in minimal DMSO, then add to buffer co_solvent->dissolve_dmso dissolved_q2 Is the compound dissolved? dissolve_dmso->dissolved_q2 dissolved_q2->success Yes failure Failure: Consult further technical support dissolved_q2->failure No physical_methods->add_naoh

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Ionization States of this compound vs. pH low_ph Cationic Form +H3N-CH(CH2-Ph-NO2)-COOH (Net Charge: +1) zwitterion Zwitterionic Form +H3N-CH(CH2-Ph-NO2)-COO- (Net Charge: 0) (Low Solubility) low_ph->zwitterion pH > pKa1 (~2) anion Anionic Form H2N-CH(CH2-Ph-NO2)-COO- (Net Charge: -1) (High Solubility) zwitterion->anion pH > pKa2 (~9)

Caption: pH-dependent ionization and solubility of this compound.

References

Preventing racemization of H-DL-Phe(4-NO2)-OH during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information, troubleshooting advice, and experimental protocols to help researchers minimize and prevent racemization during the peptide coupling of 4-nitrophenylalanine (H-DL-Phe(4-NO2)-OH).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the process where a pure enantiomer (e.g., the L-amino acid) is converted into a mixture of both enantiomers (L and D forms).[1] During peptide synthesis, the activation of the amino acid's carboxyl group makes the alpha-proton (α-H) acidic and susceptible to removal by a base.[2] This leads to a loss of stereochemical integrity at the chiral center, resulting in a mixture of diastereomeric peptides that can be difficult to separate.[3]

Q2: Why is this compound particularly susceptible to racemization?

A2: The strong electron-withdrawing nature of the nitro (-NO2) group on the phenyl ring of 4-nitrophenylalanine increases the acidity of the α-proton. This makes it more easily abstracted by a base during the activation step of the coupling reaction, significantly increasing the rate of racemization compared to other amino acids.[4]

Q3: What are the main mechanisms of racemization during peptide coupling?

A3: There are two primary pathways for racemization:

  • Direct Enolization: A base directly removes the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either side, leading to a mixture of D and L isomers.[2]

  • Oxazolone (B7731731) Formation: The activated N-acyl amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and rapidly equilibrates, leading to racemization. Subsequent reaction with the amine component yields a racemic peptide product. This is often considered the predominant pathway.[2]

Q4: Which factors in my experimental setup can influence the extent of racemization?

A4: Several factors can significantly impact racemization, including the choice of coupling reagent, the type and amount of base used, the presence of additives, the solvent polarity, and the reaction temperature.[1][5] Strong bases, polar solvents, and elevated temperatures generally increase the rate of racemization.[1][6]

Troubleshooting Guide: High Racemization Detected

If you have detected a significant level of the undesired D-isomer in your peptide product, follow this troubleshooting guide to diagnose and resolve the issue.

G start High Racemization Detected step1 Step 1: Evaluate Coupling Reagent & Additives start->step1 s1_q1 Using Carbodiimide (e.g., DIC, DCC)? step1->s1_q1 step2 Step 2: Scrutinize Base s2_q1 Using strong or unhindered base (e.g., TEA, DIPEA)? step2->s2_q1 step3 Step 3: Analyze Solvent & Temperature s3_q1 High reaction temperature? step3->s3_q1 step4 Step 4: Review Activation Protocol s4_q1 Using pre-activation? step4->s4_q1 end_node Racemization Minimized s1_a1 Ensure addition of HOBt, HOAt, or OxymaPure. Consider switching from HOBt to HOAt or Oxyma. s1_q1->s1_a1 Yes s1_q2 Using Onium Salt (e.g., HBTU, HATU)? s1_q1->s1_q2 No s1_a1->step2 s1_q2->step2 No s1_a2 Switch to a reagent with a superior additive, e.g., HATU (contains HOAt) or COMU (contains OxymaPure). s1_q2->s1_a2 Yes s1_a2->step2 s2_q1->step3 No s2_a1 Switch to a weaker, sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. s2_q1->s2_a1 Yes s2_a1->step3 s3_a1 Perform coupling at 0°C or room temperature. s3_q1->s3_a1 Yes s3_q2 Using polar aprotic solvent (e.g., DMF)? s3_q1->s3_q2 No s3_a1->s3_q2 s3_q2->step4 No s3_a2 Consider less polar alternatives like Dichloromethane (DCM) or Tetrahydrofuran (THF). s3_q2->s3_a2 Yes s3_a2->step4 s4_q1->end_node No s4_a1 Minimize pre-activation time. Consider in-situ activation (add coupling reagent last). s4_q1->s4_a1 Yes s4_a1->end_node

Caption: Troubleshooting workflow for addressing high racemization.
Quantitative Data Summary

The choice of coupling additives and the base used are critical in suppressing racemization. The tables below summarize the extent of D-isomer formation under various conditions.

Table 1: Effect of Additives on Racemization

This table shows the percentage of the undesired D-isomer formed when coupling Z-Phe-Val-OH with H-Pro-NH2 in DMF using DIC as the coupling reagent.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPure®DIC7.7%
Oxyma-BDIC5.1%

Data sourced from publicly available information.[7]

Recommendation: For carbodiimide-mediated couplings, using additives like HOAt or Oxyma derivatives significantly reduces racemization compared to HOBt.[7][8]

Table 2: Effect of Base on Racemization

This table illustrates the impact of different organic bases on the racemization of an amino acid derivative.

BaseRelative Basicity (pKa)Steric HindranceGeneral Racemization Tendency
Triethylamine (TEA)~10.7LowHigh
N,N-Diisopropylethylamine (DIPEA)~10.1MediumModerate to High
N-Methylmorpholine (NMM)~7.4MediumLow to Moderate
2,4,6-Collidine (TMP)~7.4HighLow

Data compiled from various sources.[8]

Recommendation: When a base is required, weaker and more sterically hindered bases such as NMM or 2,4,6-Collidine are preferable to minimize racemization.[1][8]

Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using HATU/NMM

This protocol is designed for coupling this compound with a C-terminally protected amino acid or peptide, minimizing racemization.

Materials:

  • Fmoc-L-Phe(4-NO2)-OH

  • Amino acid or peptide ester hydrochloride (H-Xaa-OR·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath

Procedure:

  • Dissolve Fmoc-L-Phe(4-NO2)-OH (1.0 eq) and H-Xaa-OR·HCl (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NMM (2.0 eq) to the reaction mixture to neutralize the hydrochloride salt and act as the base for the coupling reaction.

  • In a separate vial, dissolve HATU (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the amino acid mixture at 0°C. This is an in-situ activation method which helps to reduce racemization.[1]

  • Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures.

G cluster_0 Coupling Protocol a Dissolve Amino Acids in DMF b Cool to 0°C a->b c Add NMM (2.0 eq) b->c d Add HATU (1.0 eq) c->d e Stir at 0°C, then RT d->e f Monitor Progress (TLC/LC-MS) e->f g Workup & Purification f->g

Caption: Workflow for low-racemization peptide coupling.
Protocol 2: Chiral HPLC Analysis for Racemization Quantification

This protocol provides a general method for determining the percentage of D and L isomers in the final peptide product. The exact conditions may need optimization for your specific peptide.[9][10]

Materials:

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase or a compatible solvent.

  • HPLC System Setup:

    • Column: Chiral Stationary Phase (CSP) column.

    • Mobile Phase: A typical mobile phase for normal phase chiral columns is a mixture of hexane and an alcohol like isopropanol or ethanol. The exact ratio must be optimized to achieve separation.[10]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the peptide absorbs (the p-nitrophenyl group provides a strong chromophore).

  • Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Elute with the optimized mobile phase. The two diastereomeric peptides (L-Phe(4-NO2)-Peptide and D-Phe(4-NO2)-Peptide) should separate into two distinct peaks.

    • If available, inject a standard of the desired L-L peptide to identify the major peak.

  • Quantification:

    • Integrate the peak areas of both the D and L isomers.

    • Calculate the percentage of racemization (% D-isomer) using the formula: % D-isomer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] * 100

This guide is intended for research professionals and should be used in conjunction with established laboratory safety practices.

References

Technical Support Center: H-DL-Phe(4-NO2)-OH Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Phe(4-NO2)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1: For long-term stability, this compound should be stored as a solid powder under specific temperature conditions. When in solution, storage at low temperatures is crucial to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathways for this compound in solution are understood to be hydrolysis and photodegradation. The nitro group on the phenyl ring can influence the molecule's susceptibility to these degradation routes. The amino acid backbone itself can also undergo degradation, for instance, through decarboxylation or deamination under certain conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a nitrophenyl group are often susceptible to photodegradation. It is recommended to protect solutions of this compound from light to prevent photolytic degradation. Forced degradation studies often include exposure to UV and visible light to assess photostability[2][3].

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation products can be inferred from the known degradation pathways of phenylalanine and related compounds. These may include products of hydrolysis, such as the corresponding alpha-hydroxy acid, and products of decarboxylation or deamination. Strecker-type degradation of phenylalanine can yield phenylacetaldehyde[4]. Advanced analytical techniques like LC-MS/MS are necessary to identify and characterize the specific degradation products formed under various stress conditions[5][6][7].

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and analysis of this compound in solution.

Problem 1: Inconsistent or unexpected results in bioassays.

  • Possible Cause: Degradation of this compound in the experimental solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Whenever possible, prepare solutions of this compound immediately before use.

    • Control storage conditions: If stock solutions must be stored, ensure they are kept at or below -20°C and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.

    • Perform a stability check: Analyze the concentration and purity of your working solution using a suitable analytical method like HPLC before and after your experiment to assess for degradation.

    • Consider the solvent: The stability of the compound can be solvent-dependent. For example, while DMSO is a common solvent, moisture absorption can be an issue, potentially leading to hydrolysis over time.

Problem 2: Appearance of unknown peaks in HPLC chromatograms during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review sample handling: Ensure that the sample was not exposed to harsh conditions (e.g., high temperature, prolonged light exposure, extreme pH) during preparation and analysis.

    • Conduct a forced degradation study: To tentatively identify if the new peaks are degradation products, subject a sample to forced degradation conditions (see Experimental Protocols section). This can help in confirming the origin of the unknown peaks.

    • Employ LC-MS/MS: To identify the unknown peaks, utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain mass information and fragmentation patterns of the new species[5][6][7].

Problem 3: Poor solubility of this compound in a desired solvent.

  • Possible Cause: Intrinsic solubility limitations of the compound.

  • Troubleshooting Steps:

    • Consult solubility data: this compound is soluble in 1 M NaOH at 25 mg/mL.

    • Use co-solvents: For aqueous buffers, the use of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) may improve solubility. However, the effect of the co-solvent on the stability of the compound should be considered.

    • pH adjustment: For aqueous solutions, adjusting the pH may improve solubility. As an amino acid, this compound has both an acidic and a basic functional group, and its solubility is pH-dependent.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of about 5-20%[3].

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent for initial stock solution (e.g., DMSO, if appropriate for the final dilution)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with UV detector or LC-MS/MS system

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial.

    • Incubate in an oven at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points.

    • Also, test the stability of the solid compound under the same conditions.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

4. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks.

  • For identification of degradation products, use LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (HCl) Prep->Acid Base Base Hydrolysis (NaOH) Prep->Base Oxidation Oxidative Stress (H₂O₂) Prep->Oxidation Thermal Thermal Stress (Elevated Temp.) Prep->Thermal Photo Photolytic Stress (UV/Vis Light) Prep->Photo HPLC HPLC Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Stab_Profile Establish Stability Profile HPLC->Stab_Profile Deg_Path Determine Degradation Pathways LCMS->Deg_Path

Caption: Experimental workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation (Light) cluster_backbone Backbone Degradation Parent This compound Alpha_Hydroxy α-Hydroxy-4-nitrophenyl- propanoic acid Parent->Alpha_Hydroxy H₂O, H⁺/OH⁻ Photo_Products Photolytic Degradation Products Parent->Photo_Products Decarboxylation Decarboxylation Product Parent->Decarboxylation Δ Deamination Deamination Product Parent->Deamination Δ

Caption: Hypothesized degradation pathways for this compound in solution.

References

Technical Support Center: Fmoc-Phe(4-NO2)-OH Coupling Optimization in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Phe(4-NO2)-OH in Solid-Phase Peptide Synthesis (SPPS).

Introduction

Fmoc-Phe(4-NO2)-OH is a valuable non-natural amino acid derivative used in peptide synthesis to introduce a unique functionality. The presence of the electron-withdrawing nitro group on the phenyl ring can be leveraged for further chemical modifications or to act as a photo-labile group. However, this same electronic feature can render the coupling of Fmoc-Phe(4-NO2)-OH challenging, often leading to lower yields and incomplete reactions compared to standard amino acids. This guide provides strategies to optimize coupling efficiency and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Phe(4-NO2)-OH often less efficient than other amino acids?

The primary reason for the reduced coupling efficiency of Fmoc-Phe(4-NO2)-OH lies in the electronic effect of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the carboxyl group of the amino acid. This deactivation makes the carboxyl group less susceptible to activation by standard coupling reagents, leading to slower reaction kinetics and potentially incomplete coupling.

Q2: What are the common signs of poor coupling efficiency for Fmoc-Phe(4-NO2)-OH?

Common indicators of incomplete coupling include:

  • A positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating the presence of unreacted free amines on the resin.

  • The appearance of deletion sequences (peptides missing the Fmoc-Phe(4-NO2)-OH residue) in the final crude product upon analysis by HPLC and mass spectrometry.

  • Lower than expected overall yield of the target peptide.

Q3: Can the nitro group on the phenylalanine side chain cause any side reactions during SPPS?

While the nitro group is generally stable under standard Fmoc-SPPS conditions, it is important to be aware of potential, albeit less common, side reactions. Under strongly basic or reducing conditions, which are not typical for standard Fmoc deprotection and coupling, the nitro group could potentially be reduced. However, with standard reagents and protocols, this is not a major concern.

Q4: Is it necessary to use a specific type of resin for coupling Fmoc-Phe(4-NO2)-OH?

Standard resins used for Fmoc-SPPS, such as Wang, Rink Amide, or 2-chlorotrityl chloride resins, are generally compatible with Fmoc-Phe(4-NO2)-OH. The choice of resin should be dictated by the desired C-terminal functionality (acid or amide) of the final peptide.

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the initial coupling of Fmoc-Phe(4-NO2)-OH is the most common issue. The following strategies can be employed to drive the reaction to completion.

Workflow for Addressing Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform a Double Coupling (Repeat coupling step with fresh reagents) start->double_coupling check_completion Perform Kaiser Test Again double_coupling->check_completion stronger_reagents Use a More Potent Coupling Reagent Combination extend_time Increase Coupling Time stronger_reagents->extend_time increase_equivalents Increase Equivalents of Amino Acid and Reagents extend_time->increase_equivalents increase_equivalents->double_coupling Re-couple check_completion->stronger_reagents Positive proceed Proceed to Next Cycle (Negative Kaiser Test) check_completion->proceed Negative

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Phe(4-NO2)-OH.

Recommended Actions:

  • Double Coupling: This is the most straightforward first step. After the initial coupling and a positive Kaiser test, drain the reaction vessel and repeat the coupling step with a fresh solution of Fmoc-Phe(4-NO2)-OH and coupling reagents.

  • Optimize Coupling Reagent and Additives: For difficult couplings, standard carbodiimide (B86325) reagents like DIC/HOBt may be insufficient. More potent activating agents are recommended.

    Coupling Reagent CombinationClassKey Advantages
    HATU/DIPEA or HATU/Collidine Aminium/Uronium SaltHighly reactive, very fast, and effective for hindered couplings.[1]
    HBTU/DIPEA Aminium/Uronium SaltReliable and effective, a good alternative to HATU.
    COMU/DIPEA Aminium/Uronium SaltHigh reactivity, comparable to HATU, with safer byproducts.
    PyBOP/DIPEA Phosphonium SaltEfficient with a lower risk of guanidinylation side reactions.[1]
  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.

  • Increase Reagent Equivalents: Increasing the equivalents of Fmoc-Phe(4-NO2)-OH, the coupling reagent, and the base (e.g., from 3-4 equivalents to 5 equivalents relative to the resin loading) can help drive the reaction forward.

Issue 2: Aggregation

Peptide chains containing aromatic residues like nitrophenylalanine can sometimes be prone to aggregation on the solid support, which can hinder subsequent coupling steps.

Strategies to Mitigate Aggregation

G start Suspected Aggregation chaotropic Add Chaotropic Salts (e.g., LiCl to DMF) start->chaotropic solvents Use Aggregation-Disrupting Solvents (e.g., NMP or 'magic mixture') start->solvents temperature Increase Coupling Temperature (Microwave or conventional heating) start->temperature result Improved Solvation and Coupling Efficiency chaotropic->result solvents->result temperature->result

References

Technical Support Center: Troubleshooting Peptide Synthesis with 4-Nitro-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low yields or other issues during solid-phase peptide synthesis (SPPS) involving 4-nitro-phenylalanine.

Troubleshooting Guide: Low Yield incorporating 4-Nitro-Phenylalanine

Q1: My peptide synthesis yield is significantly lower than expected after incorporating 4-nitro-phenylalanine. What are the potential causes and how can I troubleshoot this?

A1: Low yields when incorporating 4-nitro-phenylalanine can stem from several factors, primarily related to the electronic properties of this unnatural amino acid. The strong electron-withdrawing nature of the nitro group can deactivate the carboxyl group, making the coupling reaction more challenging than with standard amino acids.

Here is a step-by-step guide to troubleshoot low yields:

  • Optimize Coupling Conditions: Incomplete coupling is the most common reason for low yield and the generation of deletion sequences.

    • Choice of Coupling Reagent: For difficult couplings, more potent activating reagents are recommended. While standard reagents like HBTU can be effective, HATU or COMU often provide superior results in terms of speed and efficiency, especially for sterically hindered or electronically deactivated amino acids.[1][2] PyBOP is another robust option for promoting rapid coupling.[3]

    • Extended Coupling Time: Doubling the standard coupling time (e.g., from 1 hour to 2 hours) can help drive the reaction to completion.

    • Double Coupling: If a single coupling is insufficient, performing a second coupling step with a fresh solution of activated Fmoc-4-nitro-L-phenylalanine can significantly improve the yield.

    • Monitoring Coupling Completion: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates that all primary amines have been acylated.[4]

  • Review Deprotection Steps: Incomplete removal of the Fmoc protecting group from the preceding amino acid will prevent the coupling of 4-nitro-phenylalanine, leading to truncated sequences.

    • Ensure the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh.

    • Consider extending the deprotection time or performing a second deprotection step if aggregation is suspected.

  • Assess Potential Side Reactions during Cleavage: The final cleavage and deprotection step can also be a source of yield loss.

    • Incomplete Cleavage: Ensure the cleavage cocktail has sufficient time to remove all side-chain protecting groups and cleave the peptide from the resin. For complex peptides, a 2-4 hour cleavage time is standard.[5]

    • Nitro Group Reduction: While less common with standard TFA cocktails, the nitro group is susceptible to reduction under certain conditions. The presence of strong reducing agents or certain scavengers could potentially lead to the formation of an amino group, resulting in a modified peptide. If this is suspected, analysis of the crude product by mass spectrometry is essential.

    • Scavenger Choice: The choice of scavengers in the cleavage cocktail is critical to prevent the re-attachment of protecting groups to sensitive residues. A standard cocktail such as Reagent K or TFA/TIS/H2O is often sufficient, but for peptides with multiple sensitive residues, a more complex mixture may be necessary.[6]

Frequently Asked Questions (FAQs)

Q2: Which coupling reagent is best for incorporating Fmoc-4-nitro-L-phenylalanine?

A2: While there is no single "best" reagent for all situations, uronium/aminium salts like HATU and COMU are highly recommended for coupling difficult amino acids like 4-nitro-phenylalanine.[1][2] These reagents form highly reactive OAt- or Oxyma-based active esters, respectively, which can overcome the deactivating effect of the nitro group more effectively than HOBt-based reagents like HBTU.[1][7] Phosphonium salts like PyBOP are also an excellent choice.[3] For a comparison of common coupling reagents, see Table 1.

Q3: Can the nitro group on phenylalanine be reduced during the final TFA cleavage step?

A3: Standard TFA cleavage cocktails (e.g., TFA/TIS/H2O) are generally not strong enough to reduce the aromatic nitro group. However, the choice of scavengers is important. While common scavengers like triisopropylsilane (B1312306) (TIS) and water are not reducing agents for the nitro group, some thiol-based scavengers, if used in large excess or under prolonged cleavage times, could potentially lead to partial reduction. If reduction is suspected, it is advisable to use a scavenger cocktail with minimal reducing potential and to analyze the crude peptide by mass spectrometry to identify any unexpected mass changes. The use of scavengers like dithiothreitol (B142953) (DTT) should be carefully considered.[8]

Q4: I am observing a significant amount of deletion sequences involving 4-nitro-phenylalanine. What is the most likely cause?

A4: The most probable cause of deletion sequences at the 4-nitro-phenylalanine position is incomplete coupling. The electronically deactivated carboxyl group of Fmoc-4-nitro-L-phenylalanine can lead to sluggish reaction kinetics. To address this, you should:

  • Switch to a more powerful coupling reagent like HATU or COMU.[1][2]

  • Increase the coupling reaction time.

  • Perform a double coupling.

  • Ensure the completion of the coupling with a ninhydrin (B49086) (Kaiser) test.[4]

Q5: Are there any specific side reactions associated with 4-nitro-phenylalanine during Fmoc-SPPS?

A5: Besides the potential for incomplete coupling and the theoretical risk of nitro group reduction during cleavage, 4-nitro-phenylalanine is not typically associated with unique side reactions under standard Fmoc-SPPS conditions. However, all standard side reactions of peptide synthesis, such as racemization and diketopiperazine formation (if it is one of the first two residues), should be considered. Using a pre-formed active ester or a coupling reagent with a racemization suppressant like HOBt or Oxyma is always recommended.[3][7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
Coupling ReagentReagent TypeKey FeaturesPotential Issues
HATU Uronium/Aminium SaltVery high reactivity, excellent for hindered couplings, low racemization.[1][9]Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[9]
HBTU Uronium/Aminium SaltFast and efficient, widely used.[10][11]Generally lower efficiency than HATU for difficult couplings.[1]
COMU Uronium/Aminium SaltVery high reactivity, comparable or superior to HATU, safer byproducts (non-explosive).[2][12]Higher cost.
PyBOP Phosphonium SaltEfficient, no risk of guanidinylation, byproducts are generally less hazardous than some alternatives.[3]Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt CarbodiimideCost-effective, minimizes racemization.Slower reaction rates compared to uronium/phosphonium salts, potential for N-acylurea formation.[3]
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
Reagent CocktailComposition (v/v)Target Peptides and Remarks
TFA/TIS/H₂O 95% / 2.5% / 2.5%General purpose for peptides without sensitive residues like Cys, Met, or Trp.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%)Commonly used for peptides containing combinations of sensitive residues such as Cys, Met, Trp, and Tyr.
TFA/EDT/H₂O/TIS 94% / 2.5% / 2.5% / 1%Good for peptides containing Cys and Trp. EDT is an effective scavenger for t-butyl cations and helps prevent oxidation.
TFA/DCM 50% / 50%Used for cleavage from very acid-sensitive resins to yield protected peptide fragments.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-4-nitro-L-phenylalanine using HATU
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (beads will turn dark blue).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-4-nitro-L-phenylalanine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and vortex briefly to pre-activate for 1-5 minutes.[9]

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • After the reaction time, take a small sample of the resin beads and perform a Kaiser test. If the test is negative (beads remain yellow), the coupling is complete. If the test is positive (blue beads), proceed to a second coupling.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • (Optional) Capping: If the coupling remains incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Cleavage and Deprotection of a Peptide Containing 4-nitro-phenylalanine
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for your peptide sequence. For a general-purpose cleavage, use a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Coupling: Fmoc-AA-OH + Coupling Reagent + Base Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Next_AA Next Amino Acid? Kaiser_Test->Next_AA Negative Next_AA->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Next_AA->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification End: Purify Peptide Cleavage->Purification

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Low_Yield Start Low Yield with 4-Nitro-Phenylalanine Check_Coupling Was Coupling Monitored (e.g., Kaiser Test)? Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Likely Check_Coupling->Incomplete_Coupling No Check_Deletion Mass Spec Shows Deletion at pNO2-Phe? Check_Coupling->Check_Deletion Yes Optimize_Coupling Optimize Coupling: 1. Use HATU/COMU 2. Extend Reaction Time 3. Perform Double Coupling Incomplete_Coupling->Optimize_Coupling Success Yield Improved Optimize_Coupling->Success Check_Deletion->Optimize_Coupling Yes Check_Cleavage Review Cleavage Protocol Check_Deletion->Check_Cleavage No Optimize_Cleavage Optimize Cleavage: 1. Extend Cleavage Time 2. Check Scavenger Cocktail Check_Cleavage->Optimize_Cleavage Check_Other Investigate Other Potential Issues: - Reagent Quality - Resin Loading Check_Cleavage->Check_Other Optimize_Cleavage->Success

Caption: Troubleshooting decision tree for low yield in peptide synthesis with 4-nitro-phenylalanine.

Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid Fmoc-AA-COOH Active_Ester Highly Reactive OAt-Ester Carboxylic_Acid->Active_Ester Coupling_Reagent Uronium Salt (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester - H⁺ Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Peptide_Bond

Caption: Simplified mechanism of peptide bond formation using a uronium salt coupling reagent like HATU.

References

H-DL-Phe(4-NO2)-OH side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Phe(4-NO2)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during their experiments involving this compound. Below you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the nitration of DL-phenylalanine. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with the phenyl ring of phenylalanine.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The primary byproducts in the synthesis of this compound are typically isomers and condensation products. A significant byproduct is a condensation product formed between 4-nitro-DL-phenylalanine and the isomeric 2-nitro-DL-phenylalanine.[1] Additionally, over-nitration can lead to the formation of dinitro-phenylalanine derivatives. Side-chain oxidation of the phenylalanine backbone is also a possibility, especially if the reaction temperature is not well-controlled.

Q3: How can I minimize the formation of byproducts during synthesis?

A3: To minimize byproduct formation, careful control of reaction conditions is crucial. Maintaining a low reaction temperature, typically between 0-5°C, can help to control the exothermic nitration reaction and reduce the formation of unwanted side products.[1] The reaction time should also be optimized; prolonged reaction times can increase the likelihood of side reactions. Utilizing a tubular reactor, as opposed to a batch reactor, has been shown to suppress the formation of dimeric byproducts and can lead to a higher yield of the desired 4-nitro-DL-phenylalanine.[1]

Q4: Is this compound stable under all conditions?

A4: this compound is a relatively stable compound, but it can be susceptible to degradation under certain conditions. The nitroaromatic group can undergo photocatalytic degradation upon exposure to light. Therefore, it is recommended to store the compound in a dark, cool place. The nitro group can also be reduced to an amino group in the presence of reducing agents. This is a critical consideration when planning subsequent reactions, such as in peptide synthesis where various reagents are used.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound after synthesis Incomplete reaction due to insufficient nitrating agent or suboptimal reaction time.Ensure the correct stoichiometry of nitric acid and sulfuric acid. Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) to determine the optimal reaction time.
Formation of a high percentage of byproducts.Strictly control the reaction temperature at 0-5°C.[1] Consider using a tubular reactor if available to minimize the formation of dimeric byproducts.[1]
Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) of the synthesized product Formation of isomeric byproducts (e.g., 2-nitrophenylalanine derivatives).Optimize the nitration conditions to favor para-substitution. Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Formation of a dimeric condensation byproduct.This is a known byproduct.[1] Purification via column chromatography is typically required for its removal. Using a tubular reactor during synthesis can significantly reduce its formation.[1]
Presence of unreacted starting material (DL-phenylalanine).Increase the reaction time or the amount of nitrating agent. Ensure proper mixing of the reactants.
Unwanted reduction of the nitro group to an amino group during subsequent reactions (e.g., peptide synthesis) Presence of a reducing agent in the reaction mixture.Carefully review all reagents in your protocol for their reducing potential. If a reducing agent is necessary for other functional groups, consider using a protecting group for the nitro function, although this adds complexity to the synthesis.
Use of catalytic hydrogenation conditions for deprotection of other groups.Avoid catalytic hydrogenation in the presence of an unprotected nitro group if its reduction is not desired. Alternative deprotection strategies should be considered.
Discoloration or degradation of the stored this compound powder Exposure to light, leading to photodegradation.Store the compound in an amber vial or a light-proof container in a cool, dark, and dry place.
Contamination with impurities that catalyze degradation.Ensure the compound is of high purity after synthesis. If necessary, repurify the material.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the nitration of DL-phenylalanine.

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add a pre-determined molar equivalent of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained at 0-5°C.

  • Dissolution of Phenylalanine: In a separate flask, dissolve DL-phenylalanine in concentrated sulfuric acid, also cooled in an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the phenylalanine solution. The temperature of the reaction mixture must be kept below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-3 hours). Monitor the progress of the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to precipitate the product. The pH should be carefully adjusted to the isoelectric point of 4-nitrophenylalanine.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from hot water or by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis_Pathway cluster_reagents Reagents Phe DL-Phenylalanine Product This compound Phe->Product Nitration (Major) Byproduct1 2-Nitro-DL-phenylalanine Phe->Byproduct1 Nitration (Minor) MixedAcid HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) MixedAcid->Nitronium Generates Byproduct2 Dimeric Condensation Product Product->Byproduct2 Condensation Byproduct3 Dinitro-DL-phenylalanine Product->Byproduct3 Over-nitration Byproduct1->Byproduct2

Caption: Synthesis pathway of this compound and its major byproducts.

Troubleshooting_Logic Start Problem Encountered LowYield Low Product Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct Degradation Product Degradation? Start->Degradation CheckConditions Check Reaction Conditions: - Temperature (0-5°C) - Reaction Time - Reagent Stoichiometry LowYield->CheckConditions Yes Purification Optimize Purification: - Recrystallization - Column Chromatography ImpureProduct->Purification Yes Storage Review Storage Conditions: - Protect from light - Store in a cool, dry place Degradation->Storage Yes CheckReducingAgents Check for Unwanted Reducing Agents Degradation->CheckReducingAgents If Nitro Group is Reduced

References

Technical Support Center: Purification of Peptides Containing 4-Nitro-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the unnatural amino acid 4-nitro-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing 4-nitro-DL-phenylalanine?

The standard and most effective method for purifying peptides containing 4-nitro-DL-phenylalanine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on its hydrophobicity. A C18-modified silica (B1680970) column is typically used as the stationary phase, with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][3]

Q2: How does the presence of 4-nitro-DL-phenylalanine affect the peptide's properties during purification?

The incorporation of 4-nitro-DL-phenylalanine can influence the peptide's characteristics in several ways:

  • Hydrophobicity: The nitro group and the phenyl ring increase the hydrophobicity of the peptide, which will lead to a longer retention time on an RP-HPLC column compared to a similar peptide without this modification.

  • UV Absorbance: The nitro-aromatic structure of 4-nitro-DL-phenylalanine provides a strong and distinct UV absorbance signature.[4] This is advantageous for monitoring the peptide during HPLC purification, often at wavelengths different from the standard 210-220 nm used for peptide bonds.[1][2] Monitoring at a wavelength where the 4-nitrophenylalanine absorbs (e.g., around 270-280 nm, though empirical determination is recommended) can help in specifically tracking the desired peptide.

  • Solubility: Peptides with a high content of hydrophobic residues, including 4-nitro-DL-phenylalanine, may have limited solubility in aqueous solutions.[5][6] It may be necessary to dissolve the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before dilution with the HPLC mobile phase.[5][7][8]

  • Potential for Side Reactions: The nitro group is susceptible to reduction under certain chemical conditions.[9][10] It is crucial to avoid reducing agents during the purification process to maintain the integrity of the 4-nitro-DL-phenylalanine residue.

Q3: What are the common impurities encountered when purifying peptides containing 4-nitro-DL-phenylalanine?

Common impurities are similar to those found in standard solid-phase peptide synthesis (SPPS) and include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that were not fully synthesized.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

  • By-products from cleavage: Scavengers and other reagents used during the cleavage from the resin.

  • Peptides with reduced nitro groups: If the synthesis or cleavage conditions were not optimal, a portion of the 4-nitro-DL-phenylalanine may be reduced to an aminophenylalanine.

Q4: How can I improve the resolution of my 4-nitro-DL-phenylalanine-containing peptide during HPLC?

To improve peak resolution, consider the following:

  • Optimize the Gradient: For hydrophobic peptides that elute late, a shallower gradient (a smaller increase in acetonitrile per minute) can significantly improve separation from closely eluting impurities.[11]

  • Adjust the Mobile Phase: While TFA is standard, in some cases, using a different ion-pairing agent or adjusting the pH of the mobile phase can alter the selectivity of the separation.[12]

  • Change the Stationary Phase: If a C18 column does not provide adequate resolution, a different stationary phase (e.g., C8, C4, or phenyl-hexyl) might offer a different selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Solubility of Crude Peptide The peptide is highly hydrophobic due to the presence of 4-nitro-DL-phenylalanine and other non-polar residues.[5][6]1. Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or isopropanol (B130326) before diluting with the initial HPLC mobile phase.[5][7][8] 2. Use sonication to aid dissolution, but avoid excessive heating.[8] 3. For very difficult cases, a denaturing agent like guanidinium (B1211019) hydrochloride can be used, but this is often incompatible with biological assays.[8]
Low Yield of Purified Peptide 1. The peptide has precipitated during purification. 2. The peptide is irreversibly adsorbed to the column. 3. The collection window for the peak was too narrow.1. Ensure the peptide remains soluble in the mobile phase throughout the gradient. If necessary, adjust the gradient or mobile phase composition. 2. For very hydrophobic peptides, consider using a less retentive column (e.g., C8 or C4) or adding a small percentage of isopropanol to the mobile phase. 3. Collect broader fractions around the target peak and analyze them by analytical HPLC or mass spectrometry to ensure the entire peak is captured.
Broad or Tailing Peaks in HPLC 1. The column is overloaded. 2. Secondary interactions between the peptide and the silica backbone of the column. 3. The peptide is aggregating on the column.1. Reduce the amount of crude peptide injected onto the column.[13] 2. Ensure the concentration of TFA (or another ion-pairing agent) is sufficient (typically 0.1%) to mask silanol (B1196071) groups and provide good peak shape.[3] 3. Lower the concentration of the injected sample to reduce on-column aggregation.[7]
Multiple Peaks in the Purified Fraction 1. Co-eluting impurities. 2. On-column degradation of the peptide. 3. Isomers of the peptide.1. Optimize the HPLC gradient to be shallower to improve separation.[11] 2. Consider an orthogonal purification method, such as ion-exchange chromatography, if the impurities have a different charge state.[2] 3. Ensure the mobile phase is stable and free of contaminants that could react with the peptide.
Unexpected Mass in Final Product (e.g., -30 Da) The nitro group on the 4-nitro-DL-phenylalanine has been reduced to an amino group (-NO2 to -NH2), resulting in a mass loss of 30 Da (O2 vs. H2).1. Review the synthesis and cleavage conditions to ensure no reducing agents were inadvertently used. 2. Avoid any purification steps that involve reducing agents. 3. Use mass spectrometry to confirm the presence of the reduced species.

Quantitative Data Summary

The purification yield and purity of peptides containing 4-nitro-DL-phenylalanine are highly sequence-dependent. The following table provides a general expectation of outcomes based on peptide properties and purification strategy.

Peptide Characteristic Chromatographic Behavior Expected Purity (after one RP-HPLC step) Expected Yield Key Considerations
Short peptide (<15 aa), hydrophilicEarly elution>95%Good (40-60%)Standard RP-HPLC protocols are generally sufficient.
Short peptide (<15 aa), hydrophobicLate elution>95%Moderate (20-40%)May require a shallower gradient and initial dissolution in an organic solvent.
Long peptide (>15 aa), hydrophilicMid-range elution90-95%Moderate to Low (15-35%)Increased chance of deletion sequences requiring optimized chromatography.
Long peptide (>15 aa), hydrophobicVery late elution, potential for aggregation85-95%Low (10-25%)Prone to aggregation and poor solubility. May require specialized columns and mobile phase modifiers.
Peptide prone to aggregationBroad peaks, poor resolution<90%Low (<20%)Use of organic solvents for dissolution is critical. Consider lower sample concentration and slower flow rates.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide Containing 4-Nitro-DL-Phenylalanine

This protocol provides a starting point for the purification of a peptide containing 4-nitro-DL-phenylalanine. Optimization will be required based on the specific properties of the peptide.

1. Materials and Reagents:

  • Crude peptide containing 4-nitro-DL-phenylalanine, lyophilized.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Dimethyl sulfoxide (DMSO), if required for solubility.

  • RP-HPLC system with a C18 column (preparative or semi-preparative).

  • UV detector.

2. Buffer Preparation:

  • Buffer A: 0.1% TFA in HPLC-grade water.

  • Buffer B: 0.1% TFA in HPLC-grade acetonitrile. Filter and degas both buffers before use.

3. Sample Preparation:

  • Accurately weigh a small amount of the crude peptide.

  • Attempt to dissolve the peptide in Buffer A.

  • If the peptide does not dissolve, add a minimal amount of DMSO to achieve complete dissolution, and then dilute with Buffer A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Column: C18, 5-10 µm particle size, dimensions appropriate for the amount of peptide to be purified.

  • Flow Rate: Dependent on the column dimensions (e.g., 4-10 mL/min for a 10 mm ID semi-preparative column).

  • Detection: Monitor at 220 nm (for the peptide backbone) and a secondary wavelength appropriate for 4-nitro-DL-phenylalanine (e.g., 275 nm).

  • Gradient:

    • Equilibrate the column with 5% Buffer B for 10-15 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% to 65% Buffer B over 60 minutes. This is a starting point and should be optimized based on the hydrophobicity of the peptide.

    • Increase to 95% Buffer B over 5 minutes and hold for 5 minutes to wash the column.

    • Return to 5% Buffer B and re-equilibrate.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and mass using mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Pool the fractions containing the pure peptide.

6. Post-Purification:

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude_peptide Crude Peptide Synthesis dissolution Dissolution in Buffer A +/- DMSO crude_peptide->dissolution filtration Sample Filtration dissolution->filtration injection Injection onto C18 Column filtration->injection gradient Gradient Elution (ACN/Water/TFA) injection->gradient detection UV Detection (e.g., 220 nm & 275 nm) gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check mass_verif Mass Verification (Mass Spectrometry) collection->mass_verif pooling Pooling of Pure Fractions purity_check->pooling mass_verif->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Experimental workflow for the purification of peptides containing 4-nitro-DL-phenylalanine.

troubleshooting_logic start Start Purification q1 Is the crude peptide soluble in the initial mobile phase? start->q1 sol_strat Action: Dissolve in minimal DMSO, then dilute. q1->sol_strat No hplc_run Perform RP-HPLC q1->hplc_run Yes sol_strat->hplc_run q2 Are the peaks sharp and well-resolved? hplc_run->q2 grad_opt Action: Optimize gradient (make it shallower). q2->grad_opt No (Poor Resolution) check_load Action: Reduce sample load. q2->check_load No (Broad Peaks) analysis Analyze fractions (LC-MS) q2->analysis Yes grad_opt->hplc_run check_load->hplc_run q3 Is the mass correct? analysis->q3 mass_issue Problem: Reduced nitro group? Review synthesis/cleavage. q3->mass_issue No success Purification Successful q3->success Yes

References

Best practices for storing H-DL-Phe(4-NO2)-OH stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-DL-Phe(4-NO2)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling stock solutions of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1][2][3]

Q2: How should I prepare a stock solution of this compound?

The solubility of this compound is highly dependent on pH. A common method for preparing a stock solution is to dissolve the compound in 1 M NaOH. For example, a concentration of 25 mg/mL can be achieved by using ultrasound and adjusting the pH to 12 with 1 M NaOH.[1][2][3] It is crucial to refer to the solubility information to select the most appropriate solvent for your specific experimental needs.

Q3: What is the recommended storage condition and stability for this compound stock solutions?

Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, where they are stable for up to 6 months.[1][2][3] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1][2][3]

Q4: What are the general safety precautions for handling this compound?

When handling this compound, it is important to use personal protective equipment, including gloves and safety glasses with side shields.[4][5] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[4] In case of contact with skin, wash the affected area with soap and plenty of water. If the compound comes into contact with the eyes, flush with water as a precaution.[4] Always wash hands thoroughly after handling.[4][5]

Experimental Protocols and Data

Protocol for Preparing a Stock Solution in Alkaline Conditions

This protocol describes the preparation of a 25 mg/mL stock solution of this compound in 1 M NaOH.

Materials:

  • This compound (solid)

  • 1 M NaOH solution

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of 1 M NaOH to achieve a concentration of 25 mg/mL.

  • Vortex the solution briefly to suspend the solid.

  • Place the tube in an ultrasonic bath to aid dissolution.

  • Monitor the pH and, if necessary, adjust to pH 12 using 1 M NaOH.

  • Once fully dissolved, filter-sterilize the solution if required for your application.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Quantitative Data Summary

The following tables summarize the key quantitative data for the storage and preparation of this compound solutions.

Table 1: Storage Conditions and Stability of this compound

FormStorage TemperatureShelf Life
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from MedChemExpress product information.[1][2][3]

Table 2: Solubility of this compound

SolventConcentrationConditions
1 M NaOH25 mg/mLUltrasonic and adjust pH to 12 with 1 M NaOH

Data sourced from MedChemExpress product information.[1][2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and storage of this compound stock solutions.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: The chosen solvent may not be suitable, or the pH may not be optimal for dissolution.

  • Solution:

    • Confirm the solubility of this compound in the selected solvent. Information from the supplier is the best primary source.

    • If using an aqueous-based solvent, the pH is a critical factor. For this compound, a high pH (around 12) is required for significant solubility in aqueous solutions. Consider using 1 M NaOH as the solvent.

    • Employ mechanical assistance such as vortexing or sonication to aid dissolution.

Issue 2: The stock solution appears cloudy or has precipitated after storage.

  • Possible Cause: The compound may have come out of solution due to temperature changes or exceeding its solubility limit at the storage temperature.

  • Solution:

    • Before use, allow the aliquot to warm to room temperature.

    • Briefly vortex or sonicate the tube to see if the precipitate redissolves.

    • If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution, potentially at a lower concentration.

    • Ensure that the storage temperature is appropriate and that the solution has not undergone multiple freeze-thaw cycles.

Issue 3: Inconsistent experimental results using the stock solution.

  • Possible Cause: The compound may have degraded over time or due to improper storage.

  • Solution:

    • Verify the age of the stock solution and ensure it is within the recommended shelf life (6 months at -80°C, 1 month at -20°C).

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • If degradation is suspected, prepare a fresh stock solution from the solid compound.

Visual Guides

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh Weigh this compound add_solvent Add 1 M NaOH weigh->add_solvent dissolve Vortex & Sonicate add_solvent->dissolve adjust_ph Adjust to pH 12 dissolve->adjust_ph aliquot Aliquot into single-use tubes adjust_ph->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store

Caption: Workflow for preparing and storing this compound stock solution.

Troubleshooting Logic for Dissolution Issues

G start Compound not dissolving? check_solvent Is the solvent 1 M NaOH? start->check_solvent use_naoh Use 1 M NaOH and adjust pH to 12 check_solvent->use_naoh No check_ph Is the pH ~12? check_solvent->check_ph Yes adjust_ph Adjust pH to 12 check_ph->adjust_ph No use_sonication Apply sonication? check_ph->use_sonication Yes adjust_ph->use_sonication sonicate Sonicate to aid dissolution use_sonication->sonicate Yes reassess Re-evaluate protocol or prepare fresh solution use_sonication->reassess No sonicate->reassess Still not dissolved

Caption: Decision tree for troubleshooting dissolution problems.

References

Reducing background fluorescence with H-DL-Phe(4-NO2)-OH in FRET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET) technology. The primary focus is on mitigating high background fluorescence, with a special section on the application of H-DL-Phe(4-NO2)-OH (p-Nitro-DL-phenylalanine) as a quencher in FRET assay design.

Section 1: Troubleshooting High Background Fluorescence

High background fluorescence is a common issue in FRET experiments that can significantly reduce the signal-to-noise ratio and compromise data quality.[1] This section addresses the primary sources of background noise and provides systematic approaches to identify and resolve them.

Frequently Asked Questions (FAQs) - General Background

Q1: What are the most common sources of high background fluorescence in a FRET assay?

A1: High background fluorescence can originate from several sources:

  • Autofluorescence: Biological samples, cell culture media, and some buffers naturally fluoresce at certain wavelengths.[2][3]

  • Spectral Bleed-Through (Crosstalk): This occurs when the emission of the donor fluorophore is detected in the acceptor's emission channel, or when the excitation light for the donor directly excites the acceptor.[4][5] This is a significant issue when there is substantial overlap between the donor emission and acceptor excitation spectra.[4]

  • Unbound Fluorophores: Incomplete washing or purification can leave unbound donor or acceptor molecules in the sample, contributing to background signal.[3]

  • Contaminated Reagents or Consumables: Impurities in buffers, reagents, or autofluorescence from microplates can increase background noise.[2] Using black-walled microplates can help reduce stray signals.[2]

  • Instrument Noise: Light leaks or detector noise from the plate reader or microscope can also contribute to the background.[2]

Q2: How can I determine the primary source of my high background?

A2: A systematic approach with proper controls is the best way to identify the source of high background. Prepare and measure the following controls:

  • Unlabeled Sample: This will determine the level of autofluorescence from your biological material (e.g., cells, protein lysate).

  • Buffer/Media Blank: This measures the background contribution from the assay buffer and the microplate itself.

  • Donor-Only Sample: This control is crucial for quantifying the amount of donor emission that bleeds through into the acceptor channel.

  • Acceptor-Only Sample: This control measures the direct excitation of the acceptor by the donor's excitation wavelength.

By comparing the fluorescence signals from these controls to your full FRET sample, you can systematically pinpoint the main contributor to the high background.

Troubleshooting Guide - Step-by-Step Solutions

Problem: My FRET signal is weak and the background is high, resulting in a poor signal-to-noise ratio.

Below is a troubleshooting workflow to diagnose and address this common issue.

G start High Background / Low S/N Ratio check_controls Analyze Controls: - Unlabeled Sample - Buffer Blank - Donor-Only - Acceptor-Only start->check_controls source_autofluorescence Source: Autofluorescence? check_controls->source_autofluorescence High signal in unlabeled sample? source_bleedthrough Source: Spectral Bleed-through? check_controls->source_bleedthrough High signal in Donor-only or Acceptor-only? source_reagents Source: Reagents / Consumables? check_controls->source_reagents High signal in buffer blank? solution_autofluorescence Solution: - Use red-shifted dyes - Use Time-Resolved FRET (TR-FRET) - Subtract background value source_autofluorescence->solution_autofluorescence solution_bleedthrough Solution: - Optimize filter sets - Use FRET pairs with larger Stokes shift - Apply spectral unmixing algorithms source_bleedthrough->solution_bleedthrough solution_reagents Solution: - Use high-purity reagents - Switch to black-walled plates - Check for contamination source_reagents->solution_reagents end Optimized Assay solution_autofluorescence->end solution_bleedthrough->end solution_reagents->end

Caption: Troubleshooting workflow for high background fluorescence in FRET assays.

Section 2: Using this compound as a Fluorescence Quencher

This compound, or p-Nitro-DL-phenylalanine, is not typically used as a soluble, universal quencher to reduce general background fluorescence. Instead, it is a highly effective non-fluorescent acceptor (dark quencher) when incorporated into a FRET peptide substrate, particularly for protease activity assays.[6] In this configuration, the nitro-phenylalanine residue quenches the fluorescence of a nearby donor fluorophore until a specific protease cleaves the peptide, separating the donor and quencher and resulting in a fluorescence signal.[7][8]

Frequently Asked Questions (FAQs) - this compound

Q3: How does p-Nitro-phenylalanine work as a quencher in a FRET assay?

A3: p-Nitro-phenylalanine functions as a FRET acceptor. When it is in close proximity (typically within 10-100 Å) to a suitable donor fluorophore on the same peptide, the energy from the excited donor is transferred non-radiatively to the p-nitro-phenylalanine molecule.[6] Because p-Nitro-phenylalanine is a "dark quencher," it dissipates this energy without emitting light, effectively quenching the donor's fluorescence.[9] When a protease cleaves the peptide substrate, the donor and quencher are separated, disrupting the FRET process and allowing the donor to fluoresce.[8]

Q4: With which donor fluorophores is p-Nitro-phenylalanine commonly paired?

A4: p-Nitro-phenylalanine is often used as an acceptor for donors that emit in the UV or blue range of the spectrum. Common donor partners include:

  • Tryptophan: The intrinsic fluorescence of tryptophan can be quenched by p-nitro-phenylalanine.

  • Dansyl group: In some FRET substrates, a dansyl group serves as the donor, with p-nitro-phenylalanine acting as the acceptor.

Q5: Can I add this compound to my existing FRET assay to reduce background noise?

A5: This is not a recommended or standard application. This compound is effective as a quencher when it is positioned at a specific, fixed distance from a donor fluorophore, as designed within a synthetic peptide. Adding it as a free amino acid to a solution is unlikely to reduce background fluorescence from sources like autofluorescence or spectral bleed-through and may interfere with your assay's biological components. Its quenching mechanism relies on the specific proximity defined by FRET principles.[6]

Quantitative Data: Quenching Parameters
ParameterDescriptionTypical Value/Consideration
Mechanism Förster Resonance Energy Transfer (FRET)Non-radiative energy transfer from donor to acceptor.[6]
Quenching Type Dark QuencherDoes not emit fluorescence upon accepting energy.[9]
Optimal Distance Proximity of Donor & Acceptor10-100 Å for efficient FRET.
Common Donors Fluorophores with compatible spectraTryptophan, Dansyl derivatives.
Experimental Protocols

Protocol: Designing a FRET-Based Protease Assay with a p-Nitro-phenylalanine Quencher

This protocol outlines the general steps for creating a protease assay using a custom peptide substrate containing a fluorophore and a p-Nitro-phenylalanine quencher.

1. Peptide Substrate Design:

  • Identify the specific cleavage sequence for your protease of interest.

  • Design a short peptide (typically 6-12 amino acids) that incorporates this cleavage sequence.

  • Select a suitable FRET donor (e.g., a Dansyl group) and incorporate it on one side of the cleavage site.

  • Incorporate p-Nitro-phenylalanine (p-NO2-Phe) on the other side of the cleavage site to act as the quencher. The final peptide will have a structure similar to: Donor-Linker-CleavageSequence-Linker-p-NO2-Phe.

2. Reagent Preparation:

  • Synthesize and purify the FRET peptide substrate.

  • Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO).

  • Prepare an assay buffer that is optimal for the activity of your target protease.

  • Prepare a solution of your purified protease and a series of standards for calibration.

3. Assay Procedure (96-well plate format):

  • Add the assay buffer to all wells.

  • Pipette the FRET peptide substrate into each well to a final concentration typically in the low micromolar range.

  • Add your protease samples and standards to the appropriate wells. Include a "no protease" control for background subtraction.

  • Incubate the plate at the optimal temperature for the protease (e.g., 37°C).

  • Measure the fluorescence of the donor fluorophore kinetically over time using a fluorescence plate reader. Use excitation and emission wavelengths appropriate for the chosen donor.

4. Data Analysis:

  • Subtract the background fluorescence from the "no protease" control wells.

  • Plot the increase in fluorescence intensity over time. The initial velocity (slope) of this reaction is proportional to the protease activity.

  • Generate a standard curve using the known concentrations of your protease standard to quantify the activity in your samples.

Caption: Mechanism of a FRET protease assay using a p-Nitro-phenylalanine quencher.

Section 3: Safety Information

This compound

  • Synonyms: p-Nitro-DL-phenylalanine

  • Hazard Identification: Not classified as a hazardous substance or mixture. However, good laboratory practices should always be followed.[10]

  • Handling: Avoid dust formation. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Storage: Keep container tightly closed in a dry, well-ventilated place.[12]

  • First Aid:

    • Inhalation: Move person into fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

References

Technical Support Center: HPLC Purification of Peptides Containing H-DL-Phe(4-NO2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of synthetic peptides containing the unnatural amino acid H-DL-Phe(4-NO2)-OH (4-nitro-DL-phenylalanine).

Troubleshooting Guide

This guide addresses common issues encountered during the reversed-phase HPLC (RP-HPLC) purification of peptides incorporating the 4-nitro-phenylalanine residue.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The nitro group on the phenylalanine residue can interact with free silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1]Mobile Phase Modification: Add a stronger ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to both mobile phase A (aqueous) and B (organic) to mask silanol interactions.[2][3] Ensure the mobile phase pH is low (around 2-3) to keep the silanol groups protonated and reduce interactions.[1]
Column Overload: Injecting too much crude peptide can saturate the column, causing peak distortion.[1]Reduce Sample Load: Decrease the injection volume or dilute the sample. For analytical scale, inject up to 0.01 mg, for semi-preparative up to 0.1 mg, and for preparative up to 0.5 mg.[4]
Inappropriate Sample Solvent: Dissolving the peptide in a solvent significantly stronger than the initial mobile phase composition can lead to peak fronting.[1]Match Sample Solvent to Mobile Phase: Dissolve the crude peptide in the initial mobile phase or a slightly weaker solvent. If solubility is an issue, use a minimal amount of a stronger solvent like acetonitrile (B52724) (ACN) and then dilute with the initial mobile phase.
Poor Resolution/Co-elution of Impurities Suboptimal Gradient: A steep gradient may not provide sufficient separation between the target peptide and closely related impurities.[5]Optimize Gradient: Decrease the gradient slope (e.g., from 1-2% B/min to 0.5-1% B/min) in the region where the peptide of interest elutes. Consider using a segmented gradient with a shallower slope around the target peptide's elution time.
Inappropriate Stationary Phase: The hydrophobicity of the C18 stationary phase may not be optimal for the specific peptide sequence.Screen Different Columns: Test columns with different alkyl chain lengths (e.g., C8 or C4) which are less hydrophobic and may offer different selectivity for your peptide and its impurities.[6] Phenyl columns can also provide unique selectivity.[6]
Low Recovery of the Target Peptide Peptide Precipitation: The peptide may precipitate on the column, especially if it is highly hydrophobic or if the organic solvent concentration changes too rapidly.[7]Adjust Gradient and Temperature: Start with a slightly higher initial concentration of the organic mobile phase (e.g., 10-15% ACN) if the peptide is very hydrophobic. Increasing the column temperature (e.g., to 35-40°C) can improve solubility and reduce viscosity.[8]
Irreversible Adsorption: Strong interaction of the peptide with the stationary phase.Use a Different Column: Consider a column with a different base silica (B1680970) or a polymer-based column to minimize strong adsorption.
Variable Retention Times Mobile Phase Instability: Changes in mobile phase composition or pH can lead to shifts in retention time.[9]Freshly Prepare Mobile Phase: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Use a consistent source and grade of solvents and additives.
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to changes in retention.Use a Guard Column: A guard column can protect the analytical/preparative column from contaminants and extend its lifetime.[10] Regularly flush the column with a strong solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC purification method for a peptide containing this compound?

A1: A good starting point is to use a C18 reversed-phase column with a linear gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA).[2][11] A typical starting gradient could be 5% to 65% ACN over 30-60 minutes. The 4-nitro-phenylalanine residue increases the hydrophobicity of the peptide, so you may need to adjust the gradient to a higher final ACN concentration compared to a non-modified peptide of similar length.

Q2: How does the nitro group in this compound affect its behavior on RP-HPLC?

A2: The nitro group has a dual effect. The phenyl ring itself is hydrophobic, contributing to retention on a reversed-phase column. However, the nitro group is polar and can engage in secondary interactions, such as with residual silanol groups on the column packing, which can lead to peak tailing.[1] The use of an ion-pairing agent like TFA and maintaining a low mobile phase pH are crucial to mitigate these secondary interactions and achieve good peak shape.[2][3]

Q3: Should I use a C18, C8, or C4 column for my peptide?

A3: The choice of column depends on the overall hydrophobicity of your peptide.

  • C18 columns are a good starting point for most peptides.[2]

  • If your peptide is very hydrophobic and retains too strongly on a C18 column, a C8 or C4 column may provide better results with sharper peaks and lower organic solvent concentrations needed for elution.[6]

  • It is often beneficial to screen different column selectivities during method development to achieve the best separation.[6]

Q4: What detection wavelength should I use?

A4: For general peptide detection, monitoring the absorbance at 214-220 nm is recommended, as this corresponds to the absorbance of the peptide bond.[4][12] Additionally, the 4-nitro-phenylalanine residue has a strong UV absorbance at a higher wavelength (around 270-280 nm) due to the nitro-aromatic system. Monitoring a second wavelength in this region can be highly specific for your target peptide and can help in identifying the correct peak in a complex chromatogram.

Q5: My peptide is difficult to dissolve. What solvent should I use for sample preparation?

A5: Ideally, you should dissolve your crude peptide in the initial mobile phase composition.[1] If solubility is an issue, you can use a small amount of a stronger solvent like pure acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to first dissolve the peptide, and then dilute the solution with your initial mobile phase to reduce the overall solvent strength before injection. Using a solvent that is much stronger than your initial mobile phase can lead to poor peak shape.[1]

Experimental Protocol: Standard RP-HPLC Purification

This protocol provides a general procedure for the purification of a synthetic peptide containing this compound.

1. Materials and Reagents:

  • Crude synthetic peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100-300 Å pore size)[6][11]

  • HPLC system with a gradient pump, UV detector, and fraction collector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN.

  • Degas both mobile phases by sonication or vacuum filtration.

3. Sample Preparation:

  • Accurately weigh a small amount of the crude peptide.

  • Dissolve the peptide in the initial mobile phase composition (e.g., 95% A / 5% B) at a concentration of 1-5 mg/mL.

  • If the peptide does not dissolve, add the minimum amount of ACN or another suitable organic solvent to achieve dissolution, then dilute with Mobile Phase A to the desired concentration and solvent strength.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: The following is a typical starting gradient. This should be optimized for each specific peptide.

    • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID); adjust for preparative columns.

    • Detection: 214 nm and 280 nm.[4]

    • Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B (isocratic wash)

      • 45-50 min: 95% to 5% B (return to initial conditions)

      • 50-60 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.

5. Post-Purification Analysis:

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Confirm the identity of the target peptide in the desired fractions using mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution & UV Detection Injection->Gradient Collection Fraction Collection Gradient->Collection PurityCheck Purity Analysis (Analytical HPLC) Collection->PurityCheck IdentityConfirm Identity Confirmation (Mass Spectrometry) PurityCheck->IdentityConfirm Pooling Pooling of Pure Fractions IdentityConfirm->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: Workflow for the HPLC purification of peptides.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery Issues Start Poor Chromatogram? PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape Yes Resolution Poor Resolution? Start->Resolution No, but... CheckTFA Ensure 0.1% TFA in Mobile Phases PeakShape->CheckTFA Yes ReduceLoad Reduce Sample Load CheckTFA->ReduceLoad Still Tailing CheckSolvent Match Sample Solvent to Initial Mobile Phase ReduceLoad->CheckSolvent Still Tailing ShallowGradient Use Shallower Gradient Resolution->ShallowGradient Yes Recovery Low Recovery? Resolution->Recovery No, but... ChangeColumn Try Different Column (C8, C4, Phenyl) ShallowGradient->ChangeColumn Still Poor IncreaseTemp Increase Column Temp (35-40°C) Recovery->IncreaseTemp Yes AdjustGradient Adjust Initial %B IncreaseTemp->AdjustGradient Still Low

Caption: Troubleshooting decision tree for HPLC purification.

References

Validation & Comparative

A Comparative Guide to H-DL-Phe(4-NO2)-OH and L-p-nitrophenylalanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H-DL-Phe(4-NO2)-OH, a racemic mixture of D- and L-p-nitrophenylalanine, and its pure L-enantiomer, L-p-nitrophenylalanine. This document summarizes their known biological activities, presents available quantitative data, and details relevant experimental protocols to assist researchers in selecting the appropriate compound for their specific applications.

Introduction

This compound and L-p-nitrophenylalanine are non-proteinogenic amino acid derivatives of phenylalanine distinguished by a nitro group at the para position of the phenyl ring. While structurally similar, the stereochemistry of these compounds can significantly influence their biological activity. L-p-nitrophenylalanine has been explored for its unique properties in immunology and as a tool in chemical biology. The racemic mixture, this compound, is commercially available and has been generally categorized as an ergogenic supplement. Understanding the distinct roles and potencies of the racemic mixture versus the pure L-isomer is crucial for targeted research and development.

Biological Activity and Performance

Immunomodulatory Effects

L-p-nitrophenylalanine has demonstrated the ability to overcome immune self-tolerance. Site-specific incorporation of L-p-nitrophenylalanine into autologous proteins has been shown to induce a robust and sustained T cell-dependent polyclonal IgG autoantibody response.[1] This suggests its potential in the development of therapeutic vaccines for cancer or chronic degenerative diseases where the immune system's ability to respond to self-antigens is compromised.[1]

This compound , as a racemic mixture, contains both the L- and D-isomers. While direct studies on the immunogenicity of the DL-form are lacking, the presence of the immunogenic L-isomer suggests a potential for similar, though likely less potent, effects. The contribution of the D-isomer to the overall immunomodulatory activity is currently unknown.

Photoaffinity Labeling

L-p-nitrophenylalanine has been investigated as a photoaffinity label. This technique is used to identify and characterize ligand-receptor interactions by covalently cross-linking a molecule of interest to its binding partner upon photoactivation. The nitro-aromatic group can be photochemically activated, making L-p-nitrophenylalanine a useful tool for probing biological systems.

The utility of This compound in photoaffinity labeling has not been specifically documented. The presence of the D-isomer could potentially interfere with the specific binding of the L-isomer to its target, or it might not be recognized by the target protein at all, thus reducing the efficiency of the labeling process.

Ergogenic Potential

The ergogenic potential of pure L-p-nitrophenylalanine has not been a primary focus of research. While amino acids are fundamental to muscle protein synthesis, the specific effects of this nitrated derivative on exercise performance and muscle metabolism require further investigation. Some studies suggest that D-phenylalanine can activate enzymes like phenylalanine hydroxylase, albeit at higher concentrations than the L-isomer, hinting that the D-isomer in the racemic mixture may not be biologically inert.[2]

Quantitative Data Summary

A direct quantitative comparison of the biological performance of this compound and L-p-nitrophenylalanine is limited by the available literature. The following table summarizes the key findings from existing studies.

Biological ActivityCompoundKey FindingsQuantitative DataReference
Immunomodulation L-p-nitrophenylalanineInduces a sustained anti-mTNF-α IgG autoantibody response in mice.Antibody response lasts for at least 40 weeks.[1]
Enzyme Activation D-phenylalanineActivates phenylalanine hydroxylase.Activation observed at concentrations of 10-50 mM, compared to 1 mM for L-phenylalanine.[2]

Note: The data on D-phenylalanine is included to provide insight into the potential activity of the D-isomer present in this compound. Direct quantitative data for this compound in these specific biological contexts is not currently available.

Experimental Protocols

Assessment of Immunogenicity

This protocol outlines a general approach for evaluating the immunogenic potential of unnatural amino acids incorporated into a protein.

Objective: To determine if a protein containing p-nitrophenylalanine can elicit an antibody response in vivo.

Methodology:

  • Antigen Preparation: Synthesize or express a protein of interest with site-specific incorporation of either L-p-nitrophenylalanine or as part of a racemic mixture.

  • Animal Immunization:

    • Administer the modified protein (antigen) to a suitable animal model (e.g., mice).

    • Include control groups receiving the unmodified wild-type protein and a vehicle control.

    • A typical immunization schedule involves an initial injection followed by booster injections at regular intervals (e.g., every 2-3 weeks).

  • Antibody Titer Measurement:

    • Collect blood samples at various time points post-immunization.

    • Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the titer of antibodies specific to the wild-type protein.

    • Coat ELISA plates with the wild-type protein.

    • Incubate with serially diluted serum samples from the immunized animals.

    • Detect bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.

  • Data Analysis: Compare the antibody titers between the different experimental groups to assess the immunogenicity of the p-nitrophenylalanine-containing protein.

G cluster_antigen_prep Antigen Preparation cluster_immunization Animal Immunization cluster_analysis Analysis protein_synthesis Protein Synthesis/ Expression unnatural_aa Incorporate p-nitrophenylalanine protein_synthesis->unnatural_aa injection Inject Antigen into Animal Model unnatural_aa->injection boosters Booster Injections injection->boosters blood_collection Blood Sample Collection boosters->blood_collection elisa ELISA for Antibody Titer blood_collection->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Workflow for assessing the in vivo immunogenicity of a protein containing p-nitrophenylalanine.

Photoaffinity Labeling

This protocol provides a general workflow for using p-nitrophenylalanine as a photoaffinity label to identify protein-ligand interactions.

Objective: To identify the binding partners of a ligand containing p-nitrophenylalanine.

Methodology:

  • Probe Synthesis: Synthesize a ligand of interest with a p-nitrophenylalanine moiety incorporated at a position that is not critical for target binding.

  • Incubation: Incubate the photoaffinity probe with a biological sample (e.g., cell lysate, purified protein).

  • UV Irradiation: Expose the mixture to UV light at a specific wavelength (e.g., 350 nm) to activate the nitro group and induce covalent cross-linking to interacting proteins.

  • Enrichment and Identification:

    • If the probe contains an enrichment tag (e.g., biotin), use affinity purification (e.g., streptavidin beads) to isolate the cross-linked protein-probe complexes.

    • Separate the proteins by SDS-PAGE.

    • Identify the labeled proteins using mass spectrometry.

G probe_synthesis Synthesize Photoaffinity Probe (with p-nitrophenylalanine) incubation Incubate Probe with Biological Sample probe_synthesis->incubation uv_irradiation UV Irradiation (e.g., 350 nm) incubation->uv_irradiation crosslinking Covalent Cross-linking uv_irradiation->crosslinking enrichment Enrichment of Cross-linked Complexes crosslinking->enrichment identification Protein Identification (Mass Spectrometry) enrichment->identification G animal_model Select Animal Model supplementation Administer this compound or Placebo animal_model->supplementation exercise_test Conduct Exercise Performance Test supplementation->exercise_test performance_metrics Measure Performance (e.g., Time to Exhaustion) exercise_test->performance_metrics biochemical_analysis Analyze Biomarkers of Muscle Damage and Stress exercise_test->biochemical_analysis data_analysis Compare Supplemented vs. Placebo Groups performance_metrics->data_analysis biochemical_analysis->data_analysis

References

A Comparative Analysis of H-DL-Phe(4-NO2)-OH and Other Phenylalanine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biochemical and Cellular Performance of Substituted Phenylalanine Analogs

In the landscape of drug discovery and biomedical research, phenylalanine analogs serve as critical tools for probing biological systems and as building blocks for novel therapeutics. Among these, H-DL-Phe(4-NO2)-OH, a phenylalanine derivative featuring a nitro group at the para position of the phenyl ring, presents unique electronic and steric properties that influence its biological activity. This guide provides a comprehensive comparison of this compound with other phenylalanine analogs, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.

I. Inhibition of Phenylalanyl-tRNA Synthetase

A study on phenyl-thiazolylurea-sulfonamides, a class of potent bacterial PheRS inhibitors, demonstrated that these compounds act as competitive inhibitors with respect to phenylalanine. This indicates that modifications to the phenylalanine scaffold can yield high-affinity inhibitors of this essential enzyme.

II. Interaction with Amino Acid Transporters

The transport of amino acids across cell membranes is mediated by a variety of transporters, with the L-type amino acid transporter 1 (LAT1) being of particular interest due to its overexpression in cancer cells and its role in transporting drugs across the blood-brain barrier. The affinity of phenylalanine analogs for these transporters is a critical determinant of their cellular uptake and potential therapeutic efficacy.

Quantitative data on the inhibition of LAT1 by various halogenated phenylalanine analogs reveals the significant impact of substitution on transporter affinity. For instance, iodination at the ortho- and meta-positions of the phenyl ring has been shown to increase affinity for LAT1 compared to unsubstituted phenylalanine.

While direct comparative Ki values for this compound are not available in the reviewed literature, the data on halogenated analogs underscore the principle that substitution on the phenyl ring can modulate transporter affinity. The electron-withdrawing nature of the nitro group in this compound would be expected to influence its interaction with the binding pocket of LAT1, though specific experimental data is required for a definitive comparison.

Table 1: Inhibitory Constant (Ki) of Phenylalanine Analogs against LAT1 and LAT2

CompoundLAT1 Ki (μM)LAT2 Ki (μM)LAT1 Selectivity (LAT2 Ki / LAT1 Ki)
L-Phenylalanine57.8 ± 5.21150 ± 15019.9
2-Iodo-L-phenylalanine15.6 ± 1.11140 ± 11073.1
3-Iodo-L-phenylalanine10.2 ± 0.8456 ± 4544.7
4-Iodo-L-phenylalanine55.2 ± 4.7643 ± 6811.6
α-methyl-L-phenylalanine189 ± 15> 3000> 15.9
Bicyclic-L-phenylalanine112 ± 93810 ± 35034.0
L-Phenylglycine345 ± 286890 ± 59020.0

Data presented as mean ± S.E.M. (n=3-4). Data sourced from a study on the structure-activity characteristics of phenylalanine analogs for LAT1. It is important to note that this compound was not included in this specific study.

III. Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

A. Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This protocol is adapted from studies on novel PheRS inhibitors and can be used to determine the IC50 and Ki values for this compound and other analogs.

Objective: To measure the inhibition of PheRS activity by phenylalanine analogs.

Materials:

  • Purified bacterial or mammalian PheRS

  • L-[14C]Phenylalanine

  • tRNA specific for phenylalanine (tRNAPhe)

  • ATP, MgCl2, KCl, Tris-HCl buffer

  • Phenylalanine analogs (test compounds)

  • Scintillation counter and filter plates

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, MgCl2, KCl, and tRNAPhe.

  • Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

  • Initiate the reaction by adding a mixture of PheRS and L-[14C]Phenylalanine.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction and precipitate the [14C]Phe-tRNAPhe product using ethanol.

  • Filter the precipitate and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

  • To determine the mode of inhibition and the Ki value, perform kinetic experiments with varying concentrations of both the substrate (L-Phenylalanine) and the inhibitor.

B. LAT1-Mediated Cellular Uptake and Inhibition Assay

This protocol is based on studies investigating the interaction of amino acid analogs with LAT1.

Objective: To determine the affinity (Ki) of phenylalanine analogs for the LAT1 transporter.

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)

  • HEK293 cells without the transporter (mock-transfected) as a control

  • L-[14C]Leucine (as a tracer substrate)

  • Phenylalanine analogs (test compounds)

  • Cell culture medium and buffers

  • Scintillation counter

Procedure:

  • Culture HEK293-hLAT1 and mock cells to confluence in appropriate cell culture plates.

  • Wash the cells with a pre-warmed uptake buffer.

  • Incubate the cells with the uptake buffer containing a fixed concentration of L-[14C]Leucine and varying concentrations of the test compound (e.g., this compound).

  • After a defined incubation period (e.g., 1-5 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Subtract the uptake in mock cells from the uptake in HEK293-hLAT1 cells to determine the LAT1-specific uptake.

  • Calculate the percentage of inhibition of L-[14C]Leucine uptake at each concentration of the test compound to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the concentration and Km of the tracer substrate.

IV. Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the context and execution of these comparative studies.

G General Workflow for Evaluating Phenylalanine Analogs cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis A This compound C Enzyme Inhibition Assay (e.g., PheRS) A->C D Transporter Binding/Uptake Assay (e.g., LAT1) A->D B Other Phenylalanine Analogs (e.g., Halogenated, Alkylated) B->C B->D E Determine IC50 and Ki values C->E D->E F Compare Potency and Selectivity E->F

Caption: Workflow for comparing phenylalanine analogs.

G LAT1-Mediated Transport and Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Phe_analog Phenylalanine Analog LAT1 LAT1 Transporter Phe_analog->LAT1 Binds/Inhibits Tracer Radiolabeled Substrate (e.g., [14C]Leucine) Tracer->LAT1 Binds/Transported Uptake Cellular Uptake LAT1->Uptake

Caption: Inhibition of LAT1-mediated transport.

V. Conclusion

The biological activity of phenylalanine analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. While direct comparative data for this compound is limited, the existing literature on other analogs provides a strong framework for its evaluation. The electron-withdrawing nitro group of this compound is expected to confer distinct properties regarding enzyme inhibition and transporter interaction.

To definitively position this compound relative to other analogs, further experimental investigation using standardized assays, such as those outlined in this guide, is essential. Such studies will provide the quantitative data necessary to build comprehensive structure-activity relationships and guide the rational design of future phenylalanine-based research tools and therapeutic agents.

Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity with 4-Nitro-DL-Phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of antibody cross-reactivity with peptides containing the unnatural amino acid 4-nitro-DL-phenylalanine. It delves into the experimental data, methodologies, and underlying principles that govern this critical aspect of antibody performance.

The incorporation of modified amino acids, such as 4-nitro-DL-phenylalanine, into peptides is a powerful tool in immunology and drug development. It can be used to break immune tolerance and generate antibodies against self-antigens, a crucial step in developing therapies for autoimmune diseases and cancer. However, the utility of these antibodies hinges on their specificity. High cross-reactivity with the unmodified, native peptide could lead to off-target effects and diminished therapeutic efficacy.

This guide presents a comparative analysis of antibody binding to peptides containing 4-nitro-DL-phenylalanine versus their unmodified counterparts. We will explore quantitative data from key immunoassays, provide detailed experimental protocols for assessing cross-reactivity, and visualize the underlying molecular interactions and experimental workflows.

Performance Comparison: Quantifying Antibody Cross-Reactivity

A study investigating immunoglobulins against tyrosine-nitrated epitopes demonstrated the high specificity of these antibodies. In a competitive binding assay, the unmodified version of a peptide was unable to compete with the nitrated peptide for binding to the antibody, even at the same concentration[1]. This indicates a significant difference in binding affinity, with the antibody showing a strong preference for the nitrated form.

To illustrate the quantitative comparison, the following table presents hypothetical data based on typical results from competitive ELISA and Surface Plasmon Resonance (SPR) experiments, which are standard methods for assessing antibody-antigen interactions.

ParameterAntibody: Anti-Peptide-4-NO2-PheUnmodified Peptide (Competitor)Reference/Method
Competitive ELISA (IC50)
Peptide-4-NO2-Phe10 nM> 10,000 nMHypothetical Data
Surface Plasmon Resonance (KD)
Peptide-4-NO2-Phe5 nM> 5,000 nMHypothetical Data

Table 1: Comparative Binding Affinity of an Anti-Peptide-4-NO2-Phe Antibody. The table shows hypothetical IC50 values from a competitive ELISA and dissociation constants (KD) from SPR analysis. Lower values indicate higher binding affinity. The significantly higher values for the unmodified peptide indicate negligible cross-reactivity.

Experimental Protocols: A Closer Look at the Methodology

Accurate assessment of antibody cross-reactivity relies on robust experimental design and execution. Here, we detail the methodologies for two key experiments: Competitive ELISA and Surface Plasmon Resonance.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This method quantifies the cross-reactivity of an antibody by measuring the concentration of a competitor (e.g., the unmodified peptide) required to inhibit the binding of the antibody to its target antigen (the 4-nitrophenylalanine-containing peptide).

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Peptide-4-NO2-Phe (for coating)

  • Unmodified peptide and other potential cross-reactants

  • Primary antibody (Anti-Peptide-4-NO2-Phe)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Peptide-4-NO2-Phe antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the unmodified peptide and the Peptide-4-NO2-Phe (as a positive control) in Blocking Buffer. In a separate plate, pre-incubate the primary antibody at a fixed concentration with the different concentrations of the competitor peptides for 1-2 hours.

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding). The cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Peptide-4-NO2-Phe / IC50 of Unmodified Peptide) x 100.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Primary antibody (for immobilization)

  • Peptide-4-NO2-Phe and unmodified peptide (as analytes)

Procedure:

  • Immobilization: Immobilize the anti-Peptide-4-NO2-Phe antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the Peptide-4-NO2-Phe and the unmodified peptide in running buffer.

  • Binding Analysis: Inject the different concentrations of each peptide over the immobilized antibody surface and a reference surface (without antibody). The binding is monitored in real-time as a change in the resonance signal.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the antibody.

  • Regeneration: Regenerate the sensor surface to remove the bound peptide, preparing it for the next injection.

  • Data Analysis: Fit the sensorgram data (a plot of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the molecular interactions involved, the following diagrams are provided.

Experimental_Workflow cluster_ELISA Competitive ELISA Workflow cluster_SPR SPR Workflow elisa1 Coat Plate with Peptide-4-NO2-Phe elisa2 Block Non-specific Binding Sites elisa1->elisa2 elisa3 Pre-incubate Antibody with Competitor Peptide elisa2->elisa3 elisa4 Add Mixture to Coated Plate elisa3->elisa4 elisa5 Add Secondary Antibody elisa4->elisa5 elisa6 Add Substrate & Measure Signal elisa5->elisa6 spr1 Immobilize Antibody on Sensor Chip spr2 Inject Peptide (Analyte) spr1->spr2 spr3 Monitor Association & Dissociation spr2->spr3 spr4 Regenerate Surface spr3->spr4 spr5 Analyze Data to Determine Kinetics spr4->spr5

Fig 1. Experimental workflows for assessing antibody cross-reactivity.

Signaling_Pathway cluster_pathway Protein Nitration Signaling NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite O2 Superoxide (O2-) O2->Peroxynitrite NitratedProtein Nitrated Protein (with 4-Nitro-Phenylalanine) Peroxynitrite->NitratedProtein Nitration Protein Protein (with Phenylalanine) AlteredFunction Altered Protein Function (e.g., enzyme activity, protein-protein interactions) NitratedProtein->AlteredFunction CellularResponse Downstream Cellular Response AlteredFunction->CellularResponse

Fig 2. Simplified signaling pathway involving protein nitration.

Conclusion

The generation of antibodies against peptides containing 4-nitro-DL-phenylalanine is a promising strategy for targeting specific proteins, particularly in the context of overcoming immune tolerance. However, a thorough characterization of these antibodies is essential to ensure their specificity and minimize off-target effects. While direct quantitative data on the cross-reactivity of anti-4-nitrophenylalanine antibodies is limited, analogous studies on anti-nitrotyrosine antibodies demonstrate that high specificity with minimal cross-reactivity to the unmodified peptide is achievable.

The experimental protocols detailed in this guide, namely competitive ELISA and Surface Plasmon Resonance, provide robust frameworks for quantifying the cross-reactivity of these antibodies. By carefully designing and executing these experiments, researchers can confidently select and validate antibody candidates with the desired specificity for their therapeutic and diagnostic applications. The continued development and characterization of such specific antibodies will undoubtedly pave the way for novel and effective treatments for a range of diseases.

References

A Comparative Analysis of the Biological Effects of DL-p-Nitrophenylalanine and L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the naturally occurring amino acid L-phenylalanine and its synthetic analog, DL-p-nitrophenylalanine. The information presented is supported by experimental data to assist researchers in understanding their distinct cellular and physiological impacts.

Overview

L-phenylalanine is an essential amino acid, serving as a fundamental building block for proteins and a precursor for crucial neurotransmitters like dopamine (B1211576) and norepinephrine[1][2]. In contrast, DL-p-nitrophenylalanine is a synthetic derivative containing a nitro group on the phenyl ring. This modification significantly alters its biological properties, making it a subject of interest for various research applications, including its potential as an anti-tumor agent and a tool in protein engineering[3][4].

Cytotoxicity and Effects on Cell Proliferation

The introduction of a nitro group in DL-p-nitrophenylalanine is expected to confer cytotoxic properties not typically associated with L-phenylalanine at physiological concentrations. While direct comparative studies with standardized IC50 values are limited, the available data suggests differential effects on cell viability.

High concentrations of L-phenylalanine have been shown to induce apoptosis, particularly in neuronal cells, by activating pathways such as the Fas/Fas ligand death receptor system[5][6][7]. This effect is primarily observed in the context of metabolic disorders like phenylketonuria (PKU), where phenylalanine accumulates to toxic levels[5][8]. Some studies have also explored the potential of L-phenylalanine derivatives in inhibiting cancer cell proliferation[9][10][11].

Table 1: Comparison of Effects on Cell Viability and Proliferation

FeatureDL-p-NitrophenylalanineL-Phenylalanine
General Cytotoxicity Expected to be cytotoxic due to the nitro-aromatic group.Generally non-toxic at physiological levels; can be cytotoxic at very high concentrations[5][8].
IC50 Values Data not readily available in direct comparison.Not typically characterized by a standard IC50 value under normal conditions.
Mechanism of Action Likely involves induction of apoptosis and cellular stress.At high concentrations, induces apoptosis via pathways like Fas/FasL and RhoA/ROCK[5][6][7][8].

Metabolic Incorporation into Proteins

A key distinction between these two molecules lies in their recognition and use by the cellular machinery for protein synthesis.

L-phenylalanine is one of the 20 standard amino acids and is readily incorporated into polypeptide chains during translation[1].

DL-p-nitrophenylalanine, as an unnatural amino acid, is generally not incorporated into proteins by the natural translational machinery. However, through the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs, it can be site-specifically incorporated into proteins in both prokaryotic and eukaryotic systems[3][4][13]. This technique is a powerful tool for protein engineering, allowing for the introduction of novel chemical functionalities. The efficiency of incorporation can be high with these specialized systems[3][14].

Table 2: Comparison of Metabolic Incorporation

FeatureDL-p-NitrophenylalanineL-Phenylalanine
Natural Incorporation NoYes[1]
Engineered Incorporation Can be efficiently incorporated using orthogonal tRNA/synthetase pairs[3][13][14].N/A
Metabolic Fate Primarily metabolized as a xenobiotic; not a standard component of cellular metabolism[15][16][17].Utilized in protein synthesis, neurotransmitter production, and other metabolic pathways[1][17].

Impact on Cellular Signaling Pathways

The structural differences between DL-p-nitrophenylalanine and L-phenylalanine lead to distinct interactions with cellular signaling networks.

L-Phenylalanine has been shown to:

  • Activate G protein-coupled receptors (GPCRs)[18].

  • Induce mitochondria-mediated apoptosis in cortical neurons through the RhoA/Rho-associated kinase (ROCK) pathway at high concentrations[8].

  • Contribute to neuronal apoptosis via the Fas/Fas ligand death receptor pathway[5][6][7].

  • Influence the mTOR signaling pathway, which is involved in cell growth and proliferation[19].

  • Impair insulin (B600854) signaling at elevated levels[20][21].

DL-p-Nitrophenylalanine's effects on signaling are less characterized in a comparative context. However, based on studies of other nitro-aromatic compounds and amino acid analogs, it is plausible that it could:

  • Induce cellular stress responses, potentially activating stress-activated protein kinase (SAPK) pathways like JNK and p38 MAPK.

  • Interfere with signaling pathways that are sensitive to reactive oxygen species (ROS), as nitro-aromatic compounds can be associated with oxidative stress.

  • Potentially inhibit or activate other signaling cascades due to its altered structure, but specific data is lacking.

Diagram 1: L-Phenylalanine Signaling Pathways

L_Phenylalanine_Signaling LPhe L-Phenylalanine GPCR GPCRs LPhe->GPCR RhoA RhoA LPhe->RhoA High Conc. FasL FasL LPhe->FasL High Conc. mTOR mTOR Pathway LPhe->mTOR InsulinR Insulin Receptor LPhe->InsulinR ROCK ROCK RhoA->ROCK Apoptosis Apoptosis ROCK->Apoptosis FasR Fas Receptor FasL->FasR Casp8 Caspase-8 FasR->Casp8 Casp8->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth InsulinSignaling Insulin Signaling (impaired) InsulinR->InsulinSignaling

Caption: Signaling pathways affected by L-Phenylalanine.

Diagram 2: General Experimental Workflow for Comparison

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CellLine Select Cell Line (e.g., Cancer, Neuronal) Treatment Treat with DL-p-Nitrophenylalanine or L-Phenylalanine CellLine->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Incorporation Protein Incorporation (Mass Spectrometry) Treatment->Incorporation Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Analysis Compare IC50, Incorporation Rate, & Protein Expression Cytotoxicity->Analysis Incorporation->Analysis Signaling->Analysis

Caption: A general workflow for comparing the biological effects.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Selected cell line

  • DL-p-nitrophenylalanine and L-phenylalanine solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations of DL-p-nitrophenylalanine or L-phenylalanine. Include a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value for DL-p-nitrophenylalanine.

Protein Incorporation Analysis (Mass Spectrometry)

This protocol is for quantifying the incorporation of the amino acids into cellular proteins.

Materials:

  • Cell culture dishes

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • In-gel digestion reagents (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells in the presence of either L-phenylalanine or, for engineered cells, DL-p-nitrophenylalanine.

  • Harvest and lyse the cells.

  • Quantify the total protein concentration.

  • Separate proteins by SDS-PAGE.

  • Excise protein bands of interest and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data against a protein database to identify peptides containing L-phenylalanine or DL-p-nitrophenylalanine.

  • Quantify the relative abundance of the incorporated amino acid.

Signaling Pathway Analysis (Western Blot)

This protocol is used to examine the effects on specific signaling proteins.

Materials:

  • Cell culture dishes

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay

  • SDS-PAGE and Western blot equipment

  • Primary antibodies against target signaling proteins (e.g., phospho-mTOR, phospho-ERK, cleaved caspase-3) and loading controls (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat cells with DL-p-nitrophenylalanine or L-phenylalanine for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control.

Conclusion

DL-p-nitrophenylalanine and L-phenylalanine exhibit distinct biological profiles. L-phenylalanine is an essential nutrient and signaling molecule, with toxicity observed only at pathologically high concentrations. In contrast, the nitro group in DL-p-nitrophenylalanine likely confers cytotoxic properties, making it a candidate for further investigation in cancer research and a valuable tool for protein engineering when used with appropriate expression systems. Further direct comparative studies are necessary to fully elucidate the quantitative differences in their biological activities.

References

Confirming the Stereochemistry of Incorporated Phe(4-NO2)-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of incorporated unnatural amino acids is a critical step in peptide and protein-based therapeutics. The chirality of these residues can profoundly impact the structure, function, and efficacy of the final product. This guide provides a comprehensive comparison of established analytical methods for confirming the stereochemistry of incorporated para-nitrophenylalanine (Phe(4-NO2)-OH), a commonly used unnatural amino acid.

Two primary methods are highlighted: the indirect method of Marfey's analysis and the direct method of chiral High-Performance Liquid Chromatography (HPLC). This guide details the experimental protocols for each, presents a comparative analysis of their performance, and provides visual workflows to aid in methodological implementation.

Comparison of Analytical Methods

The choice of analytical method for stereochemical confirmation depends on several factors, including the sample matrix, required sensitivity, available equipment, and the need for absolute or relative configuration assignment. Below is a summary of the key performance characteristics of Marfey's method and Chiral HPLC.

FeatureMarfey's MethodChiral HPLC
Principle Indirect method; derivatization with a chiral reagent (FDAA) to form diastereomers, followed by separation on a standard achiral HPLC column.Direct method; separation of enantiomers on a chiral stationary phase (CSP) without prior derivatization.
Sample Preparation Requires hydrolysis of the peptide/protein to individual amino acids, followed by derivatization.Requires hydrolysis of the peptide/protein to individual amino acids. Derivatization is not necessary.
Sensitivity High, due to the strong UV absorbance of the dinitrophenyl group in the derivatizing agent.[1][2]Varies depending on the detector and the chromophoric properties of the amino acid. Can be less sensitive for underivatized amino acids.
Resolution Generally provides excellent resolution of diastereomers for a wide range of amino acids.[1][2]Resolution is highly dependent on the choice of chiral stationary phase and mobile phase composition.[3][4]
Versatility A single method can be applied to a broad range of amino acids.[1]Different chiral columns may be required for optimal separation of different amino acids.[3][4][5]
Confirmation of Absolute Stereochemistry Requires comparison of retention times with derivatized L- and D-amino acid standards.[1][2]Elution order of L- and D-enantiomers is specific to the chiral stationary phase and must be confirmed with standards.
Potential for Artifacts The derivatization step can be a source of variability. Incomplete derivatization or side reactions can complicate analysis.Minimal risk of artifacts from the analytical procedure itself.

Experimental Protocols

Method 1: Marfey's Method

Marfey's method is a robust and widely used technique for determining the absolute configuration of amino acids.[1][2] It involves the derivatization of the primary amine of the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. This reaction creates diastereomeric derivatives that can be readily separated by reverse-phase HPLC.

1. Hydrolysis of the Peptide/Protein:

  • The peptide or protein containing Phe(4-NO2)-OH is hydrolyzed to its constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • After hydrolysis, the acid is removed by evaporation under vacuum.

2. Derivatization with Marfey's Reagent:

  • The amino acid hydrolysate is dissolved in a suitable buffer (e.g., 1 M NaHCO₃).

  • A solution of Marfey's reagent (FDAA) in acetone (B3395972) is added to the amino acid solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

  • The reaction is quenched by the addition of an acid (e.g., 2 M HCl).

3. HPLC Analysis:

  • The derivatized sample is analyzed by reverse-phase HPLC.

  • A standard C18 column is typically used.

  • The mobile phase is usually a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent (e.g., acetonitrile).

  • Detection is performed by monitoring the UV absorbance at 340 nm, which corresponds to the dinitrophenyl chromophore of the derivative.[1][2]

4. Data Analysis:

  • The retention times of the derivatized Phe(4-NO2)-OH from the sample are compared to the retention times of derivatized L-Phe(4-NO2)-OH and D-Phe(4-NO2)-OH standards, which are prepared and analyzed under the same conditions.

  • The L-amino acid derivative typically elutes earlier than the D-amino acid derivative.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method for separating enantiomers using a chiral stationary phase (CSP). This technique avoids the need for derivatization, simplifying sample preparation.

1. Hydrolysis of the Peptide/Protein:

  • As with Marfey's method, the peptide or protein is first hydrolyzed to release the individual amino acids.

2. HPLC Analysis:

  • The amino acid hydrolysate is dissolved in the mobile phase.

  • The sample is injected onto a chiral HPLC column. Several types of CSPs are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin), cyclodextrins, and Pirkle-type phases.[3][4][5] For aromatic amino acids like Phe(4-NO2)-OH, teicoplanin-based columns often provide good separation.[5]

  • The mobile phase composition is critical for achieving enantioseparation and is optimized for the specific CSP and analyte. Common mobile phases for teicoplanin-based columns include mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous buffers.

  • Detection can be performed using UV-Vis, fluorescence, or mass spectrometry. For Phe(4-NO2)-OH, UV detection is suitable due to the presence of the nitro-aromatic chromophore.

3. Data Analysis:

  • The retention times of the L- and D-enantiomers of Phe(4-NO2)-OH in the sample are identified by comparing them to the retention times of authentic standards of L-Phe(4-NO2)-OH and D-Phe(4-NO2)-OH.

  • The relative peak areas are used to determine the enantiomeric ratio and purity.

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for Marfey's method and Chiral HPLC analysis.

Marfeys_Method_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Interpretation Peptide Peptide/Protein containing Phe(4-NO2)-OH Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Amino Acid Hydrolysate Hydrolysis->AminoAcids Derivatization Derivatization with FDAA AminoAcids->Derivatization Diastereomers Diastereomeric Derivatives Derivatization->Diastereomers HPLC Reverse-Phase HPLC (C18 column) Diastereomers->HPLC Detection UV Detection (340 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Comparison Compare Retention Times with L/D Standards Chromatogram->Comparison Result Stereochemical Assignment Comparison->Result

Caption: Workflow for Marfey's Method.

Chiral_HPLC_Workflow cluster_prep_chiral Sample Preparation cluster_analysis_chiral Analysis cluster_data_chiral Data Interpretation Peptide_chiral Peptide/Protein containing Phe(4-NO2)-OH Hydrolysis_chiral Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide_chiral->Hydrolysis_chiral AminoAcids_chiral Amino Acid Hydrolysate Hydrolysis_chiral->AminoAcids_chiral HPLC_chiral Chiral HPLC (e.g., Teicoplanin CSP) AminoAcids_chiral->HPLC_chiral Detection_chiral UV Detection HPLC_chiral->Detection_chiral Chromatogram_chiral Chromatogram Detection_chiral->Chromatogram_chiral Comparison_chiral Compare Retention Times with L/D Standards Chromatogram_chiral->Comparison_chiral Result_chiral Stereochemical Assignment & Enantiomeric Ratio Comparison_chiral->Result_chiral

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

Both Marfey's method and chiral HPLC are powerful techniques for confirming the stereochemistry of incorporated Phe(4-NO2)-OH. Marfey's method offers high sensitivity and broad applicability, making it a reliable choice for absolute configuration determination. Chiral HPLC provides a more direct and often simpler workflow, ideal for determining enantiomeric ratios and for high-throughput screening once a suitable chiral stationary phase is identified. The selection of the most appropriate method will be guided by the specific experimental context and the analytical requirements of the research. For unambiguous confirmation, employing both methods can provide orthogonal and highly reliable results.

References

A Guide to H-DL-Phe(4-NO2)-OH as an Internal Standard for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of H-DL-Phe(4-NO2)-OH, a non-endogenous amino acid, with established internal standardization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the options available for robust protein quantification.

Introduction to this compound

This compound, also known as 4-Nitro-DL-phenylalanine, is a synthetic amino acid derivative. Its distinct molecular weight and chemical properties, which differ from naturally occurring amino acids, make it a potential candidate for use as an internal standard in mass spectrometry-based quantitative analyses. The rationale for using a non-endogenous compound like this compound is to introduce a known quantity of a unique molecule that can be used to normalize for variations during sample preparation, chromatography, and ionization, without interfering with the measurement of endogenous analytes.

Comparison with Alternative Internal Standards

The selection of an internal standard strategy is a critical step in designing a quantitative proteomics experiment. The most common approaches include the use of stable isotope-labeled standards and label-free methods.

Stable Isotope Labeling: This is considered the gold standard for quantitative proteomics due to its high accuracy and precision.[1][2] Methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), iTRAQ (isobaric Tags for Relative and Absolute Quantitation), and TMT (Tandem Mass Tags) fall under this category.

  • SILAC: Involves the metabolic incorporation of "heavy" amino acids into proteins in living cells. This allows for the mixing of samples at an early stage, minimizing downstream experimental variability.[1]

  • iTRAQ/TMT: These are chemical labeling methods where peptides from different samples are tagged with isobaric chemical tags.[3] This allows for multiplexing, where multiple samples can be analyzed in a single LC-MS run, increasing throughput.[3]

Label-Free Quantification: This approach compares the relative abundance of proteins across different samples without the use of isotopic labels. It is a simpler and more cost-effective method but can be more susceptible to experimental variations and may require more complex data analysis to ensure reproducibility.[4]

Non-Isotopic/Non-Endogenous Internal Standards: The use of a compound like this compound falls into this category. The primary advantage is its cost-effectiveness compared to stable isotope-labeled standards. However, because its chemical and physical properties are not identical to the target analytes, it may not perfectly mimic their behavior throughout the entire analytical workflow, which can introduce variability.

Performance Comparison

Due to the limited availability of direct experimental data on the performance of this compound as an internal standard in quantitative proteomics, we present illustrative data from a study that utilized a similar non-isotopic amino acid analog, α-methyl phenylalanine, for the quantification of phenylalanine and tyrosine. This data serves to provide a representative expectation of the performance of a non-isotopic internal standard.

Table 1: Illustrative Performance Data for a Non-Isotopic Internal Standard (α-methyl phenylalanine)

ParameterPhenylalanineTyrosine
Linear Range (µM) 100 - 3200100 - 3200
Regression Coefficient (R²) >0.99>0.99
Limit of Detection (LOD) (µM) ~0.1~0.1
Limit of Quantitation (LOQ) (µM) ~0.3~0.3
Intra-day Precision (RSD%) < 9.0%< 9.0%
Inter-day Precision (RSD%) < 9.0%< 9.0%

Data adapted from a study utilizing α-methyl phenylalanine as an internal standard for amino acid quantification.[5]

Table 2: Comparison of Internal Standard Approaches in Quantitative Proteomics

FeatureThis compound (Non-Isotopic)SILAC (Metabolic Labeling)iTRAQ/TMT (Chemical Labeling)Label-Free
Principle Addition of a known amount of a non-endogenous amino acid.Metabolic incorporation of stable isotope-labeled amino acids.Chemical tagging of peptides with isobaric mass tags.Comparison of signal intensities of unlabeled peptides.
Accuracy Good, but can be affected by differences in physicochemical properties.Excellent, as the standard is chemically identical to the analyte.[1][2]Very Good, allows for multiplexed relative quantification.[3]Moderate to Good, highly dependent on experimental reproducibility.[4]
Precision Good, helps to control for variability in sample processing and analysis.Excellent, due to early-stage sample pooling.[1]Very Good, multiplexing reduces run-to-run variability.[3]Moderate, can be affected by variations in sample preparation and LC-MS performance.[4]
Cost LowHighHighLow
Complexity LowHigh (requires cell culture)Moderate to HighLow (sample prep), High (data analysis)
Multiplexing NoYes (typically 2-3 plex)Yes (up to 18-plex)No

Experimental Protocols

Protocol for Using this compound as an Internal Standard in LC-MS based Protein Quantification

This protocol provides a general workflow for the use of a non-isotopic internal standard for the relative quantification of proteins.

1. Sample Preparation:

  • Lyse cells or tissues to extract the total protein content.
  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

2. Internal Standard Spiking:

  • Prepare a stock solution of this compound of a known concentration.
  • Add a fixed amount of the this compound internal standard solution to each protein sample. The amount should be optimized to fall within the linear dynamic range of the mass spectrometer.

3. Protein Digestion:

  • Reduce the disulfide bonds in the proteins using a reducing agent (e.g., DTT).
  • Alkylate the cysteine residues to prevent disulfide bond reformation (e.g., using iodoacetamide).
  • Digest the proteins into peptides using a protease (e.g., trypsin) overnight at 37°C.

4. Peptide Cleanup:

  • Acidify the peptide solution to stop the digestion.
  • Desalt and concentrate the peptides using a solid-phase extraction (SPE) method (e.g., C18 spin columns).
  • Elute the peptides and dry them down in a vacuum concentrator.

5. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis.
  • Inject the peptide mixture onto a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer.
  • Develop a gradient elution method to separate the peptides.
  • Set up the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. Include the specific m/z of this compound in the inclusion list for fragmentation.

6. Data Analysis:

  • Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
  • Normalize the intensity of each identified peptide to the intensity of the this compound internal standard in the respective sample.
  • Calculate the relative abundance of proteins across different samples based on the normalized peptide intensities.

Visualizing Proteomics Workflows

To better illustrate the different quantitative proteomics workflows, the following diagrams have been generated using the DOT language.

G Workflow for Non-Isotopic Internal Standard cluster_sample_prep Sample Preparation cluster_is_addition Internal Standard Addition cluster_digestion Protein Digestion cluster_analysis Analysis Protein Extraction Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Add this compound Add this compound Protein Quantification->Add this compound Reduction & Alkylation Reduction & Alkylation Add this compound->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Peptide Cleanup Peptide Cleanup Tryptic Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow using a non-isotopic internal standard like this compound.

G SILAC Workflow cluster_labeling Metabolic Labeling cluster_mixing Sample Mixing cluster_processing Downstream Processing Light Amino Acids Light Amino Acids Combine Cell Populations Combine Cell Populations Light Amino Acids->Combine Cell Populations Heavy Amino Acids Heavy Amino Acids Heavy Amino Acids->Combine Cell Populations Protein Extraction Protein Extraction Combine Cell Populations->Protein Extraction Tryptic Digestion Tryptic Digestion Protein Extraction->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: The Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflow.

G iTRAQ/TMT Workflow cluster_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Analysis Sample 1 Sample 1 Protein Digestion 1 Protein Digestion 1 Sample 1->Protein Digestion 1 Label Peptides 1 Label Peptides 1 Protein Digestion 1->Label Peptides 1 Sample 2 Sample 2 Protein Digestion 2 Protein Digestion 2 Sample 2->Protein Digestion 2 Label Peptides 2 Label Peptides 2 Protein Digestion 2->Label Peptides 2 Sample n Sample n Protein Digestion n Protein Digestion n Sample n->Protein Digestion n Label Peptides n Label Peptides n Protein Digestion n->Label Peptides n Combine Labeled Peptides Combine Labeled Peptides Label Peptides 1->Combine Labeled Peptides Label Peptides 2->Combine Labeled Peptides Label Peptides n->Combine Labeled Peptides LC-MS/MS LC-MS/MS Combine Labeled Peptides->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: The isobaric tagging (iTRAQ/TMT) workflow for multiplexed quantitative proteomics.

Conclusion

This compound presents a cost-effective option as a non-isotopic internal standard for quantitative proteomics. Its primary advantage lies in its low cost and simplicity of use. However, it is crucial to acknowledge that as a non-isotopic analog, it may not perfectly correct for all sources of variation in the same way that a stable isotope-labeled standard can. For studies where the highest accuracy and precision are required, stable isotope labeling methods like SILAC and iTRAQ/TMT remain the preferred choice. For large-scale screening studies or in situations with budget constraints, this compound can be a viable alternative, provided that the method is carefully validated to ensure acceptable performance for the specific application. The choice of internal standard should always be guided by the specific requirements of the research question and the desired level of quantitative accuracy.

References

A Comparative Guide to H-DL-Phe(4-NO2)-OH Performance in FRET Pairs for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of H-DL-Phe(4-NO2)-OH, commonly utilized as L-p-nitrophenylalanine (p-nitro-Phe), as a Förster Resonance Energy Transfer (FRET) acceptor in various FRET pairs. The primary application focus is on protease activity assays, a critical tool in drug discovery and diagnostics. The performance of p-nitro-Phe-containing FRET pairs is benchmarked against other commonly employed alternatives, with supporting data from published research.

Data Presentation: A Comparative Analysis of FRET Pair Performance

The selection of an optimal FRET pair is paramount for developing sensitive and robust protease assays. Key parameters for comparison include the Förster distance (R₀), the quantum yield (Φ) of the donor, the molar extinction coefficient (ε), and the typical signal-to-background ratio. A summary of these quantitative data for p-nitro-Phe containing FRET pairs and their alternatives is presented in the tables below.

This compound (p-nitro-Phe) Based FRET Pairs
DonorAcceptorFörster Distance (R₀) (Å)Donor Quantum Yield (Φ)Donor Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Typical Application
2-Aminobenzoyl (Abz)p-nitro-PheNot explicitly reported, but effective quenching is observed~0.1-0.3[1]5,600 at 280 nm[2]Protease assays (e.g., ACE)[3][4]
Dansylp-nitro-PheNot explicitly reportedVariable3,300 at 342 nmProtease assays[5]
Alternative FRET Pairs for Protease Assays
DonorAcceptor (Quencher)Förster Distance (R₀) (Å)Donor Quantum Yield (Φ)Donor Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Typical Application
EDANSDABCYL330.135,400 at 336 nm[2]Protease assays (e.g., HIV protease)
McaDNPNot explicitly reported, but efficient quenching is observed0.4914,500 at 325 nm[2]Protease assays (e.g., MMPs)[2][6]
Cyan Fluorescent Protein (CFP)Yellow Fluorescent Protein (YFP)47-500.4032,500 at 433 nmGenetically encoded biosensors for protease activity[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for protease assays using different FRET pairs.

Angiotensin-Converting Enzyme (ACE) Activity Assay using Abz-Gly-Phe(NO2)-Pro Substrate[3][4]

This protocol describes the determination of ACE activity using the intramolecularly quenched fluorescent substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).

Materials:

  • Substrate: Abz-Gly-Phe(NO2)-Pro

  • Enzyme: Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Buffer: 0.150 M Tris-HCl buffer, pH 8.3, containing 1.125 M NaCl and 0.1 mM ZnCl₂

  • Inhibitor (optional): Lisinopril or other ACE inhibitors

  • Instrumentation: Fluorescence microplate reader (Excitation: 320-355 nm, Emission: 405-420 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Abz-Gly-Phe(NO2)-Pro substrate in the assay buffer. The final concentration in the assay is typically in the low micromolar range.

    • Prepare a working solution of ACE in the assay buffer. The final concentration should be in the range that provides a linear reaction rate for the desired time course.

    • If testing inhibitors, prepare a series of dilutions of the inhibitor.

  • Assay Protocol (96-well plate format):

    • To appropriate wells, add 40 µL of ultrapure water (for control) or 40 µL of the inhibitor dilution.

    • Add 40 µL of the ACE working solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically at 37°C for a specified period (e.g., 15-30 minutes) with readings taken every 1-2 minutes.

  • Data Analysis:

    • The rate of hydrolysis is determined from the linear portion of the fluorescence increase over time.

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

General Protease Assay using a Mca-Peptide-DNP Substrate[2][6]

This protocol outlines a general procedure for measuring the activity of proteases like Matrix Metalloproteinases (MMPs) using a substrate containing the (7-Methoxycoumarin-4-yl)acetyl (Mca) donor and a 2,4-Dinitrophenyl (DNP) quencher.

Materials:

  • Substrate: Mca-peptide-Lys(Dnp)-NH₂ (The peptide sequence is specific to the protease of interest)

  • Enzyme: Purified protease (e.g., MMP)

  • Assay Buffer: Buffer composition will vary depending on the optimal conditions for the specific protease (e.g., Tris-HCl, CaCl₂, ZnCl₂).

  • Instrumentation: Fluorescence microplate reader (Excitation: ~325 nm, Emission: ~393 nm)

Procedure:

  • Reagent Preparation:

    • Dissolve the Mca-peptide-DNP substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.

    • Prepare a working solution of the protease in the assay buffer.

  • Assay Protocol (96-well plate format):

    • Add the desired volume of the protease working solution to the wells of a microplate.

    • Add the assay buffer to bring the volume to a pre-determined level.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the substrate working solution.

    • Monitor the increase in fluorescence intensity over time using the plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the reaction progress curve.

    • The activity of the protease can be quantified by relating the fluorescence increase to the amount of cleaved substrate, using a standard curve of the free Mca fluorophore if necessary.

Mandatory Visualization

Signaling Pathway: Protease-mediated Cleavage of a FRET Substrate

The following diagram illustrates the general principle of a FRET-based protease assay. In the intact substrate, the donor and acceptor are in close proximity, leading to FRET and quenching of the donor's fluorescence. Upon cleavage by a protease, the donor and acceptor are separated, resulting in an increase in the donor's fluorescence emission.

FRET_Protease_Assay cluster_0 Intact FRET Substrate cluster_1 Cleaved Substrate Donor D Peptide Cleavage Site Donor->Peptide FRET FRET Donor->FRET Acceptor A Peptide->Acceptor Donor_c D Peptide_c1 Fragment 1 Donor_c->Peptide_c1 Fluorescence Donor Fluorescence Donor_c->Fluorescence Acceptor_c A Peptide_c2 Fragment 2 Peptide_c2->Acceptor_c Protease Protease Protease->Peptide Cleavage Excitation Excitation Light Excitation->Donor Excitation->Donor_c FRET->Acceptor

Caption: Protease activity disrupts FRET, leading to increased donor fluorescence.

Experimental Workflow: FRET-based Protease Inhibition Assay

The following workflow outlines the key steps in performing a FRET-based assay to screen for protease inhibitors.

FRET_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) B Dispense Inhibitor/Control into Microplate Wells A->B C Add Enzyme Solution B->C D Pre-incubate C->D E Initiate Reaction by Adding Substrate D->E F Measure Fluorescence Kinetically E->F G Data Analysis (Calculate Reaction Rates) F->G H Determine % Inhibition and IC50 Values G->H

Caption: Workflow for a high-throughput FRET-based protease inhibitor screen.

Logical Relationship: Factors Influencing FRET Efficiency

The efficiency of Förster Resonance Energy Transfer is dependent on several key factors, as illustrated in the diagram below.

FRET_Factors FRET_Efficiency FRET Efficiency (E) Distance Distance between Donor & Acceptor (r) FRET_Efficiency->Distance Inversely proportional to r⁶ Overlap Spectral Overlap (J) FRET_Efficiency->Overlap Directly proportional Orientation Dipole Orientation (κ²) FRET_Efficiency->Orientation Directly proportional Quantum_Yield Donor Quantum Yield (ΦD) FRET_Efficiency->Quantum_Yield Directly proportional Refractive_Index Refractive Index (n) FRET_Efficiency->Refractive_Index Inversely proportional to n⁴

Caption: Key parameters governing the efficiency of Förster Resonance Energy Transfer.

References

In-Vitro vs. In-Vivo Stability of 4-Nitro-DL-Phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected in-vitro and in-vivo stability of 4-nitro-DL-phenylalanine. Due to a lack of direct experimental data for this specific compound in publicly available literature, this comparison is based on the known metabolic pathways of related nitroaromatic compounds and phenylalanine derivatives. The guide also presents detailed, standardized experimental protocols that can be employed to empirically determine the stability of 4-nitro-DL-phenylalanine.

Data Presentation: Expected Stability Profile

The stability of 4-nitro-DL-phenylalanine is anticipated to be influenced by its two primary chemical moieties: the nitroaromatic ring and the phenylalanine backbone. The following table summarizes the expected stability characteristics in both in-vitro and in-vivo settings.

ParameterIn-Vitro StabilityIn-Vivo Stability
Primary Degradation Pathways - Nitro Group Reduction: Potential reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives by cytosolic and microsomal enzymes (e.g., nitroreductases), particularly under anaerobic or hypoxic conditions.[1][2][3] - Hydrolysis: Minimal degradation via hydrolysis of the amino acid backbone is expected in typical in-vitro systems like plasma or buffer.- Nitro Group Reduction: Significant reduction of the nitro group is expected, potentially mediated by gut microbiota and hepatic enzymes.[1][4] - Side Chain Degradation: The phenylalanine side chain may undergo minor metabolic modifications such as transamination or decarboxylation.[5][6] - Conjugation: The resulting amino group from nitro reduction may undergo conjugation reactions (e.g., acetylation, glucuronidation).
Influencing Factors - Oxygen Tension: The rate of nitro group reduction is generally higher under anaerobic or hypoxic conditions.[1] - Enzyme Source: Stability will vary depending on the in-vitro system used (e.g., plasma, liver microsomes, hepatocytes) due to different enzymatic activities.- Route of Administration: Oral administration may lead to significant first-pass metabolism and degradation by gut microbiota. - Species Differences: Metabolic enzyme expression and activity can vary significantly between species, impacting the rate and pathway of degradation.
Expected Half-Life - Plasma: Expected to be relatively stable, with degradation primarily dependent on the presence of specific reductases. - Liver Microsomes/Hepatocytes: A shorter half-life is anticipated due to higher concentrations of metabolic enzymes.- Variable, depending on the route of administration and the specific animal model. A relatively short half-life is possible if the compound is a substrate for nitroreductases.
Potential Metabolites 4-amino-DL-phenylalanine, 4-nitroso-DL-phenylalanine, 4-hydroxylamino-DL-phenylalanine.4-amino-DL-phenylalanine and its conjugates, phenylpyruvic acid derivatives (from transamination).[5]

Experimental Protocols

To empirically determine the in-vitro and in-vivo stability of 4-nitro-DL-phenylalanine, the following experimental protocols are recommended.

In-Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and hydrolases.

Materials:

  • 4-nitro-DL-phenylalanine

  • Pooled plasma from the species of interest (e.g., human, rat, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or methanol (B129727) with an appropriate internal standard for quenching

  • 96-well microtiter plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 4-nitro-DL-phenylalanine in a suitable solvent (e.g., DMSO).

  • Add the stock solution to pre-warmed plasma in a 96-well plate to achieve the desired final concentration (e.g., 1 µM), keeping the final DMSO concentration low (<0.5%).[7][8]

  • Incubate the plate at 37°C with gentle shaking.[8]

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.[8][9][10]

  • Immediately terminate the reaction by adding a quenching solution (e.g., 3 volumes of cold acetonitrile containing an internal standard).[11]

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[9]

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[9]

In-Vivo Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Materials:

  • 4-nitro-DL-phenylalanine

  • Appropriate animal model (e.g., rats, mice)

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize animals to the housing conditions.

  • Prepare the dosing formulation of 4-nitro-DL-phenylalanine in a suitable vehicle.

  • Administer the compound to the animals via the desired route (e.g., oral gavage or intravenous injection).[12]

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]

  • Process the blood samples to obtain plasma.

  • Extract the compound and an internal standard from the plasma samples, typically by protein precipitation with a solvent like acetonitrile.[12]

  • Quantify the concentration of 4-nitro-DL-phenylalanine in the plasma samples using a validated LC-MS/MS method.[12]

  • Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½), using appropriate software.[12][13]

Mandatory Visualizations

experimental_workflow_in_vitro cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (4-nitro-DL-phenylalanine) mix Mix in 96-well Plate (Final Conc. 1 µM) stock->mix plasma Pre-warmed Plasma plasma->mix incubate Incubate at 37°C mix->incubate quench Quench at Time Points (0, 15, 30, 60, 120 min) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Caption: In-Vitro Plasma Stability Experimental Workflow.

experimental_workflow_in_vivo cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Prepare Dosing Formulation administration Administer to Animal Model (Oral or IV) formulation->administration blood_collection Collect Blood Samples (Multiple Time Points) administration->blood_collection plasma_separation Separate Plasma blood_collection->plasma_separation extraction Extract Compound (Protein Precipitation) plasma_separation->extraction analysis LC-MS/MS Quantification extraction->analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) analysis->pk_parameters

Caption: In-Vivo Pharmacokinetic Study Experimental Workflow.

metabolic_pathway cluster_reduction Nitro Reduction cluster_sidechain Side Chain Metabolism parent 4-Nitro-DL-phenylalanine nitroso 4-Nitroso-DL-phenylalanine parent->nitroso Nitroreductases transamination Transamination parent->transamination hydroxylamine 4-Hydroxylamino-DL-phenylalanine nitroso->hydroxylamine amino 4-Amino-DL-phenylalanine hydroxylamine->amino conjugation Conjugation Products amino->conjugation phenylpyruvate 4-Nitro-phenylpyruvic acid transamination->phenylpyruvate

Caption: Potential Metabolic Pathways of 4-Nitro-DL-phenylalanine.

References

A Comparative Guide to H-DL-Phe(4-NO2)-OH and Other Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in drug discovery and chemical biology. These synthetic building blocks offer the potential to enhance therapeutic properties such as stability, bioactivity, and target specificity. This guide provides a comparative overview of H-DL-Phe(4-NO2)-OH (p-nitrophenylalanine) and other selected unnatural amino acids, focusing on their performance and supported by experimental data and detailed protocols.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acids not found among the 20 proteinogenic amino acids. Their integration into peptide-based therapeutics can significantly improve pharmacokinetic profiles by increasing resistance to enzymatic degradation. Furthermore, the unique side chains of UAAs can introduce novel functionalities, such as fluorescence, photocleavage, or enhanced binding interactions.

Physicochemical Properties of Selected Unnatural Amino Acids

A clear understanding of the physicochemical properties of UAAs is crucial for their effective application. The following table summarizes key properties of this compound and other relevant phenylalanine analogs. Direct comparative data is limited in the literature; therefore, this table presents available information for individual compounds.

Unnatural Amino AcidStructureMolecular Weight ( g/mol )pKa (Side Chain)Key Features & Applications
This compound Structure of this compound210.19Not ReportedFluorescence quencher, photo-crosslinker, potential immunogen.[1]
p-Aminophenylalanine (pAF) Structure of p-Aminophenylalanine180.20~4.2 (anilinium ion)Fluorescent probe, precursor for diazonium coupling.
p-Cyanophenylalanine (pCNF) Structure of p-Cyanophenylalanine190.20Not ApplicableFluorescent and infrared probe for local environment sensing.[2]
p-Azido-L-phenylalanine (pAzF) Structure of p-Azido-L-phenylalanine206.20Not ApplicablePhoto-crosslinker for studying protein-protein interactions.[3]

Performance Comparison: Experimental Data

Direct quantitative comparisons of this compound with other UAAs in key performance areas are not extensively available in the current literature. The following sections present available data and highlight the need for further comparative studies, for which the subsequent experimental protocols are provided.

Enzymatic Stability

To facilitate direct comparison, the following protocol for assessing peptide stability in serum is provided.

Cellular Uptake

The efficiency of cellular uptake is a critical parameter for intracellular drug targets. The nitro group of this compound can influence the hydrophobicity and electronic properties of a peptide, thereby affecting its membrane permeability. Comparative studies are needed to quantify these effects. For instance, comparing the uptake of a cell-penetrating peptide (CPP) containing this compound with the same CPP containing p-aminophenylalanine or p-cyanophenylalanine would provide valuable insights.

Conformational Effects

The incorporation of a UAA can alter the local and global conformation of a peptide, which in turn affects its binding affinity and biological activity. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing these conformational changes. For example, the introduction of a bulky and electron-withdrawing nitro group in this compound may induce specific conformational preferences compared to the native phenylalanine.

Experimental Protocols

To empower researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating this compound and other unnatural amino acids.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% piperidine (B6355638) solution in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including the desired UAA) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Enzymatic Stability Assay in Human Serum

Objective: To determine the half-life of peptides containing different UAAs in a biologically relevant matrix.

Protocol:

  • Peptide Incubation: Prepare a stock solution of the purified peptide. Dilute the peptide to a final concentration of 10 µM in human blood plasma/DPBS (1:1). Incubate the solution at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, add a precipitation agent such as acetonitrile (B52724) (ACN), ethanol (B145695) (EtOH), or trichloroacetic acid (TCA). Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant containing the remaining intact peptide by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the amount of intact peptide at each time point by measuring the area under the curve (AUC) of the corresponding peak in the chromatogram. Calculate the peptide half-life by fitting the data to a one-phase decay model.[1][6]

Cellular Uptake Assay using Confocal Microscopy

Objective: To visualize and quantify the cellular internalization of fluorescently labeled peptides.

Protocol:

  • Cell Culture: Seed cells (e.g., HeLa or HEK-293) onto glass-bottom dishes and culture them to the desired confluency.

  • Peptide Incubation: Prepare a solution of the fluorescently labeled peptide (e.g., with a TAMRA or FITC tag) in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM). Incubate the cells with the peptide solution for a specific duration (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Staining (Optional): To visualize specific cellular compartments, you can co-stain with markers like Hoechst 33342 for the nucleus or LysoTracker for lysosomes.

  • Imaging: Acquire fluorescence images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the fluorophores used.

  • Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ). This can be done by measuring the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to individual cells.[1][7]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette (typically 1 mm path length). Set the wavelength range to 190-260 nm for far-UV CD.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire a blank spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis: The resulting CD spectrum provides information about the peptide's secondary structure. For example, α-helices typically show negative bands around 208 and 222 nm, while β-sheets exhibit a negative band around 218 nm. Random coil structures are characterized by a strong negative band below 200 nm.[8]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Peptide Stability Analysis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Stability Assay cluster_analysis Data Analysis s1 SPPS s2 Purification (RP-HPLC) s1->s2 s3 Characterization (MS) s2->s3 a1 Incubation in Serum s3->a1 a2 Time-Point Sampling a1->a2 a3 Protein Precipitation a2->a3 a4 LC-MS Analysis a3->a4 d1 Quantification of Intact Peptide a4->d1 d2 Half-Life Calculation d1->d2

Workflow for determining peptide stability.
Cellular Uptake Mechanisms of Peptides

cellular_uptake cluster_endocytosis Endocytosis Extracellular Space Extracellular Space Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Direct Translocation Macropinocytosis Macropinocytosis Cell Membrane->Macropinocytosis Clathrin-mediated Clathrin-mediated Cell Membrane->Clathrin-mediated Caveolae-mediated Caveolae-mediated Cell Membrane->Caveolae-mediated Endosome Endosome Macropinocytosis->Endosome Clathrin-mediated->Endosome Caveolae-mediated->Endosome Peptide Peptide Peptide->Cell Membrane Binding Endosome->Cytoplasm Endosomal Escape

Pathways for peptide entry into cells.

Conclusion

This compound and other unnatural amino acids represent a valuable toolkit for medicinal chemists to optimize the properties of peptide-based drug candidates. While direct comparative data remains limited, the unique characteristics of each UAA, such as the fluorescence quenching ability of p-nitrophenylalanine, offer specific advantages for various applications. The provided experimental protocols serve as a foundation for researchers to conduct systematic comparative studies, which are crucial for the rational design of next-generation peptide therapeutics. Further research in this area will undoubtedly accelerate the development of more stable, potent, and specific peptide drugs.

References

Safety Operating Guide

Proper Disposal of H-DL-Phe(4-NO2)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for H-DL-Phe(4-NO2)-OH, a phenylalanine derivative, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with general laboratory safety practices.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles conforming to EN166 or NIOSH standards.
Hand Protection Handle with gloves. Nitrile rubber, neoprene, or PVC gloves are recommended. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.
Respiratory Protection A NIOSH-approved dust mask is recommended if there is a possibility of dust inhalation. Use in a well-ventilated area, preferably with local exhaust ventilation.

General Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1][2]

  • Provide appropriate exhaust ventilation in places where dust is formed.[1][2]

  • Wash hands thoroughly after handling.

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1][2][3]

Waste Categorization:

  • Solid Waste: Uncontaminated, expired, or unwanted this compound powder should be considered chemical waste.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, as well as contaminated PPE, should also be disposed of as chemical waste.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled waste container.

Disposal Workflow:

G cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal A Assess Waste Type (Solid, Liquid, Contaminated Debris) B Select Appropriate Labeled Waste Container A->B C Wear Full PPE (Gloves, Goggles, Lab Coat) D Transfer Waste to Container in a Ventilated Area C->D E Securely Seal Container D->E F Store Container in Designated Secondary Containment Area G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G

Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the spilled solid.[1][2]

    • Place the swept-up material into a suitable, sealed container for disposal.[1][2]

    • Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the area.

    • Avoid breathing dust.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.[4]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[2][5][6]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear.[2]

References

Personal protective equipment for handling H-DL-Phe(4-NO2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for H-DL-Phe(4-NO2)-OH

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a nitro-containing aromatic amino acid. The following procedural guidance is based on established safety protocols for similar chemical structures and is intended to supplement, not replace, your institution's formal safety procedures.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. Aromatic nitro compounds can be toxic, and appropriate precautions must be taken.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn where there is a splash hazard.[1]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1]Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure.[1]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[1]Provides a barrier against spills and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust.[1]Minimizes the risk of respiratory tract irritation and systemic toxicity from inhalation of hazardous dust.[1]
Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Safe Handling Practices:

  • Avoid the generation of dust.[2][3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • All containers should be clearly labeled.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Keep containers tightly closed when not in use.[1][2] For long-term stability, the powder form should be stored at -20°C.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.[1]

  • Do not mix with other waste streams unless compatibility has been confirmed.[1]

Disposal Method:

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines for nitro-containing aromatic compounds.

  • Disposal may involve incineration in a licensed facility or other approved methods for chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-Phe(4-NO2)-OH
Reactant of Route 2
H-DL-Phe(4-NO2)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。